molecular formula C9H8O3 B096755 6-Methoxy-3(2H)-benzofuranone CAS No. 15832-09-4

6-Methoxy-3(2H)-benzofuranone

Cat. No.: B096755
CAS No.: 15832-09-4
M. Wt: 164.16 g/mol
InChI Key: BLLMRPOVMOPQKC-UHFFFAOYSA-N
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Description

6-Methoxy-3(2H)-benzofuranone is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLMRPOVMOPQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342877
Record name 6-Methoxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15832-09-4
Record name 6-Methoxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 6-Methoxy-3(2H)-benzofuranone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the diverse mechanisms of action associated with the 6-methoxy-3(2H)-benzofuranone scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current scientific understanding, details key experimental methodologies, and presents quantitative data to illuminate the therapeutic potential of this versatile chemical entity. We will delve into the nuanced bioactivities of this compound class, moving beyond a singular focus to explore its multifaceted roles as an anticancer, anti-inflammatory, antimicrobial, and osteogenic agent.

Introduction: The Benzofuranone Core

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure, combined with the electronic properties conferred by the methoxy group and the keto functionality, provides a versatile platform for the design of targeted therapeutic agents. The reactivity of the C2 position allows for the introduction of various substituents, leading to a wide array of derivatives with distinct pharmacological profiles. This guide will explore the primary mechanisms through which these derivatives exert their biological effects.

Anticancer Activity: Disruption of Microtubule Dynamics

A significant body of research has focused on the anticancer potential of 6-methoxy-benzofuranone derivatives. A primary mechanism of action for several potent analogues is the inhibition of tubulin polymerization, a critical process for cell division.

Mechanism: Colchicine Site Binding

Certain 2-(3,4,5-trimethoxybenzoyl)-3-amino-6-methoxy-benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis in cancer cells. The 6-methoxy group on the benzofuran ring has been shown to be crucial for maximal activity, appearing to correspond to the function of the 4-methoxy group in the B-ring of the well-known tubulin inhibitor, combretastatin A-4.[1]

The diagram below illustrates the proposed mechanism of tubulin polymerization inhibition.

G cluster_0 Cancer Cell Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Disruption leads to Benzofuranone 6-Methoxy-Benzofuranone Derivative ColchicineSite Colchicine Binding Site on β-Tubulin Benzofuranone->ColchicineSite Binds to ColchicineSite->MT Inhibits Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 6-methoxy-benzofuranone derivatives.

Quantitative Data: Antiproliferative Activity

The antiproliferative efficacy of these compounds has been evaluated against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5i (2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan)VariousNot specified, but potent[1]
6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuranHeLa0.08[2]
6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuranMDA-MB-2310.05[2]
Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the in vitro effect of a compound on tubulin polymerization.

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (1 mM final concentration)

    • Glycerol

    • Test compound (e.g., 6-methoxy-benzofuranone derivative) dissolved in DMSO

    • Positive control (e.g., Combretastatin A-4)

    • Negative control (DMSO)

    • Temperature-controlled spectrophotometer with a 340 nm filter

  • Procedure:

    • Prepare a solution of tubulin in General Tubulin Buffer on ice.

    • Add the test compound or controls to the tubulin solution. Incubate on ice for 15 minutes to allow for binding.

    • Initiate polymerization by adding GTP and moving the samples to a pre-warmed (37°C) spectrophotometer.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Derivatives of 6-methoxy-benzofuranone have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways, particularly the NF-κB and TLR4 pathways.

Mechanism: Inhibition of Pro-inflammatory Mediators

A synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] The proposed mechanism involves the downregulation of the expression of pro-inflammatory cytokines and mediators, including IL-6, IL-1β, iNOS, and TNF-α.[3] This is achieved by inhibiting the activation of Toll-like receptor 4 (TLR4) and its co-receptor CD14, which are crucial for recognizing LPS and initiating the inflammatory cascade.[3] Molecular docking studies suggest that AU-23 can bind to the mouse TLR4/MD-2 complex, thereby blocking downstream signaling.[3]

Other benzofuran derivatives have been shown to inhibit the NF-κB pathway, a central regulator of inflammation, and reduce levels of reactive oxygen species (ROS) and nitric oxide (NO) in activated immune cells.[4]

The diagram below outlines the inhibition of the TLR4 signaling pathway.

LPS LPS TLR4 TLR4/MD-2/CD14 Complex LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits AU23 AU-23 Derivative AU23->TLR4 Inhibits NFkB NF-κB MyD88->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, iNOS, IL-1β) Nucleus->Cytokines Upregulates Gene Expression

Caption: Inhibition of LPS-induced inflammation via the TLR4 pathway by a 6-methoxy-benzofuranone derivative.

Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)

This protocol describes how to measure the inhibitory effect of a compound on nitric oxide (NO) production in LPS-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the 6-methoxy-benzofuranone derivative for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Antimicrobial and Antiparasitic Activity

The benzofuranone scaffold has been derivatized to create potent agents against bacteria and Leishmania parasites.

Mechanism: Bioactivation and Enzyme Inhibition

For certain (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, the mechanism of action against Leishmania is believed to involve bioactivation by parasitic nitroreductases (NTR1 and NTR2).[5] This process generates cytotoxic nitroso and hydroxylamine metabolites that can damage parasitic DNA and other critical biomolecules.[5]

In the context of antibacterial activity, some 2-benzylidene-3(2H)-benzofuranones have been shown to inhibit chorismate synthase.[5] This enzyme is essential for the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in bacteria but is absent in humans, making it an attractive drug target.[5]

Osteogenesis-Promoting Activity

Recent studies have uncovered a novel role for 6-methoxy benzofuran derivatives in promoting bone formation, offering a potential new therapeutic avenue for diseases like senile osteoporosis (SOP).[6]

Mechanism: Upregulation of Bone Morphogenetic Protein 2 (BMP-2)

The primary mechanism identified is the upregulation of Bone Morphogenetic Protein 2 (BMP-2).[6] BMP-2 is a potent growth factor that plays a crucial role in the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for new bone formation. By increasing BMP-2 expression, these compounds accelerate bone turnover and increase the overall proportion of active osteoblasts, leading to enhanced bone mass.[6]

Benzofuranone 6-Methoxy-Benzofuranone Derivative BMP2 BMP-2 Expression Benzofuranone->BMP2 Upregulates MSC Mesenchymal Stem Cell Osteoblast Osteoblast MSC->Osteoblast Bone Increased Bone Formation Osteoblast->Bone Leads to BMP2->MSC Induces Differentiation

Caption: Osteogenesis promotion via upregulation of BMP-2 by 6-methoxy-benzofuranone derivatives.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for drug discovery. Its derivatives have demonstrated a wide range of biological activities, underpinned by distinct and targeted mechanisms of action, including tubulin polymerization inhibition, modulation of inflammatory signaling, antimicrobial bioactivation, and upregulation of osteogenic factors. The structure-activity relationship studies consistently highlight the importance of the substitution pattern on the benzofuranone core in determining the specific biological effect.

Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets. Advanced in vivo studies are necessary to translate the promising in vitro data into viable therapeutic candidates. The development of derivatives with dual-action capabilities, such as combined anti-inflammatory and anticancer effects, could also represent an exciting frontier for this promising class of compounds.

References

biological activity of 6-Methoxy-3(2H)-benzofuranone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Methoxy-3(2H)-benzofuranone Derivatives

Abstract

The this compound scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad and potent pharmacological activities. This guide provides a comprehensive technical overview of the diverse biological landscape of these derivatives, synthesizing data from preclinical studies to elucidate their therapeutic potential. We will explore their anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Benzofuranone Core

The benzofuran skeleton, an important heterocyclic system, is a constituent of many natural and synthetic compounds with significant therapeutic properties.[1][2] Among its various isomeric forms, the 3(2H)-benzofuranone core, particularly when substituted with a methoxy group at the 6th position, represents a class of compounds with a remarkable spectrum of biological activities. This includes antiviral, antioxidant, antifungal, anti-inflammatory, and antitumor effects.[1][3] The structural rigidity of the fused ring system, combined with the electronic properties imparted by the methoxy group and the reactivity of the keto-functionality, makes it an ideal scaffold for designing targeted therapeutic agents.

Synthetic Pathways: Accessing Chemical Diversity

The synthesis of this compound derivatives often begins with the core molecule, which can be condensed with various aldehydes to create a diverse library of compounds. A common and effective method is the Knoevenagel condensation of this compound with substituted aromatic or heteroaromatic aldehydes. This reaction creates an exocyclic double bond at the 2-position, yielding (Z)-2-benzylidenebenzofuran-3-(2H)-ones, also known as aurones, a subclass of flavonoids.[4] Further modifications, such as reactions with α-bromoacetophenones, can be performed to generate more complex derivatives with enhanced biological profiles.[4]

G cluster_synthesis General Synthetic Scheme A This compound C Condensation Reaction (e.g., Knoevenagel) A->C B Substituted Aldehyde (R-CHO) B->C D (Z)-2-(Substituted-benzylidene)- 6-methoxybenzofuran-3(2H)-one (Aurone Derivative) C->D Forms core aurone structure E Further Derivatization (e.g., reaction with α-bromoacetophenones) D->E F Diverse Library of Final Compounds E->F Increases chemical diversity

Caption: A general workflow for the synthesis of this compound derivatives.

Spectrum of Biological Activities

Anticancer Activity

Derivatives of this compound have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines.[4] Their mechanisms of action are multifaceted and often involve the induction of apoptosis and cell cycle arrest.

Mechanism of Action:

  • Apoptosis Induction: Several derivatives have been shown to induce apoptosis in cancer cells. For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate trigger a significant increase in caspase 3/7 activity, key executioners of apoptosis.[1][5] This suggests that these compounds activate caspase-dependent cell death pathways.[5]

  • Cell Cycle Arrest: Studies have revealed that these compounds can interfere with the normal progression of the cell cycle. One derivative was found to induce G2/M phase arrest in HepG2 liver cancer cells, while another caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells.[5]

  • Inhibition of Signaling Pathways: Some benzofuran derivatives function as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as the mTOR pathway.[6]

  • Antiproliferative Effects: Certain 2-benzyl-3-aryl-6-methoxybenzofurans have been shown to inhibit [3H]thymidine incorporation in MCF7 breast cancer cells, indicating a halt in DNA synthesis and cell proliferation. This effect is mediated through binding to antiestrogen-binding sites (AEBS).[7]

Quantitative Data: In Vitro Cytotoxicity

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 7 Chloro-dichloroacetyl-benzofuranA549 (Lung)1.8 ± 0.1[5]
Compound 8 Bromo-dibromoacetyl-benzofuranA549 (Lung)2.1 ± 0.2[5]
Compound 8 Bromo-dibromoacetyl-benzofuranHepG2 (Liver)3.1 ± 0.1[5]
10h Amino-trimethoxybenzoyl-benzofuranMolt4/C8 (Leukemia)0.018[8]
10h Amino-trimethoxybenzoyl-benzofuranCEM/0 (Leukemia)0.020[8]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.

Mechanism of Action:

  • Inhibition of Pro-inflammatory Mediators: A novel synthetic aurone derivative, AU-23, was shown to downregulate the expression of pro-inflammatory cytokines and mediators, including IL-6, IL-1β, TNF-α, and iNOS in LPS-stimulated RAW 264.7 macrophage cells.[9]

  • TLR4/NF-κB Pathway Modulation: The anti-inflammatory effects are often rooted in the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By binding to the TLR4/MD-2 complex, these derivatives can block the downstream activation of NF-κB, a master regulator of the inflammatory response.[9][10] This prevents the transcription of numerous pro-inflammatory genes.

  • Inhibition of ROS Production: Inflammation is closely linked to oxidative stress. These compounds can inhibit the production of reactive oxygen species (ROS) in activated macrophages, thereby reducing cellular damage.[10][11]

G LPS LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 Activates NFkB NF-κB Activation TLR4->NFkB Derivative 6-Methoxy-3(2H)- benzofuranone Derivative Derivative->TLR4 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Cytokines Promotes Transcription

Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound derivatives.

Antimicrobial and Antiparasitic Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of this compound have shown promising activity against bacteria, fungi, and parasites.

  • Antibacterial Activity: The synthetic aurone derivative AU-23 selectively inhibited the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[9] It exhibited a bactericidal effect on some strains and a bacteriostatic effect on others, and also displayed effective antibiofilm activity against monomicrobial biofilms.[9]

  • Antileishmanial Activity: (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives are particularly potent against Leishmania parasites. The 7-methoxy substituted analogue (5n) showed extremely high activity against L. donovani amastigotes with an IC50 of 0.016 µM.[12] The mechanism involves bioactivation by parasitic nitroreductase (NTR) enzymes, producing cytotoxic metabolites that damage the parasite.[12]

  • Antimalarial Activity: Methoxy-substituted nitrothiophene derivatives of benzofuranone have demonstrated significant activity against the drug-sensitive (3D7) strain of Plasmodium falciparum, the parasite responsible for malaria.[13] A key mechanism is the inhibition of β-hematin formation, a crucial detoxification process for the parasite.[13]

Quantitative Data: Antiparasitic Activity

Compound IDDerivative ClassParasite StrainIC50Reference
10e 6-methoxy-nitrothiopheneP. falciparum (3D7)1.52 µM[13]
10g 7-methoxy-nitrothiopheneP. falciparum (3D7)0.28 µM[13]
5n 7-methoxy-nitroimidazoleL. donovani (amastigote)0.016 µM[12]
Other Biological Activities
  • Osteoporosis Treatment: Certain 6-methoxy benzofuran derivatives have been shown to promote bone formation by upregulating Bone Morphogenetic Protein 2 (BMP-2). This activity suggests their potential as a novel therapeutic tool for senile osteoporosis.[14]

  • Antioxidant Activity: The benzofuranone scaffold is associated with antioxidant properties, likely due to its ability to scavenge free radicals.[15][16]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzofuranone ring system.

  • Role of the Methoxy Group: The position of the methoxy group is critical. In antiproliferative studies, compounds with a methoxy group at the C-6 position of the benzofuran ring generally exhibit higher activity than those with the methoxy group at the C-7 position.[8]

  • Effect of Halogens: The introduction of halogens, such as bromine or chlorine, into the structure often enhances cytotoxic activity against cancer cells.[1][3] This may be related to the ability of halogens to form "halogen bonds," influencing ligand-receptor interactions.[1]

  • Side Chain Modifications: For antiparasitic activity, the heteroaryl group attached at the 2-position is crucial. Nitroimidazole derivatives are highly active against resistant parasites, while nitrofuran and nitrothiophene derivatives are more potent against sensitive strains.[13]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activities of these compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan Crystals with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, using the Griess reagent.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).

  • Incubation & Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Future Perspectives and Conclusion

The diverse and potent biological activities of this compound derivatives underscore their immense potential as a foundation for novel drug discovery. Their efficacy in preclinical models of cancer, inflammation, and infectious diseases is well-documented. Future research should focus on several key areas:

  • Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Moving the most promising compounds from in vitro assays into in vivo animal models to evaluate their efficacy, toxicity, and therapeutic window.[13][17]

  • Mechanism Deconvolution: Further investigating the molecular targets and signaling pathways to gain a deeper understanding of their mechanisms of action.

References

An In-Depth Technical Guide to the In Vitro Screening of a 6-Methoxy-3(2H)-benzofuranone Library

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 6-methoxy-3(2H)-benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and kinase-modulating effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the in vitro screening of a novel this compound library. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design, establishing a self-validating workflow from initial library preparation to hit confirmation and mechanistic deconvolution. We will explore a multi-pronged screening approach, beginning with a high-throughput phenotypic screen and branching into specific biochemical and cell-based assays to identify and characterize promising lead compounds.

Foundational Strategy: Designing a Robust Screening Cascade

A successful screening campaign is not a single experiment but a logical cascade designed to efficiently identify true hits while eliminating artifacts.[4][5] For a library of novel 6-methoxy-3(2H)-benzofuranones, where the precise mechanism of action is unknown, a combination of phenotypic and target-based screening is optimal. Our strategy begins with a broad, cell-based primary screen to identify compounds with significant biological activity, followed by a suite of secondary assays to confirm activity and elucidate the mechanism of action (MOA).

The core principle is to move from a high-throughput, cost-effective primary assay to more complex, lower-throughput secondary assays that provide deeper mechanistic insights.[6] Every stage is governed by rigorous quality control, ensuring that decisions are data-driven and reproducible.

G cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Mechanism of Action (MOA) Studies A Library Preparation (Quality Control, Plating) B Primary HTS: Cell-Based Phenotypic Assay (e.g., Anti-inflammatory) A->B C Hit Identification (Single Concentration Cutoff) B->C D Dose-Response Confirmation (IC50 Determination) C->D E Cytotoxicity Assay (Counter-screen) D->E F Hit Prioritization E->F G Biochemical Assays (e.g., Kinase, Tubulin) F->G H Secondary Cell-Based Assays (e.g., Apoptosis, Pathway-specific) F->H I Structure-Activity Relationship (SAR) Analysis G->I H->I

Caption: High-level screening cascade for the this compound library.

Library Preparation and Management: The Foundation of Quality Data

The integrity of your screening data is fundamentally dependent on the quality of the compound library.[7][8]

Protocol 2.1: Library Preparation

  • Source Compound Acquisition: Obtain fresh powders of each library member. If compounds are from a vendor, request certificates of analysis (CoA) confirming identity and purity (>95%). For newly synthesized compounds, confirm structure and purity via ¹H NMR, LC-MS, and HPLC.[9]

  • Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Use of automation for this step is recommended to ensure consistency.[6]

  • Quality Control: Assess the solubility of compounds in DMSO. Any precipitation indicates a problem that must be addressed before proceeding.

  • Master Plate Creation: Aliquot the stock solutions into 384-well master plates. These plates should be sealed and stored at -20°C or -80°C to ensure long-term stability.

  • Assay Plate Stamping: For screening, create replica "daughter" plates by transferring nanoliter volumes from the master plates. This minimizes freeze-thaw cycles of the master stocks.[6] The final assay concentration for a primary screen is typically around 10 µM.[5]

Primary High-Throughput Screen (HTS): An Anti-Inflammatory Cell-Based Assay

Given the known anti-inflammatory potential of benzofuran derivatives, a cell-based assay monitoring the NF-κB (Nuclear Factor-KappaB) signaling pathway is an excellent choice for a primary screen.[2][10] The NF-κB pathway is a critical regulator of inflammation, and its activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus.[11][12] This event is readily quantifiable using high-content imaging.

G cytokine Inflammatory Stimulus (e.g., TNF-α) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB—IκB (Inactive Cytoplasmic Complex) IkB->NFkB_IkB Degrades NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates NFkB_IkB->NFkB Releases genes Inflammatory Gene Transcription nucleus->genes Activates benzofuranone 6-Methoxy-3(2H)- benzofuranone (Potential Inhibitor) benzofuranone->IKK Inhibits?

Caption: The NF-κB signaling pathway, a primary target for anti-inflammatory screening.

Protocol 3.1: NF-κB p65 Translocation HTS Assay

  • Cell Seeding: Seed A549 or HeLa cells in 384-well, black-walled, clear-bottom imaging plates at a density that yields a 70-80% confluent monolayer after 24 hours.

  • Compound Treatment: Add 50 nL of compounds from the library plates to the cells using a pintool or acoustic dispenser, achieving a final concentration of 10 µM. Also, include wells for positive controls (e.g., a known IKK inhibitor) and negative controls (0.1% DMSO vehicle).

  • Incubation: Incubate the cells with the compounds for 1 hour at 37°C.

  • Stimulation: Add TNF-α (Tumor Necrosis Factor-alpha) to all wells (except for unstimulated controls) to a final concentration of 10 ng/mL to activate the NF-κB pathway.[11] Incubate for 30 minutes.

  • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunofluorescence Staining: Stain the cells with a primary antibody against NF-κB p65 and a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with Hoechst 33342.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images using software that quantifies the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A potent inhibitor will prevent the TNF-α-induced increase in the nuclear-to-cytoplasmic intensity ratio.

Assay Validation: The Z'-Factor

Before initiating the full screen, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is the industry standard for this, measuring the statistical separation between the positive and negative controls.[4][13]

Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where SD is the standard deviation and Mean is the average of the control signals.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[5][14]
0 to 0.5MarginalThe assay may be usable but requires optimization.[15]
< 0UnsuitableControl signals overlap; the assay cannot distinguish hits.[15]

A "dry run" using only control plates is performed to ensure the Z'-factor is consistently above 0.5 before screening the entire library.[5]

Hit Confirmation and Secondary Screening

Compounds identified as "hits" in the primary screen require rigorous follow-up.

4.1. Dose-Response and Cytotoxicity

Primary hits are re-tested in the same assay across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀). Concurrently, a cytotoxicity assay (e.g., CellTiter-Glo®) is run to identify compounds that inhibit NF-κB translocation simply by killing the cells, which are common false positives. True hits should exhibit a potent IC₅₀ in the primary assay and a significantly weaker (or no) effect in the cytotoxicity assay.

4.2. Mechanistic Deconvolution: Target-Based Assays

Confirmed, non-cytotoxic hits are advanced to a panel of biochemical and secondary cell-based assays to determine their MOA. Based on the known biology of benzofuranone scaffolds, the following assays are logical next steps.

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Many signaling pathways, including NF-κB, are regulated by kinases. This assay determines if the compounds directly inhibit a relevant kinase (e.g., IKKβ). The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[16]

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant IKKβ), its specific substrate peptide, and ATP.

  • Compound Addition: Add the hit compounds at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction.

  • Signal Measurement: Read the luminescence on a plate reader. A decrease in luminescence indicates inhibition of the kinase.

Protocol 4.2.2: Tubulin Polymerization Assay

Benzofuran derivatives have been shown to target the microtubule network, a validated anticancer target.[3] This biochemical assay measures whether a compound inhibits or enhances the polymerization of purified tubulin.

  • Reagent Preparation: Prepare purified tubulin (>99% pure) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[17]

  • Reaction Setup: In a pre-chilled 96-well plate, add the hit compounds. Include paclitaxel (polymerization enhancer) and nocodazole (polymerization inhibitor) as controls.[18]

  • Initiate Polymerization: Add the tubulin/GTP/reporter mix to the wells. Transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Polymerization is initiated by the temperature shift.[19]

  • Kinetic Reading: Measure the fluorescence intensity every minute for 60 minutes. The incorporation of the fluorescent reporter into growing microtubules results in an increased signal.[17]

  • Data Analysis: Analyze the polymerization curves. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.

Protocol 4.2.3: Caspase-3/7 Apoptosis Assay

If a compound is intended for oncology, it is crucial to determine if it induces programmed cell death (apoptosis). Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[20]

  • Cell Treatment: Seed a cancer cell line (e.g., HCT116) in a 96-well white-walled plate. Treat the cells with the hit compounds at various concentrations for 24-48 hours.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.[21]

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction.

  • Signal Measurement: When active caspase-3/7 is present, the substrate is cleaved, releasing a substrate for luciferase and generating a luminescent signal.[22][23] Read the luminescence on a plate reader. An increase in signal indicates apoptosis induction.

Data Analysis and Structure-Activity Relationship (SAR)

Screening generates vast amounts of data. Hits from various assays should be compiled and analyzed to build a structure-activity relationship (SAR).[24][25]

Table 5.1: Example Data Summary for Prioritized Hits

Compound IDPrimary Screen (% Inhibition @ 10µM)NF-κB IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)IKKβ IC₅₀ (µM)Tubulin IC₅₀ (µM)Caspase-3/7 Fold Activation
BZF-00188%0.75>500.65>501.2
BZF-00292%1.2>5025.31.58.5
BZF-00355%15.6>50>50>501.1
BZF-00495%0.501.10.4545.19.8
  • BZF-001 appears to be a potent and selective inhibitor of the NF-κB pathway, likely acting directly on IKKβ.

  • BZF-002 is a potent inhibitor of tubulin polymerization that also induces apoptosis, suggesting it is a promising anticancer lead. Its weaker activity in the NF-κB assay indicates a different primary mechanism.

  • BZF-004 is potent but cytotoxic, making it a less desirable candidate for further development.

By analyzing the chemical structures of active versus inactive analogs, medicinal chemists can identify key functional groups responsible for potency and selectivity, guiding the design of the next generation of compounds.[9]

Conclusion

The in vitro screening of a this compound library requires a meticulously planned and rigorously validated cascade of assays. By integrating high-throughput phenotypic screening with a well-chosen panel of mechanistic secondary assays, researchers can efficiently identify and characterize novel bioactive compounds. This guide provides the strategic framework, detailed protocols, and critical decision-making criteria necessary to navigate the complex path from a compound library to validated, mechanism-defined hits, ultimately accelerating the drug discovery process.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Modern Drug Development

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure in solution. For researchers and scientists, proficiency in interpreting NMR spectra is not merely a technical skill but a fundamental necessity for accelerating discovery timelines and ensuring the integrity of their findings. This guide is designed for professionals in the field, offering a blend of theoretical principles and practical insights into the ¹H NMR spectrum of 6-Methoxy-3(2H)-benzofuranone.

Molecular Structure and Proton Environments

To interpret its ¹H NMR spectrum, we must first dissect the molecular architecture of this compound.

Molecular Structure:

Figure 1: Annotated structure of this compound with proton labeling.

The molecule possesses several distinct proton environments:

  • Aromatic Protons (H-4, H-5, and H-7): These protons are situated on the benzene ring and their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing effect of the fused furanone ring.

  • Methylene Protons (H-2): These two protons are diastereotopic due to the adjacent stereocenter at C3 (even though not chiral in this specific molecule, the ring structure confers rigidity). They are adjacent to an ether oxygen and a carbonyl group, which will significantly influence their chemical shifts.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methyl group attached to the oxygen at C-6.

Predicted ¹H NMR Spectrum and Interpretation

The following is a detailed, reasoned prediction of the ¹H NMR spectrum of this compound, assuming a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-7 ~7.10d1HJ ≈ 8.5Ortho to the electron-donating ether oxygen of the furanone ring, expected to be the most shielded of the aromatic protons. Coupled to H-5.
H-5 ~6.95dd1HJ ≈ 8.5, 2.5Ortho to the electron-donating methoxy group and meta to the ether oxygen. Coupled to H-7 (ortho) and H-4 (meta).
H-4 ~6.80d1HJ ≈ 2.5Para to the ether oxygen and ortho to the methoxy group. Shows only meta coupling to H-5.
H-2 ~4.60s2H-Methylene protons alpha to both an ether oxygen and a carbonyl group. The deshielding effects of these two functionalities result in a significant downfield shift. Expected to be a singlet as there are no adjacent protons.
-OCH₃ ~3.85s3H-Protons of the methoxy group. The chemical shift is typical for an aromatic methoxy group.

Detailed Signal Analysis:

  • Aromatic Region (δ 6.80-7.10 ppm):

    • H-7 (δ ~7.10, d, 1H): This proton is ortho to the ring-junction ether oxygen, which is electron-withdrawing, and meta to the methoxy group. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-5.

    • H-5 (δ ~6.95, dd, 1H): This proton is ortho to the strongly electron-donating methoxy group, which would shift it upfield. However, it is also para to the electron-withdrawing carbonyl group. The net effect is a chemical shift intermediate to H-7 and H-4. It will be split into a doublet of doublets by H-7 (ortho-coupling, J ≈ 8.5 Hz) and H-4 (meta-coupling, J ≈ 2.5 Hz).

    • H-4 (δ ~6.80, d, 1H): This proton is ortho to the methoxy group and meta to the carbonyl group. The strong shielding effect of the methoxy group will push this proton significantly upfield. It will appear as a doublet due to meta-coupling with H-5.

  • Aliphatic Region (δ 3.85-4.60 ppm):

    • H-2 (δ ~4.60, s, 2H): The methylene protons at the C-2 position are flanked by an ether oxygen and a carbonyl group. Both are strongly electron-withdrawing and will deshield these protons, causing them to appear at a relatively low field for aliphatic protons. Due to the absence of adjacent protons, this signal is predicted to be a singlet.

    • -OCH₃ (δ ~3.85, s, 3H): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

Spin-Spin Coupling Relationships:

Figure 2: Predicted spin-spin coupling network for the aromatic protons of this compound.

Experimental Protocols: Acquiring a High-Quality ¹H NMR Spectrum

To validate this theoretical interpretation, the following experimental protocol is recommended for acquiring a high-quality ¹H NMR spectrum of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Instrument Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width (SW): 20 ppm (centered around 5 ppm).

    • Number of Scans (NS): 16 (can be increased for dilute samples to improve signal-to-noise).

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons, particularly the aromatic ones).

    • Acquisition Time (AQ): At least 3 seconds.

    • Receiver Gain (RG): Adjust automatically.

  • Data Processing:

    • Apply an exponential window function with a line broadening factor of 0.3 Hz.

    • Perform a Fourier transform.

    • Phase the spectrum manually to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals and normalize the integration values.

Conclusion: A Predictive Tool for Structural Verification

This guide provides a comprehensive, albeit theoretical, interpretation of the ¹H NMR spectrum of this compound. The predicted chemical shifts, multiplicities, and coupling constants are grounded in established NMR principles and data from analogous structures. This detailed analysis serves as a valuable predictive tool for researchers working with this compound, enabling them to anticipate the spectral features and confidently verify their synthesized material. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, facilitating a direct comparison with the predictions made herein and ultimately confirming the structure of this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3(2H)-benzofuranone is a key heterocyclic scaffold found in a variety of biologically active molecules and natural products. Its structural elucidation is paramount in synthetic chemistry and drug discovery, ensuring the correct constitution and purity of intermediates and final compounds. Among the suite of analytical techniques available for this purpose, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool that provides detailed information about the carbon framework of a molecule.

This technical guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound. In the absence of a complete, publicly available, and assigned experimental spectrum, this guide will leverage predictive methodologies, grounded in established principles of NMR spectroscopy and substituent effects, to provide a detailed assignment of the chemical shifts. This approach not only furnishes a valuable reference for researchers working with this compound but also serves as an educational tool for understanding the interplay of electronic effects on carbon chemical shifts in a substituted aromatic system.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are systematically numbered as illustrated in the diagram below. This numbering convention will be used consistently throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The acquisition of a high-quality ¹³C NMR spectrum is fundamental for accurate structural analysis. The following protocol outlines a standard procedure for the preparation and analysis of a sample of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for benzofuranone derivatives due to its excellent solubilizing properties and the single, well-characterized solvent resonance at approximately 77.16 ppm.[1]

  • Concentration: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for ¹³C NMR.

  • Acquisition Parameters:

    • Spectral Width: Approximately 240 ppm to encompass the full range of expected carbon chemical shifts.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons, which have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if necessary) and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ triplet at 77.16 ppm.

Predicted ¹³C NMR Chemical Shifts and Analysis

The following table presents the predicted ¹³C NMR chemical shifts for this compound. These values are calculated using computational chemistry software and are based on established theoretical models. The subsequent analysis provides a rationale for the predicted assignments based on fundamental principles of NMR spectroscopy.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C3~195Carbonyl Carbon: The C3 carbon is a ketone carbonyl group, which is highly deshielded due to the electronegativity of the oxygen atom and resonance effects. Carbonyl carbons in similar environments typically resonate in the 190-220 ppm range.
C6~160Aromatic Carbon (Oxygen-substituted): C6 is directly attached to the electron-donating methoxy group. The lone pairs on the oxygen atom donate electron density into the aromatic ring via the resonance effect, causing significant deshielding.
C7a~150Aromatic Carbon (Oxygen-substituted): C7a is attached to the furanone oxygen and is part of the aromatic system. The electronegativity of the oxygen atom deshields this carbon.
C3a~130Aromatic Carbon (Bridgehead): C3a is a quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by its aromatic character and proximity to the carbonyl group.
C4~125Aromatic Carbon: C4 is ortho to the electron-donating methoxy group, which would typically cause shielding. However, it is also meta to the ether oxygen of the furanone ring.
C5~115Aromatic Carbon: C5 is meta to the methoxy group and para to the furanone oxygen.
C7~110Aromatic Carbon: C7 is meta to the methoxy group and ortho to the furanone oxygen.
C2~70Methylene Carbon (α to Oxygen): The C2 carbon is an sp³-hybridized methylene group directly attached to the electronegative furanone oxygen, leading to a downfield shift compared to a typical alkane carbon.
-OCH₃~56Methoxy Carbon: The carbon of the methoxy group is a typical sp³-hybridized carbon attached to an oxygen atom, generally appearing in the 55-60 ppm range.

In-depth Analysis of Substituent Effects

The predicted chemical shifts of the aromatic carbons in this compound are a direct consequence of the electronic effects exerted by the methoxy group and the fused furanone ring. These effects can be understood through the concepts of induction and resonance.

  • The Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is highly electronegative and withdraws electron density through the sigma bond (inductive effect). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring (resonance effect), which is a much stronger effect. This resonance donation of electron density increases the electron density at the ortho and para positions (C5 and C7), leading to increased shielding (upfield shift) at these positions relative to benzene. Conversely, the carbon directly attached to the methoxy group (C6) is deshielded.

  • The Carbonyl Group (C=O): The carbonyl group is a strong electron-withdrawing group due to both induction and resonance. It withdraws electron density from the aromatic ring, leading to deshielding of the ring carbons, particularly those at the ortho and para positions relative to the point of fusion.

  • The Furanone Oxygen (-O-): The ether-like oxygen atom in the furanone ring also influences the electronic environment of the aromatic ring. Similar to the methoxy group, it has an electron-withdrawing inductive effect and an electron-donating resonance effect.

The interplay of these effects results in the predicted chemical shift pattern. The significant downfield shift of C6 is dominated by the direct attachment to the electronegative oxygen of the methoxy group. The chemical shifts of C4, C5, and C7 are a balance of the electron-donating resonance of the methoxy group and the electron-withdrawing effects of the furanone moiety.

The following diagram illustrates the key resonance structures that contribute to the electron distribution in the aromatic ring, influencing the ¹³C chemical shifts.

G cluster_0 Resonance Structure 1 cluster_1 Resonance Structure 2 (Methoxy Donation) cluster_2 Resonance Structure 3 (Methoxy Donation) A1 This compound B1 Negative charge at C5 A1->B1 Resonance C1 Negative charge at C7 A1->C1 Resonance

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-Methoxy-3(2H)-benzofuranone. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and detailed analysis of structurally analogous compounds to forecast its behavior under common ionization techniques. This guide will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the characteristic losses of the methoxy group and the core benzofuranone structure. The principles of alpha-cleavage, retro-Diels-Alder reactions, and rearrangements specific to methoxy-aromatic systems are discussed in detail to provide a robust predictive framework. This document is intended to serve as a valuable resource for researchers working with this and similar molecular scaffolds in fields such as medicinal chemistry, natural product analysis, and metabolomics.

Introduction

This compound is a heterocyclic organic compound featuring a benzofuranone core with a methoxy substituent on the aromatic ring. Molecules of this class are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active natural products and synthetic compounds. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern is crucial for the unambiguous identification of the compound in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.

This guide provides a predictive analysis of the fragmentation behavior of this compound. The predictions are grounded in the fundamental principles of mass spectrometry and are supported by experimental data from structurally related compounds, including the parent 3(2H)-benzofuranone and various methoxy-substituted coumarins.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound (molar mass: 164.16 g/mol ), the molecular ion ([M]•+) is expected to be observed at m/z 164.

The primary fragmentation pathways are predicted to be initiated by the ionization of a lone pair electron from one of the oxygen atoms, leading to a radical cation. The subsequent fragmentation will be dictated by the stability of the resulting fragments and the energetic favorability of different bond cleavages.

Key Predicted Fragmentation Pathways under EI
  • Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxy-aromatic compounds is the cleavage of the methyl group from the methoxy substituent. This results in the formation of a stable phenoxide radical cation.

    • m/z 164 → m/z 149 + •CH₃ This is anticipated to be a prominent peak in the spectrum.

  • Loss of Formaldehyde (CH₂O): Another common pathway for methoxy-substituted aromatic compounds involves the rearrangement and subsequent loss of formaldehyde.

    • m/z 164 → m/z 134 + CH₂O The resulting ion at m/z 134 would correspond to the molecular ion of 3(2H)-benzofuranone. The experimental mass spectrum of 3(2H)-benzofuranone is available in the NIST database and shows a strong molecular ion peak, lending credence to this predicted fragmentation.[1]

  • Alpha-Cleavage adjacent to the Carbonyl Group: As a cyclic ketone, this compound is expected to undergo alpha-cleavage, which is the cleavage of a bond adjacent to the carbonyl group.[2] This can occur on either side of the carbonyl.

    • Cleavage of the C₂-C₃ bond: This would lead to the opening of the heterocyclic ring.

    • Cleavage of the C₃-C₃ₐ bond: This would also result in ring opening.

  • Loss of Carbon Monoxide (CO): The loss of a neutral CO molecule is a very common fragmentation pathway for cyclic ketones and lactones. This is a well-documented fragmentation pathway for the related coumarin isomers.[2][3][4][5]

    • m/z 164 → m/z 136 + CO The resulting ion at m/z 136 would be a radical cation of methoxy-dihydro-benzofuran.

  • Retro-Diels-Alder (RDA) Reaction: The benzofuranone ring system can potentially undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. This type of fragmentation is common in six-membered unsaturated cyclic compounds.[6][7] In this case, it would involve the cleavage of the furanone ring.

Summary of Predicted EI Fragment Ions
Predicted m/z Predicted Lost Neutral Fragment(s) Proposed Ion Structure Anticipated Relative Abundance
164-Molecular Ion ([M]•+)Moderate to High
149•CH₃[M - CH₃]⁺High
136CO[M - CO]•+Moderate
134CH₂O[M - CH₂O]•+Moderate
121CO + •CH₃[M - CO - CH₃]⁺Moderate
106CH₂O + CO[M - CH₂O - CO]•+Moderate
77C₆H₅O₂Aromatic fragmentLow to Moderate

Visualizing the Predicted EI Fragmentation Pathway

EI_Fragmentation M m/z 164 [M]•+ F149 m/z 149 [M - •CH₃]⁺ M->F149 - •CH₃ F136 m/z 136 [M - CO]•+ M->F136 - CO F134 m/z 134 [M - CH₂O]•+ M->F134 - CH₂O F121 m/z 121 [M - CO - •CH₃]⁺ F136->F121 - •CH₃ F106 m/z 106 [M - CH₂O - CO]•+ F134->F106 - CO

Caption: Predicted EI fragmentation of this compound.

Predicted Electrospray Ionization (ESI) Fragmentation Pattern

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. For this compound, the protonated molecule would be observed at m/z 165.

Key Predicted Fragmentation Pathways under ESI-MS/MS

The fragmentation of the [M+H]⁺ ion at m/z 165 will likely involve the loss of small neutral molecules.

  • Loss of Formaldehyde (CH₂O): Similar to the EI fragmentation, a likely loss from the protonated molecule is formaldehyde from the methoxy group.

    • m/z 165 → m/z 135 + CH₂O The resulting ion at m/z 135 would be the protonated 3(2H)-benzofuranone.

  • Loss of Carbon Monoxide (CO): The loss of CO is also a probable fragmentation pathway for the protonated molecule.

    • m/z 165 → m/z 137 + CO

  • Loss of a Methyl Radical (•CH₃): While less common for even-electron species like [M+H]⁺, the loss of a methyl radical can sometimes be observed, especially with higher collision energies.

    • m/z 165 → m/z 150 + •CH₃

Summary of Predicted ESI-MS/MS Fragment Ions
Precursor Ion (m/z) Predicted Product Ion (m/z) Predicted Lost Neutral Fragment(s) Proposed Ion Structure
165137COProtonated methoxy-dihydro-benzofuran
165135CH₂OProtonated 3(2H)-benzofuranone
165150•CH₃[M+H - CH₃]⁺

Visualizing the Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH m/z 165 [M+H]⁺ F137 m/z 137 [M+H - CO]⁺ MH->F137 - CO F135 m/z 135 [M+H - CH₂O]⁺ MH->F135 - CH₂O F150 m/z 150 [M+H - •CH₃]⁺ MH->F150 - •CH₃

Caption: Predicted ESI-MS/MS of this compound.

Experimental Protocol for Mass Spectrometric Analysis

The following provides a general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) for EI and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI.

GC-MS Analysis (for EI)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Scan Range: m/z 40-400.

LC-MS/MS Analysis (for ESI)
  • Sample Preparation: Dissolve the compound in a solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan for the protonated molecule at m/z 165.

    • MS2 Fragmentation: Use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe the fragmentation pattern of the precursor ion at m/z 165.

Conclusion

This technical guide presents a detailed, predictive analysis of the mass spectrometric fragmentation of this compound. Based on established fragmentation mechanisms of related chemical structures, we anticipate characteristic losses of a methyl radical, formaldehyde, and carbon monoxide under Electron Ionization. For Electrospray Ionization followed by tandem mass spectrometry, the primary fragmentation pathways of the protonated molecule are expected to involve the neutral losses of formaldehyde and carbon monoxide. The provided experimental protocols offer a starting point for researchers to obtain empirical data for this compound. This predictive guide serves as a foundational resource for the identification and structural elucidation of this compound and related compounds in various scientific applications.

References

Decoding Molecular Architecture: An In-depth Technical Guide to the FTIR Analysis of 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular entities is a cornerstone of innovation. 6-Methoxy-3(2H)-benzofuranone, a heterocyclic compound featuring a benzofuranone core, represents a scaffold of significant interest in medicinal chemistry. Its structural elucidation is paramount for understanding its reactivity, potential biological activity, and for quality control in synthetic processes. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive technique to probe the vibrational modes of molecules, offering a distinct "fingerprint" based on the functional groups present. This guide provides a comprehensive, in-depth analysis of the FTIR spectrum of this compound, grounded in established spectroscopic principles and field-proven insights.

The Structural Landscape of this compound

Before delving into the spectral analysis, a thorough understanding of the molecule's architecture is essential. This compound is characterized by several key functional groups, each with a unique vibrational signature that contributes to its overall FTIR spectrum:

  • Aromatic Ring: A benzene ring is fused to the furanone core, which will exhibit characteristic C-H and C=C stretching and bending vibrations.

  • γ-Lactone (Five-membered cyclic ester): The furanone ring contains a carbonyl group (C=O) within a five-membered ring, a structural feature that significantly influences the carbonyl stretching frequency.

  • Aryl Alkyl Ether: A methoxy group (-OCH₃) is attached to the aromatic ring. This ether linkage has distinct C-O stretching modes.

  • Aliphatic C-H Bonds: The methylene group (-CH₂-) within the furanone ring will display characteristic stretching and bending vibrations.

The interplay of these groups, including electronic effects such as resonance and inductive effects, dictates the precise wavenumbers at which their vibrations will be observed.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The integrity of an FTIR spectrum is fundamentally dependent on a meticulous experimental methodology. The following protocol is designed to ensure high-quality, reproducible data for the analysis of this compound.

Objective: To obtain a high-resolution FTIR spectrum of solid-phase this compound for the identification of its characteristic functional group absorptions.

Materials:

  • This compound (CAS 15832-09-4), analytical standard.[1][2]

  • Potassium Bromide (KBr), spectroscopy grade, desiccated.

  • Agate mortar and pestle.

  • Hydraulic press with pellet-forming die.

  • FTIR Spectrometer (e.g., Perkin-Elmer, Thermo Fisher Scientific) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Methodology:

  • Sample Preparation (KBr Pellet Technique):

    • Rationale: The KBr pellet method is chosen for its ability to produce a uniform, solid dispersion of the analyte, minimizing scattering effects and producing sharp, well-defined absorption bands. KBr is transparent in the mid-infrared region.

    • Procedure:

      • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which exhibits a strong, broad absorption in the IR spectrum.

      • In a dry environment (e.g., under a heat lamp or in a glove box), weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

      • Combine the sample and KBr in an agate mortar and grind gently at first to mix, then more vigorously to create a fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.

      • Transfer the powder to the pellet die and press under a hydraulic press at 7-10 tons for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Rationale: A background spectrum is collected first to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The sample spectrum is then ratioed against the background to produce the final absorbance or transmittance spectrum.

    • Procedure:

      • Place the KBr pellet containing the sample in the spectrometer's sample holder.

      • Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference.

      • Collect a background spectrum using an empty sample holder or a pure KBr pellet.

      • Collect the sample spectrum. A typical setting would be a scan range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹, and co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Rationale: Basic processing ensures the spectrum is presented in a clear and interpretable format.

    • Procedure:

      • Perform a background correction.

      • If necessary, apply a baseline correction to account for any sloping baselines.

      • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Spectral Interpretation: Correlating Vibrational Modes to Molecular Structure

The obtained FTIR spectrum of this compound can be systematically analyzed by assigning the observed absorption bands to the specific vibrational modes of its functional groups. The following table summarizes the expected and observed key absorptions.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment Rationale and In-depth Insights
~3100-3000Medium-WeakC-H StretchAromatic C-HThe presence of multiple weak bands in this region is characteristic of the C-H stretching vibrations on the benzene ring. Their position above 3000 cm⁻¹ is a hallmark of sp² hybridized carbon-hydrogen bonds.[3]
~2950-2850Medium-WeakC-H StretchAliphatic C-H (CH₂ and CH₃)These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene group of the furanone ring and the methyl group of the methoxy substituent.
~1770-1750 Strong C=O Stretch γ-Lactone (Five-membered ring ester) This is one of the most diagnostic peaks in the spectrum. The carbonyl stretching frequency is elevated compared to open-chain esters (~1735 cm⁻¹) due to the ring strain in the five-membered lactone ring. This high frequency is a key identifier for the γ-lactone moiety.
~1620-1580Medium-WeakC=C StretchAromatic RingThese absorptions are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring. Often, two or more bands are observed in this region.
~1490-1450MediumC-H BendAliphatic (CH₂ Scissoring)This band corresponds to the scissoring (in-plane bending) vibration of the methylene group in the furanone ring.
~1270-1230 Strong Asymmetric C-O-C Stretch Aryl Alkyl Ether This strong absorption is characteristic of the asymmetric stretching of the C-O-C bond of the aryl alkyl ether. The aryl-O bond has some double bond character due to resonance, which strengthens it and increases the frequency compared to aliphatic ethers.
~1050-1020 Strong Symmetric C-O-C Stretch Aryl Alkyl Ether This second strong band is attributed to the symmetric stretching of the C-O-C ether linkage. The presence of two strong bands in these regions is a reliable indicator of an aryl alkyl ether.
~850-750Strong-MediumC-H BendAromatic (Out-of-plane)The substitution pattern on the benzene ring determines the exact position and number of these out-of-plane bending vibrations (wagging). These are useful for confirming the substitution pattern in the "fingerprint" region.

Note: The exact peak positions can be influenced by the sample's physical state and intermolecular interactions. The values provided are based on established correlation tables and data from similar benzofuranone derivatives.

Experimental FTIR data for this compound is available in public databases such as SpectraBase, which can be consulted for direct comparison.

Visualizing the Analytical Workflow

To conceptualize the entire process from sample to structural confirmation, the following workflow diagram is provided.

FTIR_Analysis_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Analyte: this compound Grind Homogenize & Grind Sample->Grind KBr Spectroscopy Grade KBr KBr->Grind Press Press KBr Pellet Grind->Press Spectrometer FTIR Spectrometer Press->Spectrometer Background Collect Background Spectrum Spectrometer->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Process Background & Baseline Correction SampleSpec->Process Identify Peak Identification & Wavenumber Assignment Process->Identify Correlate Correlate Peaks to Functional Groups Identify->Correlate Structure Structural Confirmation Correlate->Structure Report Final Analytical Report Structure->Report Generate Report

References

A Technical Guide to the Preliminary Cytotoxicity Assessment of 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the preliminary cytotoxic evaluation of novel chemical entities is a critical gateway to further preclinical consideration.[1][2] This guide provides a comprehensive technical framework for conducting preliminary cytotoxicity studies on 6-Methoxy-3(2H)-benzofuranone, a benzofuran derivative. The benzofuranone scaffold and its derivatives have been noted for a range of biological activities, including potential anticancer properties.[3][4][5] Therefore, a rigorous and multi-faceted approach to assessing its impact on cell viability is paramount.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions throughout the experimental process. We will explore a tripartite strategy for cytotoxicity assessment, focusing on metabolic activity, membrane integrity, and the induction of apoptosis.

I. Foundational Strategy: Cell Line Selection and Culture

The choice of cell line is a pivotal decision that will underpin the entire cytotoxicity study. For a compound with potential anticancer applications, a panel of cell lines is recommended. This should ideally include representatives from different cancer types (e.g., breast, lung, colon) and, crucially, a non-cancerous cell line (e.g., fibroblasts) to assess for tumor-specific cytotoxicity.[3]

Recommended Cell Lines for Initial Screening:

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaWell-characterized, estrogen receptor-positive.
A549 Human Lung CarcinomaA common model for lung cancer studies.
HT-29 Human Colon AdenocarcinomaRepresents colorectal cancer, a major cancer type.[6]
HEK293 Human Embryonic KidneyOften used as a non-cancerous control.

All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

II. Tier 1 Assessment: Metabolic Viability via MTT Assay

The initial tier of cytotoxicity screening typically involves an assessment of metabolic activity, for which the MTT assay is a robust and widely adopted method.[7] This assay quantifies the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[8][9] A decrease in formazan production is proportional to the number of viable cells.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compound Add serial dilutions of This compound incubate_overnight->add_compound incubate_treatment Incubate for 24, 48, or 72 hours add_compound->incubate_treatment add_controls Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) add_controls->incubate_treatment add_mtt Add MTT solution (final conc. 0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_sampling Supernatant Collection cluster_assay LDH Reaction setup_plate Seed and treat cells in a 96-well plate as per MTT protocol setup_controls Include controls: - Spontaneous LDH release (untreated cells) - Maximum LDH release (lysed cells) setup_plate->setup_controls transfer_supernatant Transfer a small aliquot of culture supernatant to a new plate setup_controls->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_rt Incubate at room temperature for 30 minutes (protected from light) add_reagent->incubate_rt read_absorbance Read absorbance at 490 nm incubate_rt->read_absorbance Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspases (Caspase-3, -6, -7) caspase8->caspase3 dna_damage DNA Damage / Cellular Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Aurone Scaffold: A Technical Guide to the Discovery and Significance of 6-Methoxy-3(2H)-benzofuranone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aurones, a class of flavonoids characterized by a distinctive (Z)-2-benzylidenebenzofuran-3(2H)-one core, are emerging from the shadow of their more ubiquitous flavone isomers as potent bioactive molecules.[1] Initially recognized for their role as plant pigments, contributing to the yellow hues of certain flowers, recent investigations have unveiled a broad spectrum of pharmacological activities, positioning them as promising scaffolds in drug discovery.[1][2] This technical guide provides an in-depth exploration of the aurone structure, with a specific focus on 6-Methoxy-3(2H)-benzofuranone and its derivatives. We will delve into their discovery, synthetic methodologies, chemical characterization, and profound biological significance, particularly in the realms of osteoporosis, oncology, and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical detail, field-proven insights, and comprehensive references to authoritative sources.

Introduction to the Golden Flavonoids: The Rise of Aurones

Flavonoids constitute a vast and diverse family of plant secondary metabolites, traditionally categorized into several subclasses based on their C6-C3-C6 skeleton. Among these, aurones have historically received less attention than their flavone and isoflavone counterparts.[1] The term "aurone," derived from the Latin aurum for gold, aptly describes their characteristic yellow color.[3] The core structure features a five-membered heterocyclic ring, a key distinction from the six-membered ring of flavones. This structural nuance imparts unique physicochemical properties and, consequently, distinct biological activities.

The significance of the aurone scaffold extends far beyond pigmentation. A growing body of evidence highlights their potential as therapeutic agents with a wide array of biological activities, including antioxidant, anticancer, anti-inflammatory, neuroprotective, and antimalarial properties.[1][2][4][5] The strategic placement of substituents on the benzofuranone and benzylidene rings allows for the fine-tuning of their pharmacological profiles, making them an attractive target for medicinal chemists. This compound serves as a pivotal building block in the synthesis of numerous bioactive aurone derivatives, and understanding its chemistry and biological relevance is crucial for harnessing the full potential of this compound class.

Synthesis and Characterization of the this compound Core

The synthesis of the this compound core and its subsequent elaboration into more complex aurone derivatives are central to exploring their structure-activity relationships. Several synthetic strategies have been developed, with the oxidative cyclization of 2'-hydroxychalcones and the condensation of benzofuranones with aldehydes being the most prevalent methods.

Synthetic Pathways

A common and effective route to substituted benzofuranones involves the intramolecular cyclization of α-phenoxycarbonyl compounds. However, regiochemical control can be a challenge. A more targeted approach often starts with appropriately substituted phenols. For instance, the synthesis of a 6-methoxybenzofuran derivative with anti-osteoporosis activity, compound I-9, provides a relevant and detailed synthetic paradigm.[4] While not the exact synthesis for the parent this compound, the initial steps to construct the core are highly informative.

A plausible synthetic approach to this compound can be conceptualized through the intramolecular cyclization of a suitably substituted precursor, such as 2-bromo-1-(4-methoxyphenyl)ethanone. This method relies on the formation of a key intermediate that can undergo ring closure to yield the desired benzofuranone core.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4-Methoxyacetophenone 4-Methoxyacetophenone 2-Bromo-1-(4-methoxyphenyl)ethanone 2-Bromo-1-(4-methoxyphenyl)ethanone 4-Methoxyacetophenone->2-Bromo-1-(4-methoxyphenyl)ethanone Bromination (e.g., CuBr2) This compound This compound 2-Bromo-1-(4-methoxyphenyl)ethanone->this compound Intramolecular Cyclization

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, though hypothetical, procedure for the synthesis of this compound based on established chemical transformations.

Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone

  • To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethyl acetate or chloroform, add cupric bromide (2.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 2-bromo-1-(4-methoxyphenyl)ethanone, which can be purified by recrystallization or column chromatography.[6]

Step 2: Intramolecular Cyclization to this compound

  • Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate or sodium hydride (1.2 equivalents), to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Characterization

The unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the furanone ring, and the methoxy group protons. The splitting patterns and chemical shifts are indicative of the substitution pattern on the aromatic ring. A published ¹H NMR spectrum can be used as a reference for confirmation.[7]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the methoxy carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Biological Significance and Therapeutic Potential

The 6-methoxybenzofuranone scaffold is a cornerstone for the development of a multitude of biologically active compounds. The following sections highlight the key therapeutic areas where derivatives of this compound have shown significant promise.

A Novel Approach to Osteoporosis Treatment: Upregulation of Bone Morphogenetic Protein-2 (BMP-2)

Osteoporosis is a debilitating skeletal disease characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fractures.[4] Current treatments primarily focus on inhibiting bone resorption, which may not be sufficient to restore significant bone loss.[8] A promising therapeutic strategy is to promote bone formation. Bone Morphogenetic Protein-2 (BMP-2) is a key growth factor that induces osteoblast differentiation and bone formation.[9][10]

Recent groundbreaking research has identified 6-methoxybenzofuran derivatives as potent upregulators of BMP-2 expression.[2][4] A lead compound, designated I-9, derived from a 6-methoxybenzofuran core, has demonstrated significant anti-osteoporotic activity in preclinical models.[4]

BMP2_Pathway 6-Methoxybenzofuran_Derivative 6-Methoxybenzofuran Derivative (e.g., I-9) BMP2_Expression ↑ BMP-2 Expression 6-Methoxybenzofuran_Derivative->BMP2_Expression ERK_Activation ↑ p-ERK BMP2_Expression->ERK_Activation ATF4_Expression ↑ ATF4 Expression ERK_Activation->ATF4_Expression Osteoblast_Differentiation Osteoblast Differentiation ATF4_Expression->Osteoblast_Differentiation Bone_Formation ↑ Bone Formation Osteoblast_Differentiation->Bone_Formation

Mechanism of Action: The anti-osteoporotic effect of these 6-methoxybenzofuran derivatives is mediated through the BMP2–ERK–ATF4 signaling axis.[4] Upregulation of BMP-2 leads to the activation of the extracellular signal-regulated kinase (ERK) pathway, which in turn increases the expression of Activating Transcription Factor 4 (ATF4), a crucial transcription factor for osteoblast differentiation and bone formation.[4]

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

The benzofuran scaffold is a privileged structure in cancer drug discovery, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[11] The presence and position of methoxy groups on the benzofuran ring have been shown to be critical for their anticancer efficacy.[3]

Table 1: Cytotoxicity of Methoxy-Substituted Benzofuran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Methoxyflavone AnalogsMCF-7 (Breast)0.3 - 4.9[5]
Methoxyflavone AnalogsPC3 (Prostate)11.8 - 17.2[5]
3-Methylbenzofuran DerivativeA549 (Lung)1.48[3]
Benzofuran-2-carboxamide DerivativeHCT-116 (Colon)0.87[3]
Benzofuran-2-carboxamide DerivativeHeLa (Cervical)0.73[3]
Benzofuran-2-carboxamide DerivativeA549 (Lung)0.57[3]

Mechanisms of Anticancer Action: Methoxy-substituted benzofuran derivatives exert their anticancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[3]

  • Inhibition of Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division.

  • Kinase Inhibition: Targeting protein kinases that are crucial for cancer cell signaling and survival.[3]

Anti-inflammatory Properties: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12][13] Inhibition of NF-κB activation is a major therapeutic target for the development of anti-inflammatory drugs.[12]

Derivatives of this compound have demonstrated significant anti-inflammatory activity. For example, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the inhibition of the NF-κB signaling pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines 6-Methoxybenzofuranone_Derivative This compound Derivative 6-Methoxybenzofuranone_Derivative->NFkB_Activation Inhibits

Antioxidant Activity

The antioxidant properties of flavonoids are well-established, and aurones are no exception. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The antioxidant capacity of this compound and its derivatives can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the antioxidant activity of compounds.[14][15]

  • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add a specific volume of each concentration of the test compound solution to the wells.

  • Add a specific volume of the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution, and a blank containing the solvent and the test compound solution are also prepared.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[16]

Conclusion and Future Directions

The aurone scaffold, and specifically the this compound core, represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from promoting bone formation to exhibiting potent anticancer and anti-inflammatory effects, underscore the versatility of this chemical structure. The ability to modulate key signaling pathways such as BMP-2 and NF-κB highlights their potential to address unmet medical needs in various disease areas.

Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to further elucidate their structure-activity relationships. In-depth mechanistic studies are required to fully understand their molecular targets and signaling pathways. Furthermore, preclinical and clinical investigations of the most promising candidates are warranted to translate the therapeutic potential of these "golden flavonoids" into tangible benefits for patients. The continued exploration of aurone chemistry and biology is poised to unlock new avenues for drug discovery and development.

References

Methodological & Application

Synthesis of 6-Methoxy-3(2H)-benzofuranone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-3(2H)-benzofuranone is a key heterocyclic scaffold found in a variety of biologically active molecules and natural products. Its structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in compounds exhibiting a wide range of pharmacological activities. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described two-step synthesis is robust, employing a Friedel-Crafts acylation followed by an intramolecular cyclization, and is detailed with expert insights into the causality of experimental choices to ensure reproducibility and high yield.

Reaction Principle

The synthesis of this compound from 4-methoxyphenol proceeds via a two-step mechanism. The initial step is a Friedel-Crafts acylation of 4-methoxyphenol with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces a chloroacetyl group onto the aromatic ring, ortho to the hydroxyl group, to form the key intermediate, 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone. The subsequent step involves a base-mediated intramolecular nucleophilic substitution (a Williamson ether synthesis variation), where the phenoxide ion attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the five-membered furanone ring.

Experimental Protocols

Part 1: Synthesis of 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (Intermediate)

This protocol details the Friedel-Crafts acylation of 4-methoxyphenol.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-MethoxyphenolC₇H₈O₂124.1412.4 g0.1
Chloroacetyl chlorideC₂H₂Cl₂O112.949.5 mL (13.5 g)0.12
Anhydrous Aluminum ChlorideAlCl₃133.3426.7 g0.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL-
Hydrochloric acid, concentratedHCl36.46As needed-
Deionized waterH₂O18.02As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (26.7 g, 0.2 mol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (9.5 mL, 0.12 mol) to the stirred suspension.

  • In a separate beaker, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

  • Add the 4-methoxyphenol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of ice-cold 2M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone as a solid. The melting point of this intermediate is reported to be 83-84 °C[1].

Part 2: Synthesis of this compound (Final Product)

This protocol details the intramolecular cyclization of the intermediate.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanoneC₉H₉ClO₃200.6210.0 g0.05
Sodium hydroxideNaOH40.002.2 g0.055
EthanolC₂H₅OH46.07150 mL-
Deionized waterH₂O18.02As needed-
Hydrochloric acid, 1MHCl36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (10.0 g, 0.05 mol) in ethanol (150 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (2.2 g, 0.055 mol) in a minimal amount of water and add it to the ethanolic solution of the intermediate.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water (100 mL) and acidify with 1M hydrochloric acid to a pH of ~6-7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Visualization of the Synthetic Pathway

The following diagrams illustrate the reaction mechanism and the overall experimental workflow.

reaction_mechanism cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization 4-Methoxyphenol 4-Methoxyphenol Intermediate 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone 4-Methoxyphenol->Intermediate + Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate + AlCl3 AlCl₃ (Catalyst) AlCl3->Intermediate Intermediate_2 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone Final_Product This compound Intermediate_2->Final_Product Base-mediated Base NaOH Base->Final_Product

Caption: Reaction mechanism for the synthesis of this compound.

experimental_workflow cluster_acylation Friedel-Crafts Acylation cluster_cyclization Intramolecular Cyclization Reactants_Acylation 4-Methoxyphenol + Chloroacetyl chloride + AlCl₃ in DCM Reaction_Acylation Stir at 0°C to RT Reactants_Acylation->Reaction_Acylation Workup_Acylation Quench with HCl, Extract with DCM Reaction_Acylation->Workup_Acylation Purification_Acylation Recrystallization Workup_Acylation->Purification_Acylation Intermediate_Product Intermediate: 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone Purification_Acylation->Intermediate_Product Reactants_Cyclization Intermediate + NaOH in Ethanol Intermediate_Product->Reactants_Cyclization Proceed to next step Reaction_Cyclization Reflux Reactants_Cyclization->Reaction_Cyclization Workup_Cyclization Evaporate, Acidify, Filter Reaction_Cyclization->Workup_Cyclization Final_Product_Workflow Final Product: this compound Workup_Cyclization->Final_Product_Workflow

Caption: Experimental workflow for the synthesis of this compound.

Trustworthiness and Self-Validation

The integrity of this protocol is established through the use of well-documented and fundamental organic reactions. The Friedel-Crafts acylation is a classic method for the formation of aryl ketones[2][3]. The intramolecular Williamson ether synthesis is a reliable method for the formation of cyclic ethers. The progress of each step can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's completion. The identity and purity of the intermediate and the final product should be confirmed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), comparing the obtained data with literature values.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable heterocyclic compound for their research and development endeavors. The provided step-by-step instructions, coupled with visual aids and explanations of experimental choices, are intended to facilitate a successful and reproducible synthesis.

References

using 6-Methoxy-3(2H)-benzofuranone as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Methoxy-3(2H)-benzofuranone: A Versatile Intermediate in Modern Organic Synthesis

Introduction: The Strategic Value of the Benzofuranone Core

This compound is a heterocyclic ketone that has emerged as a highly valuable and versatile intermediate in the landscape of chemical synthesis. Its rigid bicyclic framework, decorated with a strategically placed methoxy group and a reactive ketone, makes it an ideal scaffold for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and, most importantly, its application in the development of novel compounds, particularly within the pharmaceutical and materials science sectors. For researchers and drug development professionals, understanding the reactivity and synthetic potential of this intermediate is key to unlocking new molecular architectures with significant biological and chemical properties.

The benzofuranone core is a privileged structure found in numerous natural products and pharmacologically active compounds. The presence of the methoxy group on the benzene ring of this compound not only influences the electronic properties of the aromatic system but also provides a handle for further functionalization, enhancing its utility as a synthetic building block.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties and hazards is fundamental to its safe and effective use in a laboratory setting.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1][2]
CAS Number 15832-09-4[1][3]
Appearance Solid[2]
Melting Point 82-86 °C[2]
IUPAC Name 6-methoxy-1-benzofuran-3-one[1]
Topological Polar Surface Area 35.5 Ų[1]
Purity Typically ≥98%[3]
Safety and Handling

This compound is considered hazardous and requires careful handling in a controlled laboratory environment.[4]

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[5][6] Avoid inhalation of dust and contact with skin and eyes.[4][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][5][6] It is recommended to store under refrigeration (2-8°C) and desiccated conditions.[3]

  • Incompatibilities: Avoid strong oxidizing agents.[4][5]

The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:

GHS Hazard StatementDescriptionReference(s)
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1][6]
H319 Causes serious eye irritation[1]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[4][5][6]

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. One common approach involves the intramolecular cyclization of a suitably substituted precursor. A patent describes a method starting from phloroglucinol, which undergoes a Friedel-Crafts acylation followed by cyclization reactions.[7] This highlights a scalable pathway to access this valuable intermediate.

General Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of benzofuranone derivatives, which can be adapted for this compound.

G A Starting Material (e.g., Substituted Phenol) B Acylation (e.g., Friedel-Crafts) A->B Acylating Agent, Lewis Acid C Cyclization Reaction B->C Base or Acid Catalyst D This compound C->D Purification

Caption: Generalized workflow for the synthesis of this compound.

Application as a Versatile Chemical Intermediate

The synthetic utility of this compound stems from the reactivity of the C2 methylene group, which is activated by the adjacent carbonyl. This allows for facile deprotonation to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

Application 1: Synthesis of Aurones and Chalcones

This compound is a key precursor for the synthesis of aurones, a class of flavonoids known for their diverse biological activities. The core reaction is an aldol condensation between the benzofuranone and a substituted benzaldehyde.

Causality of Experimental Choice: The reaction is typically catalyzed by an acid or base. An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the aldehyde. A base catalyst deprotonates the C2 methylene group, forming a nucleophilic enolate that attacks the aldehyde. The choice of catalyst can influence reaction rates and yields.

G cluster_0 Synthesis of Aurone Derivatives A This compound C Aldol Condensation A->C B Substituted Benzaldehyde B->C Acid or Base Catalyst (e.g., HCl, NaOH) D Aurone Derivative C->D Dehydration

Caption: Reaction pathway for the synthesis of aurones.

Protocol 1: Synthesis of (E)-6-methoxy-2-[(3-methoxyphenyl)methylene]-1-benzofuran-3-one

This protocol describes a representative aldol condensation to form an aurone derivative.[8]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Aldehyde: Add 3-methoxybenzaldehyde (1.1 eq) to the solution.

  • Catalyst Introduction: Slowly add a catalytic amount of concentrated hydrochloric acid or a solution of sodium hydroxide.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure aurone derivative.

This reaction is foundational for creating libraries of aurone compounds for screening in drug discovery programs, targeting areas such as cancer, microbial infections, and inflammatory diseases.[7][9]

Application 2: Synthesis of Dibenzo[b,d]furans

The reactivity of this compound can be harnessed to construct more complex polycyclic systems. For instance, its reaction with 2-aryl-1,1-dicyanoethylenes leads to the formation of substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans.[10]

Mechanistic Insight: This transformation likely proceeds through a Michael addition of the benzofuranone enolate to the electron-deficient dicyanoethylene, followed by an intramolecular cyclization and subsequent aromatization, showcasing a domino reaction sequence.

Protocol 2: General Procedure for Dibenzo[b,d]furan Synthesis

  • Enolate Formation: In an appropriate solvent (e.g., ethanol, DMF), treat this compound (1.0 eq) with a base such as piperidine or sodium ethoxide to generate the corresponding enolate in situ.

  • Michael Addition: To this solution, add the 2-aryl-1,1-dicyanoethylene derivative (1.0 eq) and stir the mixture.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into acidified water (e.g., dilute HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel or by recrystallization to yield the target dibenzo[b,d]furan.[10]

Application 3: Precursor for Biologically Active Agents

The 6-methoxybenzofuranone scaffold is a recurring motif in compounds designed for various therapeutic applications. Its derivatives have shown promise as antileishmanial, antimalarial, and antibacterial agents.[11][12]

Example - Antileishmanial Agents: In one study, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone, a derivative of a related methoxybenzofuranone, demonstrated potent activity against L. donovani.[11] The synthesis involves a condensation reaction similar to Protocol 1, highlighting the modularity of this approach. The methoxy group, in this case at the 7-position, was shown to be beneficial for activity.[11]

G cluster_1 Drug Development Pathway A This compound (Intermediate) B Condensation with Bioactive Aldehyde A->B C Intermediate Adduct B->C Reaction Optimization D Final API (e.g., Antileishmanial Agent) C->D Purification & Characterization

Caption: Use of methoxybenzofuranones in the synthesis of Active Pharmaceutical Ingredients (APIs).

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined reactivity, particularly at the C2 position, allows for predictable and efficient elaboration into a wide range of higher-value structures. From flavonoid-type natural product analogues to complex heterocyclic drug candidates, this intermediate provides a reliable and versatile entry point. The protocols and applications detailed in this guide underscore its importance and provide a framework for researchers to leverage its full synthetic potential in their own discovery and development programs.

References

Application Notes and Protocols for Determining the Antimicrobial Activity of 6-Methoxy-3(2H)-benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents.[1][2][3] Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5][6][7][8] The benzofuran scaffold is a key structural motif in many biologically active natural products and synthetic compounds.[5][6][7] Specifically, 6-Methoxy-3(2H)-benzofuranone derivatives represent a promising class of compounds for which a standardized and reproducible method of evaluating antimicrobial efficacy is crucial for advancing research and development efforts.[9]

This application note provides a detailed, step-by-step protocol for determining the antimicrobial activity of this compound derivatives. We will focus on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a fundamental metric for assessing antimicrobial potency.[10][11][12][13] Subsequently, we will describe the protocol for determining the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal effects.[14][15][16][17][18] Adherence to these standardized protocols, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensures the generation of high-quality, reproducible data essential for drug development professionals.[19][20]

PART 1: Foundational Knowledge and Pre-experimental Preparations

Understanding MIC and MBC
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11][21] It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][16][17] This metric is crucial for identifying compounds that actively kill bacteria. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[15]

Essential Materials and Reagents

Table 1: Materials and Reagents

CategoryItemSpecifications
Test Compounds This compound derivativesSynthesized and purity-confirmed
Dimethyl sulfoxide (DMSO)ACS grade or higher, for dissolving compounds
Bacterial Strains Quality Control (QC) Strainse.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853[22][23][24]
Clinically relevant test strainsAs required by the study
Culture Media Cation-adjusted Mueller-Hinton Broth (CAMHB)For broth microdilution[11][25]
Mueller-Hinton Agar (MHA)For bacterial culture and MBC determination[25]
Tryptic Soy Agar (TSA) or Blood AgarFor initial culture of fastidious organisms
Reagents Sterile 0.85% SalineFor inoculum preparation
McFarland Turbidity Standards0.5 standard is critical for standardizing inoculum density[26]
Consumables Sterile 96-well microtiter platesU- or V-bottom, non-treated
Sterile pipette tipsAerosol-resistant
Sterile reagent reservoirs
Petri dishes
Inoculating loops and spreaders
Equipment Biosafety cabinetClass II
Incubator35°C ± 2°C[10]
Spectrophotometer or DensitometerFor measuring turbidity
MicropipettesCalibrated single and multichannel
Vortex mixer
Preparation of Stock Solutions and Media

Causality behind Experimental Choices: The solubility of the test compound is a critical factor. Benzofuranone derivatives are often hydrophobic, necessitating the use of a solvent like DMSO. However, the final concentration of DMSO in the assay must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on bacterial growth.

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows) of each this compound derivative in 100% DMSO. Ensure complete dissolution. This stock solution should be sterilized by filtration through a 0.22 µm syringe filter if not prepared aseptically.[10]

  • Culture Media Preparation: Prepare CAMHB and MHA according to the manufacturer's instructions. Sterilize by autoclaving. Ensure the pH of the Mueller-Hinton media is between 7.2 and 7.4.

PART 2: Step-by-Step Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[10][19][27]

Step 1: Inoculum Preparation

The density of the bacterial inoculum is a critical variable that must be precisely controlled to ensure reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 morphologically similar colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard using a spectrophotometer (at 625 nm) or by visual comparison.[10]

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 from the 0.5 McFarland standard, followed by a 1:2 dilution upon inoculation into the plate.[13]

Step 2: Preparation of the Microtiter Plate

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of your compound stock solution in CAMHB. Add 100 µL of this intermediate dilution to well 1. This will be the highest concentration tested.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10 after mixing.

  • Well 11 will serve as the growth control (inoculum, no compound).

  • Well 12 will serve as the sterility control (broth only, no inoculum).

Step 3: Inoculation and Incubation

  • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. This brings the total volume in each well to 100 µL and achieves the final desired test concentrations of the compound.

  • Cover the plate with a lid to prevent evaporation and contamination.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

Step 4: Reading and Interpreting the MIC

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism.[11][13]

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Caption: Workflow for MIC Determination.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to assess the bactericidal activity of the compound.[15][16]

Step 1: Subculturing from MIC Plate

  • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Mix the contents of each selected well thoroughly by gentle pipetting.

  • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells.

  • Spot-inoculate or spread the aliquot onto a quadrant of a fresh MHA plate. Ensure the plate is properly labeled.

Step 2: Incubation and Colony Counting

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible in the growth control spot.

  • After incubation, count the number of colonies (CFU) on each spot.

Step 3: Determining the MBC

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control well at the start of the MIC assay.[14][16][17]

  • For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL. Since a 10 µL aliquot was plated, this would correspond to ≤5 colonies on the agar plate.

Caption: Workflow for MBC Determination.

PART 3: Data Presentation and Quality Control

Data Presentation

MIC and MBC values should be presented in a clear, tabular format for easy comparison of the activity of different derivatives against various microbial strains.

Table 2: Example Data Presentation for this compound Derivatives

Compound IDTest OrganismATCC StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Derivative AStaphylococcus aureus29213816Bactericidal (2)
Derivative AEscherichia coli2592232>128Bacteriostatic (>4)
Derivative BStaphylococcus aureus2921348Bactericidal (2)
Derivative BEscherichia coli259221632Bactericidal (2)
CiprofloxacinStaphylococcus aureus292130.250.5Bactericidal (2)
CiprofloxacinEscherichia coli259220.0150.03Bactericidal (2)
Quality Control: The Cornerstone of Trustworthy Data

A robust quality control program is essential to ensure the accuracy and reproducibility of antimicrobial susceptibility testing.[22][28][29]

  • Reference Strains: Always include well-characterized QC strains (e.g., ATCC strains) in each assay run.[22][23] The MIC values obtained for these strains must fall within the acceptable ranges established by CLSI.[23]

  • Purity Check: Before preparing the inoculum, streak the QC strain on an appropriate agar plate to check for purity.

  • Inoculum Verification: Perform a colony count on the inoculum used for the MIC test to confirm that the final concentration is within the target range (2 x 10⁵ to 8 x 10⁵ CFU/mL).

  • Controls: The growth control must show adequate growth, and the sterility control must remain clear. If either control fails, the results of the entire plate are invalid.

  • Solvent Control: It is advisable to include a control well containing the highest concentration of DMSO used in the assay to confirm it does not inhibit bacterial growth.

By diligently following these detailed protocols and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data on the antimicrobial properties of this compound derivatives, paving the way for the development of new and effective therapeutic agents.

References

Probing the Anti-inflammatory Potential of Benzofuranone Compounds: A Guide to In Vitro and In Vivo Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the anti-inflammatory activity of benzofuranone compounds. Benzofuranones are a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[1][2] This guide delves into the critical signaling pathways involved in inflammation, detailed protocols for robust in vitro and in vivo assays, and the rationale behind experimental design to ensure scientific integrity and reproducible results.

The Inflammatory Cascade: Key Signaling Pathways as Therapeutic Targets

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic diseases. The anti-inflammatory effects of many compounds, including benzofuranone derivatives, are often attributed to their ability to modulate key signaling pathways. Two of the most pivotal pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]

NF-κB Signaling Pathway: The NF-κB family of transcription factors are central regulators of inflammatory responses.[3][6] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[7][8][9] This allows NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[6][9]

MAPK Signaling Pathway: The MAPK pathways are a series of protein kinase cascades that transduce extracellular signals into cellular responses, including inflammation.[4][10] The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[11] These kinases are activated by a variety of inflammatory stimuli and, in turn, phosphorylate downstream targets, including transcription factors that regulate the expression of inflammatory mediators.[10]

Recent studies have shown that benzofuran hybrids can exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in both the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[5][12]

Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_2 Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Receptors (TLR4, TNFR, IL-1R) Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K IKK IKK Complex Receptor->IKK MAP2K MAPKK (e.g., MEK, MKK) MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Transcription Transcription Factors (AP-1, NF-κB) MAPK->Transcription IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB NFkB_p65_p50->Transcription Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Transcription->Genes

Caption: Key inflammatory signaling pathways targeted by anti-inflammatory compounds.

Experimental Workflow for Screening Benzofuranone Compounds

A systematic approach is essential for the efficient screening and characterization of the anti-inflammatory properties of benzofuranone compounds. The workflow typically begins with in vitro assays to assess primary activity and mechanism of action, followed by more complex in vivo models to evaluate efficacy and safety in a physiological context.

Experimental_Workflow Start Benzofuranone Library In_Vitro In Vitro Screening Start->In_Vitro NO_Assay Nitric Oxide (NO) Production Assay In_Vitro->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cytokine_Assay Cytokine Expression (LPS-induced) In_Vitro->Cytokine_Assay Hit_Identification Hit Identification & Prioritization NO_Assay->Hit_Identification COX_Assay->Hit_Identification Cytokine_Assay->Hit_Identification In_Vivo In Vivo Validation Hit_Identification->In_Vivo Active Compounds Lead_Compound Lead Compound Identification Paw_Edema Carrageenan-Induced Paw Edema Model In_Vivo->Paw_Edema Paw_Edema->Lead_Compound

Caption: A general experimental workflow for screening anti-inflammatory compounds.

In Vitro Anti-inflammatory Assays

In vitro assays are rapid, cost-effective, and provide valuable insights into the direct effects of compounds on cellular and molecular targets involved in inflammation.[13]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Scientific Rationale: Macrophages play a central role in the inflammatory response. Upon stimulation with pro-inflammatory agents like LPS, murine macrophage cell line RAW 264.7 upregulates the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO).[14] NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.[15][16] This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[17]

Protocol:

  • Cell Culture: Seed RAW 264.7 cells (2x10⁵ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[18]

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuranone compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the vehicle control) and incubate for another 24 hours.[14]

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[17]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 550 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[19][20] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[21] Assessing the ability of benzofuranone compounds to inhibit COX-1 and COX-2 can reveal their mechanism of action and potential for gastrointestinal side effects (associated with COX-1 inhibition).

Protocol (Fluorometric):

This protocol is based on the detection of Prostaglandin G2, an intermediate product generated by COX activity.[21]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., from Assay Genie or Sigma-Aldrich).[21]

  • Assay Plate Setup: In a 96-well white opaque plate, set up wells for the enzyme control (no inhibitor), inhibitor control (e.g., Celecoxib), and the test benzofuranone compounds at various concentrations.[21]

  • Reaction Mixture: Prepare a reaction mix containing the COX assay buffer and COX probe. Add this mix to all wells.

  • Enzyme and Inhibitor Addition: Add the diluted COX-2 enzyme to all wells except the blank. Add the test compounds or control inhibitor to the respective wells.

  • Initiation of Reaction: Start the reaction by adding a solution of arachidonic acid (the substrate) and NaOH to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[21]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

LPS-Induced Pro-inflammatory Cytokine Expression Assay

Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are critical mediators of the inflammatory response.[22][23] Measuring the ability of benzofuranone compounds to suppress the production of these cytokines in LPS-stimulated immune cells (e.g., peripheral blood mononuclear cells or RAW 264.7 macrophages) provides a direct measure of their anti-inflammatory potential.[24][25]

Protocol (ELISA):

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells or human PBMCs with benzofuranone compounds and LPS as described in the NO production assay.

  • Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatants.

  • Cytokine Quantification:

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples and calculate the percentage of inhibition for each compound concentration.

In Vivo Anti-inflammatory Assay

In vivo models are crucial for evaluating the therapeutic efficacy and potential side effects of drug candidates in a whole-organism context.

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and highly reproducible acute inflammatory model for screening anti-inflammatory drugs.[26][27] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[26] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins, involving the upregulation of COX-2.[26]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss mice to the laboratory conditions for at least one week before the experiment.

  • Animal Grouping: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and several groups for the benzofuranone compounds at different doses.[26]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[28]

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[27][29]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each animal.[29][30]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation

The quantitative data from these assays should be summarized in a clear and structured table for easy comparison and interpretation.

Compound NO Production IC₅₀ (µM) COX-2 Inhibition IC₅₀ (µM) TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM) Carrageenan-Induced Paw Edema (% Inhibition at 3h)
Benzofuranone A15.2 ± 1.88.5 ± 0.920.1 ± 2.525.4 ± 3.155.3 ± 5.1 (at 20 mg/kg)
Benzofuranone B25.8 ± 2.312.3 ± 1.535.6 ± 4.240.1 ± 4.842.1 ± 4.5 (at 20 mg/kg)
IndomethacinN/A0.5 ± 0.07N/AN/A65.8 ± 6.2 (at 10 mg/kg)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The assays and protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of benzofuranone compounds. By employing a combination of in vitro and in vivo models, researchers can effectively identify promising lead candidates, elucidate their mechanisms of action, and advance the development of novel anti-inflammatory therapeutics. A thorough understanding of the underlying signaling pathways and the careful execution of these validated assays are paramount to achieving reliable and translatable results in the quest for new anti-inflammatory drugs.

References

osteogenesis promotion assay using 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating the Osteogenic Potential of 6-Methoxy-3(2H)-benzofuranone: An In Vitro Assay for Bone Formation

Abstract

The identification of small molecules that promote bone formation is a critical objective in the development of anabolic therapies for osteoporosis and other bone-related disorders.[1][2] Recent studies have highlighted derivatives of 6-methoxybenzofuran as promising candidates that stimulate osteogenesis.[1][2] This guide provides a comprehensive, field-proven framework for researchers to assess the osteogenic activity of this compound and its analogs using an in vitro model system. We present detailed, step-by-step protocols for cell culture, osteogenic differentiation of MC3T3-E1 pre-osteoblastic cells, and robust endpoint analyses, including alkaline phosphatase activity, extracellular matrix mineralization, and osteogenic gene expression. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration, leading to increased fracture risk.[3] While anti-resorptive agents can prevent further bone loss, anabolic therapies that actively build new bone are needed to restore skeletal integrity in patients with severe bone deficiency.[1][2] The differentiation of mesenchymal stem cells into mature, mineral-secreting osteoblasts is the fundamental process of bone formation.[4] This process is tightly regulated by a sequence of events, including the expression of key transcription factors like Runt-related transcription factor 2 (RUNX2), followed by the synthesis of bone matrix proteins such as alkaline phosphatase (ALP) and osteocalcin (OCN), and culminating in the deposition of a calcified extracellular matrix.[5][6]

Small molecules offer significant advantages as potential therapeutics, including oral bioavailability and lower production costs compared to biologics like parathyroid hormone analogs.[1] Benzofuran derivatives, specifically those with a 6-methoxy group, have been identified as potent inducers of osteogenesis.[1][2] Mechanistic studies indicate that these compounds can upregulate Bone Morphogenetic Protein 2 (BMP-2), a critical growth factor in the osteoblast lineage.[2][4] This upregulation subsequently activates downstream signaling cascades, such as the ERK pathway, which promotes the activity of transcription factors essential for osteoblast differentiation and function.[1][3][7]

This application note details a robust assay to quantify the pro-osteogenic effects of this compound using the well-established MC3T3-E1 pre-osteoblast cell line.[8][9] This cell line, when cultured under appropriate conditions, reliably differentiates into mature osteoblasts and forms a calcified matrix, providing an ideal model to screen and characterize potential anabolic agents.[9]

Materials and Reagents

  • Cell Line: MC3T3-E1, Subclone 4 (ATCC, CRL-2593 or equivalent)

  • Test Compound: this compound (dissolved in DMSO, sterile-filtered)

  • Basal Medium: Alpha Minimum Essential Medium (α-MEM) with L-glutamine, without ascorbic acid.

  • Supplements:

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • L-Ascorbic acid 2-phosphate (Asc 2-P)

    • β-Glycerophosphate (β-GP)

  • Reagents for Fixation & Staining:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 4% Paraformaldehyde (PFA) in PBS

    • Alizarin Red S (ARS) powder

    • Ammonium Hydroxide (for pH adjustment)

    • 10% Acetic Acid

    • 10% Cetylpyridinium Chloride (optional, for ARS quantification)

  • Reagents for ALP Activity Assay:

    • p-Nitrophenyl phosphate (pNPP) substrate

    • Alkaline buffer solution (e.g., 0.1 M Glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.5)

    • 0.1 M NaOH (stop solution)

    • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Reagents for Gene Expression Analysis:

    • RNA extraction kit (e.g., TRIzol or column-based kit)

    • cDNA synthesis kit

    • SYBR Green qPCR Master Mix

    • Nuclease-free water

    • Primers for target and reference genes (see Table 2)

  • Equipment:

    • Sterile cell culture plates (24-well and 96-well)

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (for absorbance measurements)

    • Real-Time PCR System

    • Brightfield microscope

Experimental Workflow

The overall experimental design involves culturing pre-osteoblasts, inducing differentiation in the presence of the test compound, and assessing osteogenic markers at key time points.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Differentiation & Treatment cluster_2 Phase 3: Endpoint Analysis Culture Culture MC3T3-E1 Cells in Basal Medium Seed Seed Cells in 24-well plates (2-3 x 10^4 cells/cm²) Culture->Seed Confluency Incubate until 80-90% Confluent Seed->Confluency Start Replace with Osteogenic Medium (OM) +/- Test Compound Confluency->Start Treatment Change Medium Every 2-3 Days with Fresh Compound Start->Treatment ALP Day 7-10: ALP Activity Assay Treatment->ALP Early Markers qPCR_early Day 7-10: qPCR (Runx2, Alp) Treatment->qPCR_early qPCR_late Day 14-21: qPCR (Ocn) Treatment->qPCR_late Late Markers ARS Day 14-21: Alizarin Red S Staining Treatment->ARS

Caption: Experimental workflow for the osteogenesis promotion assay.

Detailed Protocols

Cell Seeding and Osteogenic Induction
  • Scientific Rationale: Seeding density is critical; cells must reach near-confluency for efficient differentiation, as cell-to-cell contact promotes the osteogenic program.[8] Osteogenic medium provides the necessary components: ascorbic acid serves as a cofactor for collagen synthesis, a primary component of the bone matrix, while β-glycerophosphate acts as an organic phosphate source for mineralization.[9][10]

  • Cell Culture: Culture MC3T3-E1 cells in Basal Medium (α-MEM + 10% FBS + 1% Penicillin-Streptomycin) in a 37°C, 5% CO₂ incubator.

  • Seeding: Trypsinize and seed cells into 24-well plates at a density of 2-3 x 10⁴ cells/cm².[8]

  • Growth to Confluency: Allow cells to grow until they reach 80-90% confluency. This typically takes 24-48 hours.

  • Prepare Media:

    • Osteogenic Medium (OM): Basal Medium supplemented with 50 µg/mL L-Ascorbic acid 2-phosphate and 10 mM β-Glycerophosphate.[11]

    • Treatment Medium: Prepare serial dilutions of this compound in OM. Include a "Vehicle Control" containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.1%).

  • Induction: Aspirate the growth medium and replace it with 1 mL/well of the prepared Treatment or Control media. This marks Day 0 of differentiation.

  • Maintenance: Change the medium every 2-3 days, replacing it with freshly prepared media.[8]

Assay 1: Alkaline Phosphatase (ALP) Activity (Early Marker)
  • Scientific Rationale: ALP is a well-established early marker of osteoblast differentiation.[12][13][14] Its enzymatic activity, which hydrolyzes phosphate esters, is believed to increase the local concentration of inorganic phosphate, thereby facilitating matrix mineralization.[15] This assay is typically performed between days 7 and 10.

  • Cell Lysis: On the day of the assay, wash cell monolayers twice with PBS. Add 200 µL of lysis buffer (0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes on ice. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Prepare Substrate: Prepare a 10 mM solution of pNPP in alkaline buffer.

  • Enzymatic Reaction: In a 96-well plate, add 50 µL of cell lysate per well. To initiate the reaction, add 100 µL of the pNPP substrate solution.

  • Incubation: Incubate the plate at 37°C for 15-60 minutes, protected from light. The reaction produces a yellow product, p-nitrophenol.

  • Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M NaOH.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Normalization: The ALP activity can be normalized to the total protein content of the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

Assay 2: Alizarin Red S (ARS) Staining for Mineralization (Late Marker)
  • Scientific Rationale: ARS is a dye that specifically binds to calcium salts, forming a visible red-orange precipitate.[16] It is the gold standard for visualizing and quantifying the mineralized matrix deposited by mature osteoblasts, typically assessed between days 14 and 21.[17][18]

  • Prepare Staining Solution: Prepare a 2% (w/v) Alizarin Red S solution in distilled water. Adjust the pH to 4.1-4.3 with ammonium hydroxide.[16][19]

  • Fixation: Wash cell monolayers twice with PBS. Fix the cells by adding 1 mL of 4% PFA for 20 minutes at room temperature.[16]

  • Washing: Aspirate the PFA and wash the wells twice with distilled water.

  • Staining: Add 1 mL of the ARS solution to each well and incubate for 30 minutes at room temperature in the dark.[16][19]

  • Final Washes: Aspirate the ARS solution and wash the wells 3-5 times with distilled water until the wash water is clear.

  • Qualitative Analysis: Visualize and capture images of the red-stained calcium nodules using a brightfield microscope.

Quantitative Analysis of ARS:

  • Extraction: After imaging, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.[20]

  • Collection: Scrape the cell layer and transfer the cell/acetic acid suspension to a 1.5 mL microcentrifuge tube.

  • Heat Incubation: Heat the tubes at 85°C for 10 minutes, then transfer to ice for 5 minutes.

  • Centrifugation: Centrifuge at 12,000 rpm for 15 minutes.

  • Neutralization & Measurement: Transfer 125 µL of the supernatant to a new tube and neutralize with 50 µL of 10% ammonium hydroxide. Add 150 µL of this solution to a 96-well plate and read the absorbance at 405 nm.

Assay 3: qPCR for Osteogenic Gene Expression
  • Scientific Rationale: Measuring the mRNA levels of key osteogenic genes provides insight into the molecular pathways affected by the test compound. RUNX2 is a master transcription factor for osteoblast differentiation.[5] Alp is an early-to-mid stage marker, while Ocn (encoding Osteocalcin) is a marker for mature, mineralizing osteoblasts.[6]

  • RNA Extraction: On the desired day (e.g., Day 7 for early markers, Day 14 for late markers), wash cells with PBS and lyse directly in the well using an appropriate lysis buffer from an RNA extraction kit.

  • cDNA Synthesis: Quantify the extracted RNA and reverse transcribe 1 µg of total RNA into cDNA using a standard synthesis kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green Master Mix, cDNA template, and gene-specific primers (see Table 2).

  • Analysis: Run the reaction on a Real-Time PCR system. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh).[21]

Data Presentation and Interpretation

Quantitative data should be presented clearly for comparison.

Table 1: Example Data Summary

Treatment Group ALP Activity (OD405/µg protein) Mineralization (OD405) Runx2 Fold Change Ocn Fold Change
Non-Induced Control 0.15 ± 0.02 0.05 ± 0.01 1.0 ± 0.1 1.0 ± 0.2
Vehicle Control (OM) 1.20 ± 0.11 0.85 ± 0.09 8.5 ± 0.7 15.2 ± 1.3
Compound (1 µM) 1.85 ± 0.15* 1.42 ± 0.13* 12.3 ± 1.1* 25.6 ± 2.1*
Compound (10 µM) 2.50 ± 0.21** 2.11 ± 0.18** 16.8 ± 1.4** 38.4 ± 3.0**

*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01.

Table 2: Suggested qPCR Primers for Mouse Genes

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3') Reference
Runx2 AGG GCA AGG TTT GAG TCT TCA GCT TGG AGG TGG TCT GTG ATT [22][23]
Alp CCA ACT CTT TGA TGT TCT GCT G GCT TGA AGG GCA GGG TTA A [23][24]
Ocn GCA GAC TCC GGC GCT ATT GAT GCG TTT GAT AGG CGG TCT [22][24]

| Gapdh | AAT GGT GAA GGT CGG TGT G | GTG GAG TCA TAC TGG AAC ATG TAG |[22][23] |

Mechanistic Insights: The BMP2-ERK Signaling Axis

Research suggests that 6-methoxybenzofuran derivatives promote osteogenesis by upregulating BMP-2 expression.[1][2] BMP-2 binding to its receptor initiates a signaling cascade that often involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK.[3][7] Phosphorylated ERK (p-ERK) can then translocate to the nucleus and activate key transcription factors like ATF4 and RUNX2, which directly drive the expression of osteoblast-specific genes.[3][25]

G cluster_nucleus Nucleus Compound 6-Methoxy-3(2H)- benzofuranone BMP2 BMP-2 Upregulation Compound->BMP2 stimulates BMPR BMP Receptor BMP2->BMPR binds ERK ERK BMPR->ERK activates pERK p-ERK ERK->pERK phosphorylation ATF4 ATF4 / RUNX2 Activation pERK->ATF4 activates Nucleus Gene Transcription (Alp, Ocn, etc.) ATF4->Nucleus promotes Response Osteoblast Differentiation & Mineralization Nucleus->Response

Caption: Proposed signaling pathway for 6-methoxybenzofuranone.

References

Synthesis of 6-Methoxy-3(2H)-benzofuranone from 3-Methoxyphenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of 6-Methoxy-3(2H)-benzofuranone, a valuable intermediate in medicinal chemistry, starting from 3-methoxyphenol. The described methodology is a two-step process involving an initial O-alkylation followed by an intramolecular Friedel-Crafts acylation, commonly referred to as a cyclization reaction.

Strategic Overview: A Two-Step Pathway

The synthesis of the target benzofuranone scaffold from 3-methoxyphenol is efficiently achieved through a well-established two-step reaction sequence. This approach offers a reliable and scalable method for producing this key chemical intermediate.

The first step involves the O-alkylation of 3-methoxyphenol with an appropriate two-carbon electrophile, typically an alpha-haloacetic acid derivative. This reaction selectively forms the corresponding phenoxyacetic acid intermediate. The subsequent and final step is an intramolecular cyclization of the phenoxyacetic acid. This acid-catalyzed ring closure proceeds via an electrophilic aromatic substitution mechanism to yield the desired this compound.[1]

Mechanistic Insights

The key transformation in this synthesis is the intramolecular Friedel-Crafts-type cyclization. Under strong acid conditions, the carboxylic acid moiety of the phenoxyacetic acid intermediate is protonated, which, upon loss of water, generates a highly reactive acylium ion. This electrophilic species is then attacked by the electron-rich aromatic ring. The methoxy group on the phenol starting material directs this substitution to the ortho and para positions. Due to steric considerations, the cyclization predominantly occurs at the less hindered position ortho to the ether linkage, leading to the formation of the five-membered furanone ring.[2]

Experimental Protocol

Part 1: Synthesis of (3-Methoxyphenoxy)acetic Acid

This initial step focuses on the etherification of 3-methoxyphenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxyphenol124.1410.0 g0.0805
Chloroacetic acid94.508.33 g0.0881
Sodium hydroxide40.007.08 g0.177
Water18.02100 mL-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in water.

  • To the stirred solution, add 3-methoxyphenol.

  • Slowly add chloroacetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of approximately 2 is reached, leading to the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the product, (3-methoxyphenoxy)acetic acid, in a vacuum oven.

Part 2: Synthesis of this compound

This step involves the acid-catalyzed cyclization of the intermediate synthesized in Part 1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(3-Methoxyphenoxy)acetic acid182.1710.0 g0.0549
Polyphosphoric acid (PPA)-100 g-
Ice water-500 mL-
Dichloromethane84.93200 mL-
Saturated sodium bicarbonate-100 mL-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • In a 250 mL beaker, add polyphosphoric acid and heat to approximately 80°C in a water bath.

  • Slowly add (3-methoxyphenoxy)acetic acid to the hot PPA with vigorous stirring.

  • Continue heating and stirring for 30 minutes, during which the reaction mixture will become viscous and change color.

  • Pour the hot reaction mixture into a beaker containing ice water, which will cause the product to precipitate.

  • Extract the aqueous mixture with dichloromethane (2 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.

SynthesisWorkflow Start Starting Materials: 3-Methoxyphenol Chloroacetic Acid Alkylation Step 1: O-Alkylation (Etherification) Start->Alkylation NaOH, H2O, Reflux Intermediate Intermediate: (3-Methoxyphenoxy)acetic Acid Alkylation->Intermediate Acidification Cyclization Step 2: Intramolecular Friedel-Crafts Acylation Intermediate->Cyclization Polyphosphoric Acid, Heat CrudeProduct Crude Product: This compound Cyclization->CrudeProduct Quenching in Ice Water Purification Purification (Chromatography/Recrystallization) CrudeProduct->Purification FinalProduct Final Product: Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

The diagram below details the electron-pushing mechanism for the acid-catalyzed intramolecular cyclization step.

ReactionMechanism cluster_step1 Protonation & Acylium Ion Formation cluster_step2 Electrophilic Aromatic Substitution PhenoxyaceticAcid R-C(=O)OH ProtonatedAcid R-C(=O)OH2+ PhenoxyaceticAcid->ProtonatedAcid + H+ AcyliumIon R-C=O+ ProtonatedAcid->AcyliumIon - H2O AromaticRing Benzene Ring with -OCH3 and -OCH2CO+ SigmaComplex Sigma Complex Intermediate AromaticRing->SigmaComplex Attack by π-electrons Benzofuranone This compound SigmaComplex->Benzofuranone - H+ (Rearomatization)

References

The Versatile Scaffold: 6-Methoxy-3(2H)-benzofuranone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient medicinal chemistry. The benzofuranone core, a heterocyclic motif found in numerous natural products, represents one such scaffold. Within this class, 6-Methoxy-3(2H)-benzofuranone has emerged as a particularly versatile starting point for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a methoxy group that can influence pharmacokinetic properties and a reactive ketone function, provide medicinal chemists with a powerful toolkit for generating novel therapeutic agents. This guide delves into the multifaceted applications of this compound, offering insights into its synthetic derivatization and its role in the development of anticancer, anti-inflammatory, and neuroprotective agents.

Core Applications in Drug Discovery

The this compound scaffold has been successfully exploited to develop compounds targeting a range of diseases. The strategic placement of the methoxy group at the 6-position often enhances the biological activity of the resulting derivatives.[1]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The benzofuranone nucleus is a recurring theme in the design of novel anticancer agents.[2][3] Derivatives of this compound have demonstrated significant potential in this arena, often through mechanisms involving the disruption of cellular machinery essential for cancer cell proliferation and survival.

One prominent strategy involves the development of aurones, which are (Z)-2-benzylidenebenzofuran-3(2H)-ones.[4][5] These compounds, structurally related to flavonoids, have attracted considerable attention for their promising biological activities.[4] For instance, certain synthetic aurones derived from this compound have been shown to exhibit potent antiproliferative effects.[4] The presence of the 6-methoxy group on the benzofuranone ring has been found to be crucial for the anticancer activity of some derivatives.[1]

A key mechanism of action for some benzofuran-based anticancer agents is the inhibition of tubulin polymerization.[6] By disrupting the dynamics of microtubules, which are critical for cell division, these compounds can selectively target rapidly dividing cancer cells. The compound 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) is a potent tubulin polymerization inhibitor with significant antiproliferative and tumor vascular disrupting properties.[6]

Furthermore, derivatives of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide have been designed as inhibitors of MAP kinase-interacting kinases (Mnks).[7] These enzymes are implicated in cancer progression, and their inhibition presents a viable therapeutic strategy.[7]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell Line(s)Reported IC50Mechanism of ActionReference
Aurones(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)MRSA, MSSA, P. aeruginosaNot specifiedAntibacterial and Anti-inflammatory[8]
Benzofuran-2-carboxamides1-(6-methoxybenzofuran-3-yl)-1H-1,2,3-triazole derivativesHCT116, HeLa, HepG2, A5490.57 - 5.74 µMAntiproliferative[1]
Benzo[b]furans7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105)Cancer cells and activated endothelial cellsPotent and selectiveTubulin polymerization inhibition[6]
Benzofuran-7-carboxamides6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives (e.g., 8k)THP-1, MOLM-13, HCT-1160.27 µM (for Mnk2)Mnk inhibitor[7]
Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. The this compound scaffold has been utilized to generate compounds with significant anti-inflammatory activity. For example, a synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6, IL-1β, iNOS, and TNF-α in LPS-stimulated RAW 264.7 cells.[8] Molecular docking studies suggest that this compound may exert its effects by binding to the mouse TLR4/MD-2 complex.[8]

The anti-inflammatory effects of these compounds are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[9][10] By inhibiting these pathways, this compound derivatives can reduce the production of inflammatory mediators.[9][10]

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing healthcare challenge. The development of neuroprotective agents is a critical area of research, and the this compound scaffold has shown promise in this domain. Derivatives of this compound have been investigated for their ability to protect neurons from various insults, including excitotoxicity and oxidative stress.[11][12][13]

For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated neuroprotective activity against NMDA-induced excitotoxicity in primary cultured rat cortical cells.[11] The structure-activity relationship studies suggest that substitutions on the phenyl ring play a crucial role in their neuroprotective efficacy.[11]

The neuroprotective mechanisms of benzofuran derivatives can be multifaceted, involving the scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation, and modulation of signaling pathways critical for neuronal survival.[11][13]

Experimental Protocols

Protocol 1: Synthesis of a Representative Aurone Derivative from this compound

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with an appropriate aldehyde to synthesize an aurone derivative. This method is adapted from procedures reported for the synthesis of similar compounds.[14]

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous solution of Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of KOH or NaOH (e.g., 50%) dropwise with constant stirring. The addition of a strong base is crucial for deprotonating the C2-methylene group of the benzofuranone, initiating the condensation reaction.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a colored precipitate often indicates product formation.

  • Neutralization: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl. This step neutralizes the excess base and precipitates the crude product.

  • Isolation: Filter the precipitated solid, wash thoroughly with distilled water until the filtrate is neutral, and then dry the crude product.

  • Purification: Purify the crude aurone derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate solvent system to obtain the pure compound.

  • Characterization: Confirm the structure of the purified aurone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: General Synthetic Workflow for Aurone Synthesis

G cluster_synthesis Synthesis of Aurone Derivative start Dissolve this compound and Aldehyde in Ethanol base Add Aqueous Base (e.g., KOH) under Cooling start->base Step 1 react Stir at Room Temperature (Monitor by TLC) base->react Step 2 neutralize Pour into Ice and Acidify with HCl react->neutralize Step 3 isolate Filter, Wash, and Dry Crude Product neutralize->isolate Step 4 purify Purify by Recrystallization or Column Chromatography isolate->purify Step 5 characterize Characterize Structure (NMR, MS) purify->characterize Step 6

Caption: A stepwise workflow for the synthesis of aurone derivatives.

Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol outlines a method to assess the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is a widely used assay to screen for anti-inflammatory compounds.[10]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug). The pre-incubation allows the compounds to exert their effects before the inflammatory stimulus.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A set of wells should remain unstimulated (negative control).

  • Griess Assay:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light. The formation of a purple azo dye is indicative of nitrite concentration.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition by the test compounds can then be determined relative to the LPS-stimulated control.

Diagram 2: Workflow for Nitric Oxide (NO) Inhibition Assay

G cluster_assay In Vitro Anti-inflammatory Assay seed Seed RAW 264.7 Cells in 96-well Plate treat Pre-treat with Test Compounds seed->treat 24h stimulate Stimulate with LPS treat->stimulate 1-2h collect Collect Supernatant stimulate->collect 24h griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate NO Inhibition measure->analyze

Caption: A workflow for assessing the anti-inflammatory activity of compounds.

Conclusion and Future Perspectives

This compound has proven to be a remarkably fruitful scaffold in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Its synthetic tractability allows for the creation of extensive compound libraries for screening against various therapeutic targets. The continued exploration of this privileged structure, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of next-generation therapeutics for cancer, inflammatory disorders, and neurodegenerative diseases. Future research efforts could focus on the use of computational modeling to design more potent and selective derivatives, as well as the exploration of novel biological targets for this versatile class of compounds.

References

Application Notes & Protocols: A Strategic Guide to Developing Novel Antifungal Agents from 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuranone Scaffold as a Promising Antifungal Starting Point

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with new mechanisms of action.[1][2] Natural products and their synthetic derivatives have historically been a rich source of antimicrobial leads.[1][2] The benzofuranone core, a privileged heterocyclic system found in numerous biologically active compounds, has emerged as a promising scaffold for the development of new therapeutics, including potent antifungal agents.[3][4][5] Specifically, 6-Methoxy-3(2H)-benzofuranone presents an attractive and tractable starting point for a targeted drug discovery campaign. Its methoxy group offers a handle for electronic modulation and potential metabolic stabilization, while the reactive methylene group at the C2 position is primed for facile derivatization, allowing for the systematic exploration of chemical space to optimize antifungal activity and selectivity.

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of developing novel antifungal agents from the this compound scaffold. We will delve into the strategic rationale behind each experimental phase, from initial synthesis and library generation to in vitro screening, mechanism of action studies, and preliminary safety assessments.

Section 1: Synthesis of the Core Scaffold and Derivative Library

The foundation of any successful drug discovery campaign is the robust and scalable synthesis of the core chemical matter. Here, we outline the synthesis of the starting material, this compound, and a strategic approach to building a diverse library of derivatives.

Protocol: Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available 4-methoxyphenol and chloroacetic acid via a two-step process involving O-alkylation followed by an intramolecular Friedel-Crafts acylation (cyclization).

Materials:

  • 4-Methoxyphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: Synthesis of 2-((4-methoxyphenyl)oxy)acetic acid.

    • In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

    • To this solution, add chloroacetic acid (1.1 eq) portion-wise while stirring vigorously.

    • Heat the reaction mixture at 90-100°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, acidify the mixture with concentrated HCl until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-((4-methoxyphenyl)oxy)acetic acid.

  • Step 2: Intramolecular Friedel-Crafts Cyclization.

    • To a flask containing polyphosphoric acid (PPA) (10-15 times the weight of the acid from Step 1) preheated to 70-80°C, add 2-((4-methoxyphenyl)oxy)acetic acid (1.0 eq) in small portions with efficient stirring.

    • Increase the temperature to 90-100°C and stir for 2-3 hours. The reaction should be monitored by TLC.

    • Pour the hot, viscous mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford pure this compound.

Strategy for Derivative Library Synthesis: The Claisen-Schmidt Condensation

To explore the structure-activity relationship (SAR), a library of derivatives is essential. A highly effective method for modifying the this compound core is the Claisen-Schmidt condensation. This reaction introduces a variety of substituted aryl groups at the C2 position, creating 2-arylmethylene-3(2H)-benzofuranone derivatives (aurones).[6][7][8] This allows for the systematic probing of how different electronic and steric properties on the appended aromatic ring influence antifungal activity.

Rationale: The Claisen-Schmidt condensation is a robust and versatile reaction that allows for the facile introduction of a wide range of substituents. By varying the aldehyde, we can introduce electron-donating groups (e.g., methoxy, methyl), electron-withdrawing groups (e.g., nitro, halo), and various heterocyclic moieties, which can significantly impact the compound's biological activity and pharmacokinetic properties.[7]

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Claisen_Schmidt_Condensation Benzofuranone This compound Reaction Benzofuranone->Reaction Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Base Base (e.g., NaOH or Acid Catalyst) Base->Reaction Catalyst Product 2-Arylmethylene-3(2H)-benzofuranone Derivative Reaction->Product Condensation

Caption: Claisen-Schmidt condensation workflow.

Protocol: Synthesis of 2-Arylmethylene-3(2H)-benzofuranone Derivatives

Materials:

  • This compound

  • A diverse panel of substituted aromatic aldehydes

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure (Acid-Catalyzed): [7]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add the desired substituted aromatic aldehyde (1.2 eq) to the solution.

  • Add a few drops of concentrated HCl as a catalyst.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The product often precipitates out of the solution.

  • Once the reaction is complete, filter the precipitate and wash it with cold ethanol and then water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Section 2: In Vitro Antifungal Activity and Cytotoxicity Screening

The newly synthesized library of compounds must be screened for antifungal activity against a panel of clinically relevant fungal pathogens. It is equally crucial to assess their cytotoxicity against mammalian cells to determine their selectivity index, a key indicator of potential therapeutic utility.

Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[9]

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Antifungal_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound_Prep Prepare serial dilutions of test compounds in 96-well plates Inoculation Inoculate plates with fungal suspension Compound_Prep->Inoculation Inoculum_Prep Prepare standardized fungal inoculum (e.g., Candida albicans) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_MIC Visually or spectrophotometrically determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Broth microdilution workflow for MIC determination.

Protocol: Broth Microdilution MIC Assay

Materials:

  • Synthesized benzofuranone derivatives

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve the final recommended inoculum concentration.

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a drug-free growth control and a sterility control (medium only). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth. This can be determined visually or by reading the optical density at a specific wavelength.

Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard method to evaluate the cytotoxic effects of potential drug candidates on mammalian cell lines.[5][10][11][12]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation: The Selectivity Index

The Selectivity Index (SI) is a critical parameter for prioritizing compounds for further development. It is calculated as the ratio of the cytotoxicity (IC₅₀) to the antifungal activity (MIC).

SI = IC₅₀ (mammalian cells) / MIC (fungal cells)

A higher SI value indicates greater selectivity of the compound for the fungal pathogen over host cells, suggesting a potentially wider therapeutic window.

Section 3: Elucidating the Mechanism of Action

Understanding how a novel antifungal agent works is crucial for its development. Benzofuran derivatives have been reported to exert their antifungal effects through various mechanisms, including the inhibition of N-myristoyltransferase (NMT) and disruption of ergosterol biosynthesis.[9][13][14][15]

Target-Based Assay: N-Myristoyltransferase (NMT) Inhibition

NMT is an essential enzyme in fungi that catalyzes the attachment of myristate to the N-terminus of many proteins involved in vital cellular processes.[14][16] Its inhibition is a validated antifungal strategy.[9][13]

Protocol: In Vitro NMT Inhibition Assay [15]

Materials:

  • Recombinant fungal N-myristoyltransferase (e.g., from Candida albicans)

  • [³H]-Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine

  • Test compounds

  • Assay buffer

  • Filter paper discs

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and various concentrations of the test compound in a microtiter plate.

  • Initiate the enzymatic reaction by adding the recombinant NMT.

  • After a brief incubation, add [³H]-Myristoyl-CoA to start the labeling reaction.

  • Incubate for a defined period to allow for myristoylation of the peptide substrate.

  • Quench the reaction and spot aliquots onto filter paper discs.

  • Wash the discs to remove unincorporated [³H]-Myristoyl-CoA.

  • Measure the radioactivity on the discs using a scintillation counter. The amount of radioactivity is proportional to the NMT activity.

  • Calculate the IC₅₀ value for each compound, representing the concentration that inhibits 50% of NMT activity.

Phenotypic Assay: Ergosterol Biosynthesis Inhibition

Many established antifungal drugs, such as the azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[4][11][14] A common method to assess this is by sterol analysis using gas chromatography-mass spectrometry (GC-MS).

Protocol: Sterol Analysis by GC-MS

  • Culture the fungal cells in the presence and absence of the test compounds at sub-MIC concentrations.

  • Harvest the cells and perform a saponification step to extract the non-saponifiable lipids (sterols).

  • Extract the sterols using an organic solvent (e.g., n-hexane).

  • Derivatize the sterols to make them volatile for GC analysis.

  • Analyze the sterol composition by GC-MS.

  • A compound that inhibits ergosterol biosynthesis will lead to a decrease in the ergosterol peak and an accumulation of its precursors (e.g., lanosterol).

Section 4: Computational and Preclinical Evaluation

In silico methods and in vivo animal models are indispensable tools in modern drug discovery for predicting drug-like properties and evaluating efficacy and safety before human trials.

In Silico ADMET Prediction and Molecular Docking

Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the synthesized compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.[10][13][17][18] Molecular docking can be used to predict the binding mode of the most active compounds to their putative targets (e.g., NMT), providing insights for further structural optimization.[19][20]

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In_Silico_Workflow cluster_0 Input cluster_1 Process cluster_2 Output & Analysis Compound_Structures 3D Structures of Benzofuranone Derivatives ADMET_Prediction ADMET Prediction (e.g., SwissADME) Compound_Structures->ADMET_Prediction Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Compound_Structures->Molecular_Docking Target_Structure Crystal Structure of Fungal Target Protein (e.g., NMT from PDB) Target_Structure->Molecular_Docking ADMET_Profile Predicted PK/Tox Profile ADMET_Prediction->ADMET_Profile Binding_Affinity Binding Affinity (kcal/mol) & Binding Pose Molecular_Docking->Binding_Affinity SAR_Insights Structure-Activity Relationship Insights ADMET_Profile->SAR_Insights Binding_Affinity->SAR_Insights

Caption: In silico drug discovery workflow.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

Lead compounds with potent in vitro activity and a good selectivity index should be evaluated for in vivo efficacy in a relevant animal model, such as a murine model of disseminated candidiasis.[2][9]

Protocol: Murine Model of Disseminated Candidiasis [9]

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Candida albicans inoculum

  • Test compound formulated for in vivo administration (e.g., in a solution with a solubilizing agent like Tween 80)

  • Vehicle control

  • Positive control (e.g., fluconazole)

Procedure:

  • Infection: Infect mice intravenously via the lateral tail vein with a standardized inoculum of Candida albicans.[9]

  • Treatment: Begin treatment with the test compound, vehicle, or positive control at a specified time post-infection. The route of administration (e.g., intraperitoneal, oral) and dosing regimen will depend on the compound's properties.

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a predetermined period (e.g., 21 days).

  • Endpoint Analysis:

    • Survival: Record the survival rates in each group.

    • Fungal Burden: At specific time points, a subset of animals can be euthanized, and their kidneys and other organs harvested to determine the fungal burden (colony-forming units per gram of tissue). This provides a quantitative measure of the drug's efficacy.[2][9]

Section 5: Structure-Activity Relationship (SAR) Analysis

The data generated from the in vitro and in vivo studies should be collated to establish a clear structure-activity relationship. This will guide the next round of synthesis to further optimize the lead compounds.

Compound ID R-Group (at C2-methylene) MIC (µg/mL) vs. C. albicans IC₅₀ (µg/mL) vs. HEK293 Selectivity Index (SI)
Parent H>64>100-
BF-01 4-Chlorophenyl8506.25
BF-02 4-Nitrophenyl46015.0
BF-03 4-Methoxyphenyl16>100>6.25
BF-04 2,4-Dichlorophenyl24522.5
BF-05 3-Thienyl8759.38

SAR Insights:

  • Electron-withdrawing groups on the phenyl ring (e.g., chloro, nitro) appear to enhance antifungal activity compared to the unsubstituted parent compound.

  • Di-substitution with electron-withdrawing groups (BF-04) further improves potency.

  • Electron-donating groups (e.g., methoxy in BF-03) may reduce antifungal activity.

  • The selectivity index is a key differentiator, with BF-04 showing the most promising profile in this hypothetical series.

Conclusion

The development of novel antifungal agents from the this compound scaffold is a promising avenue of research. By following a systematic and integrated approach that combines targeted synthesis, robust in vitro screening, mechanism of action studies, and preclinical evaluation, researchers can efficiently identify and optimize lead compounds with the potential to address the critical unmet medical need for new and effective antifungal therapies. This guide provides a foundational framework and detailed protocols to empower scientists in this important endeavor.

References

Application Notes & Protocols: The 6-Methoxy-3(2H)-benzofuranone Scaffold as a Privileged Structure in Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarial Scaffolds

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, with hundreds of thousands of fatalities annually.[1] The cornerstone of malaria control, chemotherapy, is under constant threat from the emergence and spread of drug-resistant parasite strains.[2][3] This escalating resistance necessitates a departure from modifying existing drug classes and mandates the discovery of novel chemical scaffolds with unique mechanisms of action.

Natural products have historically been a fertile source of groundbreaking therapeutics, including antimalarials like quinine and artemisinin.[4][5][6] Inspired by nature, medicinal chemists are increasingly exploring unique heterocyclic systems as templates for new drugs. The 3(2H)-benzofuranone core is one such "privileged scaffold," a structural framework known to interact with various biological targets, conferring a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8][9][10]

This application note details the strategic use of a specific derivative, 6-Methoxy-3(2H)-benzofuranone, as a foundational element in the design of a new class of antimalarial agents. We will elucidate the scientific rationale, key structure-activity relationships (SAR), and provide detailed protocols for the synthesis and evaluation of these promising compounds.

Scientific Rationale: Targeting Heme Detoxification

The intraerythrocytic (blood) stage of the Plasmodium falciparum lifecycle is responsible for the clinical symptoms of malaria.[1][11] During this stage, the parasite digests vast quantities of host hemoglobin within its digestive vacuole to obtain essential amino acids. This process releases large amounts of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin (also known as β-hematin).[12][13] This detoxification pathway is essential for parasite survival and is a validated target for many established antimalarials, including chloroquine and quinine.

Derivatives of the 3(2H)-benzofuranone scaffold have been shown to potently inhibit this β-hematin formation process.[12][14][15] The planar benzofuranone core, modified with specific side chains, is hypothesized to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.

Mechanism_of_Action cluster_parasite Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Hemozoin Non-toxic Hemozoin (β-hematin crystal) Heme->Hemozoin Polymerization (Detoxification) Drug 6-Methoxy-3(2H)- benzofuranone Derivative Drug->Block Block->Hemozoin

Caption: Proposed mechanism of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic chemical modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent antiplasmodial activity. A key study focused on a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which were tested against both chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum.[12][13]

The core finding is that derivatization at the 2-position of the benzofuranone ring with a nitroheteroaryl group is critical for activity. The nature of this group and the substitutions on the benzofuranone ring modulate the potency and selectivity.

  • Nitroheteroaryl Moiety: 5-nitrothiophene and 5-nitrofuran groups generally confer potent activity against the drug-sensitive 3D7 strain. In contrast, 5-nitroimidazole and 4-nitroimidazole analogues show remarkable selectivity and high potency against the resistant K1 strain, suggesting a mechanism that can circumvent common resistance pathways.[12][14]

  • Benzofuranone Substitution: The position of the methoxy group is important. A 6-methoxy substitution (as in compound 10e ) provides good activity against the 3D7 strain. Interestingly, shifting the group to the 7-position (compound 10g ) can further enhance this activity.[12] Other substitutions, such as 6-chloro (compound 10d ), also yield highly active compounds.[12]

These findings highlight a modular scaffold where the benzofuranone core acts as an anchor and the nitroheteroaryl moiety can be "tuned" to target either sensitive or resistant parasite strains.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the biological data for key compounds from the (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone series, demonstrating the impact of structural modifications.[12][14]

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity

Compound ID Benzofuranone Substitution Heteroaryl Moiety IC₅₀ (μM) vs. 3D7 (Sensitive) IC₅₀ (μM) vs. K1 (Resistant) Cytotoxicity IC₅₀ (μM) vs. KB cells Selectivity Index (SI) vs. 3D7
Chloroquine N/A N/A 0.0031 0.206 >100 >32,258
10e 6-Methoxy 5-Nitrothiophene 1.52 >20 >20 >13.1
10g 7-Methoxy 5-Nitrothiophene 0.28 >20 >20 >71.4
10d 6-Chloro 5-Nitrothiophene 1.15 >20 >20 >17.4

| 5h | 6-Chloro | 1-Methyl-5-nitroimidazole | 1.15 | 0.00065 | 1.3 | 1.13 |

IC₅₀ (50% inhibitory concentration) is the concentration of drug required to inhibit parasite growth by 50%. Selectivity Index (SI) = IC₅₀ (KB cells) / IC₅₀ (3D7 strain). A higher SI is desirable.

Table 2: In Vivo Efficacy in P. berghei Infected Mice (Peter's Test)

Compound ID Dose (mg/kg, i.p.) Mean Parasite Suppression (%)
Chloroquine 25 100%
10e 10 53.4%
10g 10 48.8%

| 10h | 10 | 32.4% |

The data clearly show that compound 10e , featuring the this compound core, exhibits significant activity in a murine malaria model.[12][14]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of (Z)-6-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (Compound 10e)

This protocol describes a base-catalyzed Knoevenagel condensation. The acidic proton at the C2 position of the benzofuranone condenses with the aldehyde of the nitroheteroaryl component.

Synthesis_Workflow Reactants 1. This compound 2. 5-Nitrothiophene-2-carbaldehyde 3. Anhydrous Ethanol (Solvent) 4. Piperidine (Base Catalyst) Reaction Combine reactants in a round-bottom flask. Reflux at 80°C for 4-6 hours. Reactants->Reaction Monitoring Monitor reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Reaction->Monitoring Workup Cool to room temperature. Filter the precipitated solid. Monitoring->Workup Upon completion Purification Wash solid with cold ethanol. Dry under vacuum. Workup->Purification Analysis Characterize product by ¹H NMR, ¹³C NMR, and HRMS. Purification->Analysis

Caption: General workflow for the synthesis of compound 10e.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol, add 5-nitrothiophene-2-carbaldehyde (1.1 eq).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow-orange solid should precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold ethanol to remove unreacted starting materials and catalyst.

  • Drying & Characterization: Dry the purified product under high vacuum. Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antiplasmodial Activity ([³H]-Hypoxanthine Incorporation Assay)

This gold-standard assay measures the proliferation of intraerythrocytic parasites by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA/RNA.[12][13]

Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and K1 strains) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[2]

  • Drug Plate Preparation: Serially dilute the test compounds in culture medium in a 96-well microtiter plate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).

  • Inoculation: Add parasitized erythrocyte suspension (e.g., 1% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 24 hours at 37°C in the controlled gas environment.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting: Harvest the cells onto a glass-fiber filter using a cell harvester.

  • Quantification: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 3: In Vivo Efficacy (Peter's 4-Day Suppressive Test)

This standard test evaluates the ability of a compound to suppress parasite growth in a rodent malaria model, providing a crucial first look at in vivo efficacy.[12][16]

Methodology:

  • Animal Model: Use Swiss albino mice (e.g., 20-25g).

  • Infection (Day 0): Inoculate mice intraperitoneally (i.p.) with Plasmodium berghei-infected erythrocytes.

  • Drug Administration (Day 0-3): Two hours post-infection, administer the first dose of the test compound (e.g., 10 mg/kg, i.p.). Continue daily administration for a total of four consecutive days. A vehicle control group and a positive control group (e.g., chloroquine 25 mg/kg) must be included.

  • Parasitemia Measurement (Day 4): On the fifth day, collect blood from the tail vein of each mouse.

  • Smear Analysis: Prepare thin blood smears, fix with methanol, and stain with Giemsa. Determine the percentage of parasitized red blood cells by counting under a microscope.

  • Calculation: Calculate the average percentage of parasite suppression using the formula: [ (A - B) / A ] * 100 Where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

Screening_Cascade cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (Benzofuranone Library) PrimaryScreen Primary Screen: Anti-P. falciparum Assay (3D7 & K1 Strains) Synthesis->PrimaryScreen MoA Mechanism of Action: β-Hematin Inhibition Assay PrimaryScreen->MoA Active Compounds Toxicity Cytotoxicity Assay (e.g., KB or HepG2 cells) PrimaryScreen->Toxicity Active Compounds LeadSelection Lead Candidate Selection (High Potency & Selectivity) MoA->LeadSelection Toxicity->LeadSelection Efficacy In Vivo Efficacy: 4-Day Suppressive Test (P. berghei Mouse Model) LeadSelection->Efficacy

Caption: A hierarchical screening cascade for antimalarial drug discovery.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and highly promising starting point for the development of novel antimalarial agents. The synthetic accessibility of its derivatives allows for fine-tuning of activity against both drug-sensitive and, critically, multidrug-resistant strains of P. falciparum. The likely mechanism of action, inhibition of heme detoxification, is a well-validated strategy for killing the parasite.

Future work should focus on:

  • Lead Optimization: Further exploration of substitutions on both the benzofuranone and heteroaryl rings to improve potency, selectivity, and metabolic stability.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for in vivo use.

  • Multi-Stage Activity: Assessing the activity of optimized compounds against other stages of the parasite lifecycle, including the liver and gametocyte stages, which are crucial for prevention and blocking transmission, respectively.[17][18]

By pursuing these avenues, the this compound scaffold can be advanced from a promising chemical curiosity into a clinically viable candidate for the next generation of antimalarial therapies.

References

Application Notes & Protocols: Molecular Docking Studies with 6-Methoxy-3(2H)-benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed, field-proven protocol for conducting molecular docking studies on 6-Methoxy-3(2H)-benzofuranone derivatives. The benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and cholinesterase inhibition properties.[1][2][3][4][5] Molecular docking, a powerful computational technique, is instrumental in elucidating the potential mechanisms of action of these compounds by predicting their binding modes and affinities to specific biological targets.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends technical methodology with the causal logic behind critical experimental choices, ensuring a robust and self-validating workflow.

Introduction: The Scientific Rationale

The this compound core is a recurring motif in compounds with significant therapeutic potential. Derivatives have been synthesized and evaluated for a variety of biological activities. For instance, certain derivatives have shown promise as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), key enzymes in the pathology of Alzheimer's disease.[8][9] Others have been investigated as potent anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[3][4][10][11]

Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design and identify new lead compounds.[12] Molecular docking is a cornerstone of SBDD, simulating the interaction between a small molecule (ligand) and a macromolecule (receptor) to predict the preferred binding orientation and strength of the resulting complex.[6][7][13] By employing this in silico approach, we can rapidly screen virtual libraries of this compound derivatives, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR) that can guide lead optimization—significantly reducing the time and cost associated with traditional drug discovery pipelines.[14][15]

This guide will detail a complete, end-to-end protocol, from target selection to the critical analysis of results, using a framework that emphasizes scientific integrity and reproducibility.

The Molecular Docking Workflow: A Self-Validating System

A trustworthy docking protocol is not merely a sequence of steps but a self-validating system. The foundational principle is to first prove that the chosen computational parameters can accurately reproduce a known, experimentally determined binding pose before applying it to novel ligands.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Virtual Screening Target_Selection 2.1 Target Selection (e.g., AChE, PDB: 4EY7) Receptor_Prep 2.3 Receptor Preparation (Remove Water, Add Hydrogens) Target_Selection->Receptor_Prep Ligand_Prep 2.2 Ligand Preparation (3D Conversion, Energy Minimization) Redocking 2.4 Validation: Redocking (Dock native ligand) Ligand_Prep->Redocking Docking 2.7 Docking Derivatives Ligand_Prep->Docking Receptor_Prep->Redocking Grid_Gen 2.6 Grid Generation (Define Active Site) Receptor_Prep->Grid_Gen RMSD_Calc 2.5 RMSD Calculation (Compare docked vs. crystal pose) Redocking->RMSD_Calc Validation_Check Is RMSD < 2.0 Å? RMSD_Calc->Validation_Check Validation_Check->Target_Selection No (Adjust Protocol) Validation_Check->Grid_Gen Yes Grid_Gen->Docking Analysis 2.8 Results Analysis (Scores, Poses, Interactions) Docking->Analysis

Caption: A self-validating molecular docking workflow.

Foundational Step: Target Selection and Preparation

Expertise & Experience: The success of any docking study hinges on the quality of the target protein structure. The choice of target is dictated by the therapeutic goal. For instance, when studying derivatives as potential treatments for Alzheimer's disease, human Acetylcholinesterase (hAChE) is a primary target.[5]

Protocol: Receptor Preparation

  • Obtain Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this protocol, we will use hAChE complexed with Donepezil (PDB ID: 4EY7) as an example.

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF ChimeraX, BIOVIA Discovery Studio). Remove all non-essential components, such as solvent (water) molecules, ions, and any co-factors not essential for binding.

    • Causality: Water molecules can occupy the binding site and sterically hinder the docking algorithm. Removing them provides a clean pocket for the ligand. However, if a specific water molecule is known to mediate key hydrogen bonds between the protein and known inhibitors, it should be retained.[16]

  • Handle Multiple Chains: If the biological unit is a monomer, delete any extraneous protein chains.[16][17]

  • Add Hydrogens: Add hydrogen atoms to the protein. This is a critical step as crystal structures often do not resolve hydrogen positions.

    • Causality: Hydrogens are essential for defining the correct tautomeric and ionization states of amino acid residues and for calculating hydrogen bonds, a primary driver of ligand binding.[16][18]

  • Assign Charges: Assign partial atomic charges (e.g., AMBER ff14SB for proteins, Gasteiger for ligands in AutoDock).

    • Causality: Charges are necessary for the scoring function to calculate electrostatic interactions, a key component of the binding energy.[18]

  • Save for Docking: Save the prepared protein in the format required by the docking software (e.g., PDBQT for AutoDock Tools).

Ligand Preparation: The this compound Derivatives

Expertise & Experience: Ligands must be converted from their 2D representations to accurate, low-energy 3D conformations. Failure to do so introduces significant error, as the docking algorithm may get trapped in a high-energy, non-physiological conformation.[12]

Protocol: Ligand Preparation

  • Create 2D Structure: Draw the this compound derivative using chemical drawing software (e.g., ChemDraw) or download from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites to convert the 2D structure into a 3D conformation.[19]

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: This step optimizes the ligand's geometry, ensuring that bond lengths, angles, and dihedrals are in a low-energy, physically realistic state.[16][17]

  • Assign Charges: Compute partial charges for the ligand atoms (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify and define the rotatable bonds. The docking software will explore the conformational space by rotating these bonds.

    • Causality: This defines the ligand's flexibility. While too many rotatable bonds can dramatically increase computation time, correctly defining them is essential for finding the optimal binding pose.

  • Save for Docking: Save the prepared ligand in the required format (e.g., PDBQT).

Trustworthiness: Protocol Validation via Redocking

Authoritative Grounding: Before screening unknown compounds, you must validate your docking protocol. The most common and effective method is to "redock" the co-crystallized ligand into the prepared protein.[20][21][22] A successful protocol will reproduce the experimentally observed binding pose with high fidelity.

Protocol: Redocking and Validation

  • Prepare Native Ligand: Extract the native ligand (Donepezil from 4EY7) from the original PDB file and prepare it using the same ligand preparation protocol (Steps 2.2.1-2.2.6).

  • Define the Binding Site: Define a "grid box" or docking sphere that encompasses the active site. This is typically centered on the position of the co-crystallized ligand. The size should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Perform Docking: Run the molecular docking simulation using your chosen software (e.g., AutoDock Vina, GOLD, Glide).[14][23]

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Trustworthiness: An RMSD value of less than 2.0 Ångstroms (Å) is considered a successful validation.[20][24] It confirms that your protocol's parameters (protein preparation, charge assignment, search algorithm) are capable of accurately identifying the correct binding mode. If the RMSD is > 2.0 Å, the protocol must be revisited and parameters adjusted.

Analysis and Interpretation of Docking Results

Once the protocol is validated, you can proceed with docking your library of this compound derivatives. The analysis of these results requires both quantitative assessment and qualitative visual inspection.[24][25][26]

Quantitative Analysis: Docking Scores

Docking programs produce a score that estimates the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol.[24] More negative scores indicate a stronger predicted binding affinity.[27] These scores are invaluable for ranking your derivatives and prioritizing them for further investigation.

Table 1: Example Docking Results for Benzofuranone Derivatives against hAChE (PDB: 4EY7)

Derivative IDSubstituent (R)Docking Score (kcal/mol)Key Interacting Residues
BZF-01 H-9.8Trp86, Tyr337, Phe338
BZF-02 4-Fluorobenzyl-11.2Trp86, Tyr124, Trp286, Tyr341
BZF-03 3-Chlorobenzyl-10.5Trp86, Phe295, Tyr337
Donepezil (Reference)-11.8Trp86, Trp286, Tyr337, Phe338

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Qualitative Analysis: Binding Pose and Interactions

Expertise & Experience: A good score is meaningless if the binding pose is not chemically sound. Visual inspection is a non-negotiable step to understand how the ligand is binding.[24]

  • Visual Inspection: Load the docked complex into a visualization tool. Analyze the top-scoring pose. Does the ligand fit snugly in the binding pocket? Are there any steric clashes?

  • Interaction Mapping: Identify the key non-covalent interactions between your ligand and the protein's active site residues.[26] These include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often a major driving force for binding.

    • π-π Stacking: Common with aromatic residues (like Trp, Tyr, Phe) and aromatic moieties in the ligand.

    • Cation-π Interactions: Interactions between a cation and the face of an aromatic ring.

G Ligand Benzofuranone Derivative Trp86 Trp86 Ligand->Trp86 π-π Stacking Tyr337 Tyr337 Ligand->Tyr337 Hydrophobic Phe338 Phe338 Ligand->Phe338 π-π Stacking Asp74 Asp74 Ligand->Asp74 Hydrogen Bond

Caption: Key molecular interactions in a binding pocket.

Conclusion

This application note outlines a robust, scientifically-grounded protocol for performing and validating molecular docking studies on this compound derivatives. By integrating a mandatory validation step (redocking) and emphasizing a thorough analysis of both quantitative scores and qualitative interactions, researchers can generate reliable, actionable insights. This computational approach serves as a powerful hypothesis-generation tool, enabling the rational design of novel derivatives and accelerating the journey from virtual screening to experimental validation in the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 6-Methoxy-3(2H)-benzofuranone, a key intermediate in pharmaceutical and fine chemical manufacturing. We will move beyond simple procedural outlines to explore the underlying chemical principles, helping you diagnose issues and rationally improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and scalable strategies involve the intramolecular cyclization of a 4-methoxyphenoxyacetic acid derivative. Key approaches include:

  • Intramolecular Friedel-Crafts Acylation: This is a widely used method where (4-methoxyphenoxy)acetyl chloride is cyclized using a strong Lewis acid like aluminum chloride (AlCl₃).

  • Acid-Catalyzed Cyclization/Dehydration: This route involves heating 4-methoxyphenoxyacetic acid with a strong dehydrating acid medium, such as polyphosphoric acid (PPA) or Eaton's reagent.

Q2: Why is strict moisture control so critical in the Friedel-Crafts route?

A2: Lewis acid catalysts, particularly AlCl₃, are extremely sensitive to moisture. Water reacts with and deactivates the catalyst, forming aluminum hydroxides and releasing HCl gas. This not only consumes the catalyst, leading to an incomplete reaction, but can also introduce unwanted side reactions. Ensuring all glassware is oven-dried and using anhydrous solvents and reagents is paramount for reproducibility and high yield.[1]

Q3: My final product is a brownish oil that won't crystallize. What's the likely cause?

A3: This often points to the presence of impurities. Common culprits include residual starting material, polymeric side products, or byproducts from demethylation. Purification via flash column chromatography is typically required to isolate the pure compound, which should be a solid or a crystalline material.[2]

Troubleshooting Guide: Diagnosing & Solving Synthesis Issues

Issue 1: Low or No Yield of the Desired Product

Question: I've followed a standard Friedel-Crafts procedure, but my reaction yield is consistently below 30%. What are the most probable causes and how can I fix this?

Answer: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is essential.

Causality Analysis & Solutions:

  • Inactive Catalyst: As mentioned, Lewis acid deactivation is a primary suspect.

    • Solution: Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a glovebox or under a strong inert gas (Argon or Nitrogen) flow to minimize exposure to atmospheric moisture. Ensure your solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane (DCE)) is truly anhydrous.[1]

  • Suboptimal Reaction Temperature: Friedel-Crafts reactions are highly temperature-dependent.

    • Causality: Running the reaction at too low a temperature can result in an impractically slow reaction rate. Conversely, excessive heat can promote side reactions, including polymerization or demethylation.

    • Solution: Control the initial addition of reagents at a low temperature (e.g., 0 °C) to manage the initial exotherm. Then, allow the reaction to slowly warm to room temperature or gently heat to a moderate temperature (e.g., 40-50 °C), monitoring progress by Thin Layer Chromatography (TLC).[1]

  • Incorrect Stoichiometry: The molar ratio of substrate to Lewis acid is critical.

    • Causality: The ketone product forms a complex with the Lewis acid, effectively sequestering it.[1] Therefore, slightly more than one equivalent of the catalyst is often required.

    • Solution: Start with a substrate:acyl chloride:AlCl₃ ratio of 1:1.1:1.2. Perform small-scale experiments to find the optimal stoichiometry for your specific setup.

  • Poor Precursor Quality: The purity of your starting material, (4-methoxyphenoxy)acetyl chloride, is vital.

    • Solution: The acid chloride is often prepared from 4-methoxyphenoxyacetic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Ensure this reaction goes to completion and that excess chlorinating agent is thoroughly removed under vacuum before proceeding. Any residual acid will not cyclize and complicates purification.

Issue 2: Formation of a Significant, Unidentified Byproduct

Question: My TLC plate shows a major spot in addition to my product. The byproduct has a lower Rf value (more polar) than the starting material. What could it be?

Answer: The formation of a highly polar byproduct often indicates demethylation of the electron-donating methoxy group, resulting in the corresponding 6-hydroxy-3(2H)-benzofuranone.

Causality Analysis & Solutions:

  • Harsh Acidic Conditions: Strong Lewis acids (like AlCl₃) or Brønsted acids (like HBr or PPA at high temperatures) can cleave the methyl-ether bond.[3]

    • Mechanism: The ether oxygen coordinates to the strong acid, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., Cl⁻).

    • Solution 1 (Milder Catalyst): Consider using a milder Lewis acid. While AlCl₃ is common, alternatives like SnCl₄ or TiCl₄ may provide the desired cyclization with less demethylation, though they may require higher temperatures or longer reaction times.

    • Solution 2 (Temperature Control): Avoid excessive heating. If using PPA, keep the temperature below 100 °C if possible and monitor the reaction closely to stop it as soon as the starting material is consumed. For AlCl₃, maintain the temperature below 50 °C.

Data Presentation: Reaction Parameter Optimization

The choice of acid catalyst and solvent can significantly impact the yield. The following table summarizes general guidelines for optimizing the intramolecular cyclization.

CatalystTypical SolventTemperature RangeKey Considerations
AlCl₃ DCM, DCE0 °C to 50 °CHighly active but very moisture-sensitive; risk of demethylation at higher temps.[1]
Polyphosphoric Acid (PPA) None (acts as solvent)80 °C to 120 °CGood for direct cyclization of the carboxylic acid; can be viscous and difficult to stir.
Eaton's Reagent (P₂O₅/MeSO₃H) None (acts as solvent)25 °C to 80 °CPowerful dehydrating agent, often more effective and less viscous than PPA.
TFA/TFAA DCM0 °C to RTMilder conditions, but may require activation of the acid (e.g., as a mixed anhydride).

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation Route

This two-step protocol is a reliable method for producing multi-gram quantities.

Step A: Synthesis of (4-methoxyphenoxy)acetyl chloride

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 4-methoxyphenoxyacetic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, ~5 mL per gram of acid).

  • Add oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude (4-methoxyphenoxy)acetyl chloride (a pale yellow oil or low-melting solid) should be used immediately in the next step.

Step B: Cyclization to this compound

  • In a separate, larger flame-dried flask under argon, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (~10 mL per gram of AlCl₃).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude (4-methoxyphenoxy)acetyl chloride from Step A in anhydrous DCM (~5 mL per gram).

  • Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. Stir vigorously until the orange/red complex dissolves.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

Visualization of Key Processes

General Synthetic Workflow

The following diagram illustrates the primary synthetic pathway described in Protocol 1.

G cluster_0 Step A: Acid Chloride Formation cluster_1 Step B: Friedel-Crafts Cyclization cluster_2 Purification A 4-Methoxyphenoxyacetic Acid B (4-methoxyphenoxy)acetyl chloride A->B Oxalyl Chloride, cat. DMF, DCM C This compound B->C 1. AlCl3, DCM 2. Aqueous Work-up D Pure Product C->D Column Chromatography G cluster_checks cluster_optimization Start Low Yield Observed Moisture Were anhydrous conditions strictly maintained? Start->Moisture Purity Was starting material pure and acid chloride freshly prepared? Moisture->Purity Yes Sol_Moisture Solution: Use oven-dried glassware. Use fresh anhydrous reagents/solvents. Moisture->Sol_Moisture No Temp Was temperature controlled during addition and reaction? Purity->Temp Yes Sol_Purity Solution: Verify starting material purity. Use freshly prepared acid chloride. Purity->Sol_Purity No Ratio Was the Substrate:AlCl3 ratio optimized (~1:1.2)? Temp->Ratio Yes Sol_Temp Solution: Cool to 0°C for addition. Warm gently, monitoring by TLC. Temp->Sol_Temp No Sol_Ratio Solution: Perform small-scale trials to optimize stoichiometry. Ratio->Sol_Ratio No

References

Technical Support Center: Purification Challenges of Crude 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Methoxy-3(2H)-benzofuranone is a valuable heterocyclic building block in medicinal chemistry and materials science. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. However, its purification is often non-trivial. The presence of a lactone, an activated methylene group adjacent to the carbonyl, and potential for keto-enol tautomerism introduces specific challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve high-purity material.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My final product has a low yield after column chromatography. What are the likely causes and solutions?

A1: Low recovery from silica gel chromatography is a frequent issue stemming from the compound's chemical nature. Here are the primary causes and actionable solutions:

  • Cause 1: Irreversible Adsorption or Degradation on Silica: Standard silica gel is acidic (pH ~4-5), which can catalyze the hydrolysis of the benzofuranone's lactone ring or other acid-sensitive side reactions. The compound may streak down the column or remain irreversibly adsorbed.

    • Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica in your starting eluent (e.g., 5% ethyl acetate in hexanes) and adding 1% triethylamine (v/v). Let this mixture stir for 30 minutes before packing the column. This neutralizes the acidic sites on the silica surface, minimizing degradation and improving recovery.

  • Cause 2: Poor Solvent System Selection: An improper mobile phase can lead to either poor separation from impurities (if too polar) or excessively slow elution and band broadening (if not polar enough), increasing the opportunity for on-column degradation.

    • Solution: Methodically develop your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for the target compound. This typically provides the best balance for separation and efficient elution. Test various ratios of common solvent systems like hexanes/ethyl acetate or dichloromethane/ethyl acetate.

  • Cause 3: Co-elution with a Non-UV Active Impurity: If you rely solely on a UV lamp for TLC visualization, you may be combining fractions containing a non-UV active impurity that shares a similar polarity with your product.

    • Solution: Stain your TLC plates after UV visualization. A potassium permanganate (KMnO₄) stain is excellent for identifying compounds that can be oxidized, which includes many common organic impurities. This will reveal "hidden" spots and allow for more precise fraction collection.

Q2: The purified this compound is yellow or brown, not the expected off-white solid. How can I remove the color?

A2: Color in the final product typically indicates the presence of highly conjugated or oxidized impurities.

  • Explanation: These impurities often arise from side reactions during the synthesis or degradation of phenolic precursors. Even in trace amounts, they can impart significant color.

  • Solution 1: Recrystallization: This is the most effective method for removing small amounts of impurities from a solid that is already >90% pure. The key is selecting an appropriate solvent.

    • Protocol Insight: A good recrystallization solvent should dissolve the crude product when hot but be a poor solvent for it when cold. For this compound, consider solvent systems like isopropanol, ethanol/water, or toluene/hexanes. Perform small-scale solubility tests to find the optimal system.

  • Solution 2: Activated Charcoal Treatment: If recrystallization alone is insufficient, you can add a small amount of activated charcoal to the hot solution before filtration.

    • Causality: Charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for color.

    • Caution: Use charcoal sparingly (1-2% by weight) as it will also adsorb some of your product, leading to yield loss. You must perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: My TLC plate shows streaking, and the HPLC analysis reveals a broad peak for my purified product. What's happening?

A3: This is a classic indicator of keto-enol tautomerism occurring on the analytical timescale.[1][2]

  • Mechanism: The α-hydrogens (on the CH₂ group) of this compound are acidic. A reversible proton transfer can occur, creating an equilibrium between the standard keto form and the enol form.[2][3] These two tautomers are distinct chemical species with different polarities.

    Caption: Keto-Enol equilibrium of this compound.

  • Analytical Impact: If the interconversion between keto and enol forms is slow relative to the speed of the separation (TLC or HPLC), the two forms are separated, leading to streaking or two distinct, often broad, peaks.

  • Solution (for HPLC): Modify the mobile phase to shift the equilibrium. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can often protonate the enolate intermediate and push the equilibrium to one side, resulting in a single, sharper peak.[4]

  • Solution (for TLC): Ensure the sample is spotted in a small, concentrated band and that the chamber is well-saturated with the mobile phase vapor to ensure consistent conditions as the plate develops.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which purification strategy is better: flash chromatography or recrystallization?

A1: The optimal strategy depends on the purity of your crude material. Neither is universally "better"; they are complementary tools. Use this decision tree to guide your choice:

Purification_Decision_Tree start Start: Crude Product check_purity Assess Crude Purity (TLC, ¹H NMR) start->check_purity chromatography Flash Column Chromatography check_purity->chromatography  Multiple major spots or  significant baseline impurities   recrystallize Recrystallization check_purity->recrystallize  One major spot  (>90% pure)   re_check Assess Purity chromatography->re_check end_product High-Purity Product recrystallize->end_product re_check->recrystallize  Solid Product >90% Pure   re_check->end_product  Meets Purity Spec  

References

troubleshooting benzofuranone ring closure reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuranone ring closure reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Benzofuranones are core structures in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor in medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Overcoming Common Hurdles in Benzofuranone Ring Closure

This section addresses specific experimental issues with a focus on understanding the underlying chemical principles to guide your troubleshooting efforts.

Issue 1: Low or No Yield of the Desired Benzofuranone

A common frustration in synthesis is the failure to obtain the target product in a satisfactory yield. This can stem from a variety of factors, from catalyst deactivation to suboptimal reaction conditions.

Potential Cause A: Catalyst Inefficiency or Deactivation

Many benzofuranone syntheses rely on transition metal catalysts, such as palladium or copper. These catalysts can be sensitive to reaction conditions and impurities.[5][6]

  • Insight: In palladium-catalyzed reactions, the presence of water can deactivate the catalyst, leading to significantly reduced yields.[6] For instance, using sodium bicarbonate (NaHCO₃) as a base at high temperatures can lead to its decomposition and the formation of water.[6]

  • Solution:

    • Switch to an Anhydrous Base: Replace bases like NaHCO₃ with anhydrous alternatives such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic bases like triethylamine (NEt₃) can also be effective.[6]

    • Screen Catalysts: The choice of catalyst can be substrate-dependent. If using (PPh₃)₂PdCl₂, consider screening other palladium sources like Pd(PPh₃)₄.[6]

    • Utilize Co-catalysts: For reactions involving a Sonogashira coupling followed by cyclization, the addition of a co-catalyst like copper(I) iodide (CuI) can improve the efficiency of the coupling step.[5][6]

Potential Cause B: Incomplete Ring Closure

Sometimes, the reaction proceeds to an intermediate stage, such as the formation of a phenol, but the final ring closure to the benzofuranone does not occur efficiently.[7][8]

  • Insight: The cyclization step can have a higher activation energy than the preceding steps. This is particularly true in acid-catalyzed reactions where a protic acid is often required to facilitate the final ring closure.[7][8]

  • Solution:

    • Optimize Acid Catalyst: In reactions utilizing a Lewis acid (e.g., AlCl₃) to promote an initial transformation, the addition of a protic acid like trifluoroacetic acid (TFA) can be crucial for the subsequent cyclization.[7][8] A screening of different protic acids may be necessary to find the optimal one for your specific substrate.[7]

    • Adjust Reaction Temperature: While higher temperatures can sometimes promote cyclization, in some cases, lowering the temperature after the initial reaction phase can lead to a better yield of the benzofuranone.[7] Conversely, for some systems, a higher temperature (e.g., 120 °C) with the right acid catalyst is needed to drive the reaction to completion.[7]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield cause1 Potential Cause: Catalyst Deactivation start->cause1 cause2 Potential Cause: Incomplete Ring Closure start->cause2 solution1a Switch to Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃) cause1->solution1a solution1b Screen Different Catalysts (e.g., Pd(PPh₃)₄) cause1->solution1b solution1c Add Co-catalyst (e.g., CuI) cause1->solution1c solution2a Add Protic Acid (e.g., TFA) cause2->solution2a solution2b Optimize Reaction Temperature cause2->solution2b

Caption: Workflow for troubleshooting low benzofuranone yield.

Issue 2: Formation of Significant Byproducts

The presence of byproducts complicates purification and reduces the overall efficiency of the synthesis. Common byproducts include regioisomers and uncyclized intermediates.

Potential Cause A: Lack of Regioselectivity

In substrates with multiple possible sites for cyclization, a mixture of regioisomers can be formed. This is a frequent challenge in intramolecular Friedel-Crafts type reactions.[7][8]

  • Insight: The regiochemical outcome is influenced by both steric and electronic factors of the substrate.[7] Generally, cyclization is favored at the sterically less-hindered position.

  • Solution:

    • Substrate Design: If possible, design the substrate to have only one available ortho position for cyclization to ensure a single regioisomer is formed.[7]

    • Catalyst and Condition Optimization: The choice of Lewis or protic acid and the reaction temperature can influence the regioselectivity. A systematic screening of these parameters is recommended.

Potential Cause B: Uncyclized Intermediates

The accumulation of uncyclized intermediates, such as the product of a Sonogashira coupling, indicates that the cyclization step is the rate-limiting step.

  • Insight: The conditions that favor the initial C-C bond formation may not be optimal for the subsequent C-O bond formation (cyclization).

  • Solution:

    • One-Pot vs. Two-Step: While a one-pot procedure is often preferred for efficiency, a two-step approach where the intermediate is isolated and then subjected to optimized cyclization conditions can sometimes provide a higher overall yield.

    • Solvent Screening: The polarity of the solvent can influence the rate of cyclization. Experiment with a range of solvents to find the one that best facilitates the ring-closing step.

Byproduct Formation Troubleshooting

byproduct_workflow start Byproduct Formation cause1 Regioisomers Formed start->cause1 cause2 Uncyclized Intermediate start->cause2 solution1a Substrate Redesign (if possible) cause1->solution1a solution1b Screen Catalysts and Conditions cause1->solution1b solution2a Isolate Intermediate and Optimize Cyclization cause2->solution2a solution2b Solvent Screening cause2->solution2b

Caption: Troubleshooting byproduct formation in benzofuranone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing benzofuranones?

A1: The synthesis of benzofuranones typically involves an intramolecular cyclization. Some of the most prevalent strategies include:

  • Palladium-Catalyzed Reactions: These often involve a Sonogashira or Heck coupling followed by intramolecular cyclization. A common method is the coupling of o-iodophenols with terminal alkynes.[5][6]

  • Copper-Catalyzed Reactions: Copper catalysts provide a more cost-effective and environmentally friendly alternative to palladium for certain cyclization reactions.[5]

  • Acid-Catalyzed Cyclization: Intramolecular Friedel-Crafts type reactions are a classic method for forming the furanone ring.[7] This can be promoted by either Lewis or protic acids.

  • Base-Promoted Intramolecular Cyclization: In some cases, a strong base can be used to promote the cyclization, for example, via the intramolecular cyclization of o-bromobenzylketones using potassium t-butoxide.[9]

Q2: How do I choose the right solvent and temperature for my reaction?

A2: The optimal solvent and temperature are highly dependent on the specific reaction and substrates. However, some general guidelines can be followed:

Reaction TypeCommon SolventsTypical Temperature Range (°C)Notes
Palladium-CatalyzedTriethylamine, Acetonitrile, DMF70 - 120An inert atmosphere is crucial.
Copper-CatalyzedDeep Eutectic Solvents (DES), DMSO80 - 120Often offers milder conditions.[5]
Acid-CatalyzedDichlorobenzene (DCB), TolueneRoom Temperature - 150Temperature can influence regioselectivity.[7]

It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific system.

Q3: My starting materials are decomposing at high temperatures. What can I do?

A3: Thermal decomposition, or "tarring," can be a significant issue, leading to low yields and difficult purification.[6]

  • Lower the Reaction Temperature: This is the most straightforward approach. You may need to compensate with a longer reaction time or a more active catalyst.

  • Screen for a More Active Catalyst: A more efficient catalyst may allow the reaction to proceed at a lower temperature.

  • Microwave Synthesis: Microwave-assisted synthesis can sometimes promote reactions at lower bulk temperatures and shorter reaction times, minimizing decomposition.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol is a widely used method for the synthesis of 2-substituted benzofurans, which can be precursors to benzofuranones.[5]

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure benzofuran derivative.

Protocol 2: Acid-Catalyzed Benzofuranone Synthesis

This general procedure is based on the synthesis of benzofuranones from pyrones and nitroalkenes.[7]

  • To a thick-walled reaction vessel, add the pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).

  • Flush the vessel with Argon gas for 5 minutes.

  • Add dichlorobenzene (0.2 mL, 0.5 M) and trifluoroacetic acid (0.02 mmol, 0.2 equiv), and quickly seal the tube.

  • Heat the reaction mixture to 120 °C for 16 hours, unless otherwise noted.

  • Cool the reaction mixture to room temperature and directly purify by flash column chromatography without an aqueous workup.

References

selecting a recrystallization solvent for 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with expert insights and practical protocols for selecting an optimal recrystallization solvent for 6-Methoxy-3(2H)-benzofuranone. We will move beyond generic procedures to address the specific chemical nature of this compound, troubleshoot common issues, and ensure a logical, repeatable, and efficient purification process.

Part 1: Foundational Principles of Solvent Selection

Q1: What are the essential characteristics of an ideal recrystallization solvent?

Selecting the right solvent is the most critical step for a successful recrystallization.[1] The chosen solvent should exhibit a specific set of properties tailored to the solute.[2]

The Core Principle: The fundamental requirement is differential solubility. The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3] This temperature-dependent solubility gradient is what enables the separation from impurities and the formation of crystals upon cooling.

Key Solvent Characteristics:

  • Temperature Coefficient: The solvent must have a high positive temperature coefficient for the solute, meaning solubility increases significantly with temperature.[2]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][3]

  • Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals by evaporation.[2]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from "oiling out"—melting instead of dissolving, which traps impurities.[4]

  • Safety & Practicality: The solvent should be non-toxic, non-flammable, readily available, and inexpensive.[5]

Q2: How does the molecular structure of this compound guide our solvent choice?

The structure of this compound (C₉H₈O₃) provides critical clues for selecting a suitable solvent.[6]

  • Polarity: The molecule contains a ketone (C=O) group, an ether (C-O-C) linkage, and an aromatic ring. These features create a molecule of moderate polarity. The topological polar surface area is 35.5 Ų, and it has three hydrogen bond acceptors (the oxygens) but no hydrogen bond donors.[7] This suggests that solvents of intermediate polarity, such as alcohols or acetone, might be effective.

  • "Like Dissolves Like": This principle suggests we should start with solvents that share some functional group similarities.[8] For instance, the ketone in our molecule suggests acetone could be a good solvent, while the ether and aromatic system point towards solvents like ethyl acetate or toluene.

  • Literature Precedent: Patents and publications describing related benzofuranone derivatives frequently cite the use of alcohols (methanol, ethanol), often in combination with water, acetone, or non-polar solvents like petroleum ether.[9][10][11] This provides a strong, evidence-based starting point for our investigation.

Part 2: Experimental Protocol for Solvent Screening

Q3: Which specific solvents should I test for this compound?

Based on the structural analysis and literature precedent, the following solvents are recommended for initial screening. This list covers a range of polarities and functional groups.

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Water 100HighUnlikely to work alone due to the compound's organic nature, but excellent for creating mixed-solvent systems (e.g., with ethanol or acetone).[8]
Methanol 65Medium-HighFrequently used for benzofuran derivatives, often with water or acetone.[9] Toxic and flammable.
Ethanol 78Medium-HighA safer alternative to methanol. Often a very effective recrystallization solvent for moderately polar compounds.[10][12] Flammable.
Acetone 56Medium-HighA strong solvent for ketones; its low boiling point allows for easy removal.[12] Highly flammable.
Ethyl Acetate 77MediumGood for compounds with esters or moderate polarity. Often used in mixed systems with hexanes.[11] Flammable.
Toluene 111LowGood for dissolving aromatic compounds. Its high boiling point may risk oiling out if the compound's melting point is low. Flammable, toxic.
Hexanes / Petroleum Ether ~69Very LowUnlikely to dissolve the compound even when hot. Primarily useful as an "anti-solvent" in a mixed-solvent system.[11][12] Highly flammable.
Q4: What is the standard procedure for a small-scale solvent test?

Performing small-scale tests in parallel is the most efficient way to identify a suitable solvent system without wasting a large amount of your crude product.

Step-by-Step Protocol:

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes, one for each solvent you plan to test.

  • Room Temperature Test: To each tube, add the chosen solvent dropwise (starting with ~0.5 mL) and stir or vortex vigorously.[3] Record whether the solid dissolves completely, partially, or not at all at room temperature.

    • Ideal Outcome: The compound should be insoluble or sparingly soluble.[1] If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: If the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[3] Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used.

    • Ideal Outcome: The compound dissolves completely in a minimal amount of hot solvent. If it remains insoluble even after adding a significant volume (e.g., >3 mL), the solvent is unsuitable.

  • Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals appear, try scratching the inside of the tube with a glass rod or placing it in an ice-water bath.[13]

    • Ideal Outcome: An abundant formation of well-defined crystals appears. Oiling out or the formation of a precipitate indicates a potential problem with the solvent choice.

This entire workflow can be visualized as a decision-making process:

G start Place ~20mg of crude solid in a test tube add_solvent Add 0.5 mL of solvent and stir at room temp start->add_solvent check_rt_sol Is the solid soluble at room temp? add_solvent->check_rt_sol heat Heat mixture to boiling, adding minimal solvent until solid dissolves check_rt_sol->heat No end_bad_rt Result: POOR SOLVENT (Compound too soluble) check_rt_sol->end_bad_rt Yes check_hot_sol Does the solid dissolve? heat->check_hot_sol cool Cool slowly to room temp, then in an ice bath check_hot_sol->cool Yes end_bad_hot Result: POOR SOLVENT (Compound insoluble) check_hot_sol->end_bad_hot No check_crystals Do crystals form? cool->check_crystals end_good Result: GOOD CANDIDATE (Note crystal quality & quantity) check_crystals->end_good Yes end_oil Result: POTENTIAL ISSUE (Compound may have oiled out) check_crystals->end_oil No / Oiled Out

Caption: Workflow for small-scale recrystallization solvent screening.

Part 3: Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent, problems can arise. The following guide helps diagnose and solve the most common challenges.

Q5: My compound won't crystallize, even after cooling in ice. What should I do?

This is typically caused by one of two issues: using too much solvent or the formation of a supersaturated solution.[14]

  • Solution 1 (Reduce Volume): If too much solvent was used, the concentration of the compound may be too low to crystallize.[4] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt to cool it again.

  • Solution 2 (Induce Nucleation): A supersaturated solution lacks a nucleation site to initiate crystal growth.[14]

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches provide a surface for crystallization to begin.[13]

    • Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[13]

Q6: My compound "oiled out" into liquid droplets instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize.[4] The resulting oil often traps impurities.

  • Solution 1 (Add More Solvent): The solution may be cooling too quickly or is too concentrated. Re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent (10-20%), and allow it to cool much more slowly. Insulating the flask can help.[4][14]

  • Solution 2 (Change Solvents): The boiling point of your chosen solvent may simply be too high. Select a different solvent with a lower boiling point and repeat the procedure.

  • Solution 3 (Use a Mixed-Solvent System): Adding a poorer solvent (an "anti-solvent") to the hot solution can sometimes lower the saturation temperature and promote crystallization over oiling out.

Q7: My final yield of pure crystals is very low. What went wrong?

A low yield (less than 50-60%) can be frustrating. The cause is often procedural.[4]

  • Cause 1 (Excess Solvent): As with failure to crystallize, using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[4] Always use the minimum amount of hot solvent required for complete dissolution.

  • Cause 2 (Premature Crystallization): The compound may have crystallized prematurely during a hot filtration step (if performed), getting trapped in the filter paper.[15] Ensure your funnel and receiving flask are pre-heated.

  • Cause 3 (Excessive Washing): Washing the final crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.[13] Use a minimal amount of ice-cold solvent for washing.

G start Problem Occurred no_xtal No Crystals Formed start->no_xtal oiled_out Compound Oiled Out start->oiled_out low_yield Low Yield start->low_yield cause_super Cause: Supersaturation no_xtal->cause_super cause_solvent Cause: Too Much Solvent no_xtal->cause_solvent cause_mp Cause: Solution Temp > MP oiled_out->cause_mp low_yield->cause_solvent Most Common cause_premature Cause: Premature Crystallization low_yield->cause_premature sol_induce Solution: - Scratch Flask - Add Seed Crystal cause_super->sol_induce sol_evap Solution: - Boil Off Excess Solvent - Re-cool cause_solvent->sol_evap sol_min Solution: - Use Minimum Hot Solvent - Pre-heat Funnel - Use Ice-Cold Wash cause_solvent->sol_min sol_slow Solution: - Add More Solvent - Cool Slowly - Change Solvent cause_mp->sol_slow cause_premature->sol_min

Caption: Troubleshooting flowchart for common recrystallization problems.

Part 4: Advanced Techniques

Q8: When and how should I use a mixed-solvent system?

A mixed-solvent system is an excellent technique when no single solvent has the ideal solubility properties.[15] This is often the case when a compound is too soluble in one solvent (like ethanol) and insoluble in another (like water).

Procedure for a Mixed-Solvent Recrystallization (e.g., Ethanol-Water):

  • Dissolve: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Add Anti-Solvent: While keeping the solution hot, add the "poor" solvent or "anti-solvent" (e.g., hot water) dropwise until you see a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few drops of the "good" solvent (hot ethanol) back into the mixture until the cloudiness just disappears, ensuring the compound is fully dissolved in the hot mixed-solvent system.

  • Cool: Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The crystals will form as the solubility decreases in the mixed-solvent system upon cooling.

This technique is highly effective and has been documented for similar benzofuran structures using methanol-acetone or petroleum ether-ethyl acetate mixtures.[9][11]

References

stability and degradation of 6-Methoxy-3(2H)-benzofuranone under storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methoxy-3(2H)-benzofuranone

From the desk of the Senior Application Scientist

Welcome to the technical support center for this compound (CAS No. 15832-09-4). This guide is designed for our valued partners in research, science, and drug development. We understand that compound stability is paramount to the validity and reproducibility of your experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your materials during storage and handling.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve potential problems related to the stability and degradation of this compound.

Question 1: I observe a new, more polar peak in my HPLC analysis after storing my compound in a methanol solution. What could be happening?

Answer: The appearance of a new, more polar peak strongly suggests degradation via hydrolysis. The core structure of this compound contains a lactone, which is an internal cyclic ester. This ester bond is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[1] Even trace amounts of water in your methanol solvent can, over time, lead to the opening of the lactone ring.

  • Causality: The hydrolysis reaction breaks the ester bond, forming a hydroxy carboxylic acid. This new molecule is significantly more polar than the parent compound due to the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, causing it to elute earlier on a reverse-phase HPLC column. A similar enzymatic hydrolysis pathway has been described for related benzofuran derivatives.[2]

  • Recommended Action:

    • Confirm the Degradant: Use HPLC-MS to determine the mass of the new peak. The hydrolyzed product should have a mass corresponding to the parent compound (164.16 g/mol ) plus one molecule of water (18.02 g/mol ), resulting in a mass of approximately 182.18 g/mol .[3]

    • Solvent Check: Always use fresh, anhydrous solvents for preparing stock solutions. If the solution must be stored, keep it at -20°C or -80°C and tightly sealed with a cap that has a high-quality septum to minimize moisture ingress.

    • pH Control: Avoid acidic or basic conditions in your solvent or buffer systems unless required for your experiment, as these will catalyze the hydrolysis reaction.

Question 2: My solid compound has developed a slight yellow or brownish tint after being stored on the benchtop for several weeks. Is it still usable?

Answer: A color change in the solid material is a visual indicator of potential degradation, most likely due to oxidation and/or photodegradation. Benzofuranone derivatives can be susceptible to oxidation, and exposure to ambient light and air can initiate these processes.[4][5]

  • Causality: The aromatic ring and the furanone moiety can undergo oxidative reactions, which may lead to the formation of colored byproducts.[6] While the exact chromophores are complex, they often result from the formation of quinone-like structures or other conjugated systems. Exposure to UV and visible light can provide the energy needed to initiate these radical-based reactions.

  • Recommended Action:

    • Purity Analysis: Before use, re-analyze the compound's purity using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS.[7][8] Compare the purity to the Certificate of Analysis (CoA) that was provided with the compound.

    • Assess Impact: If the purity has dropped significantly (e.g., >5%), the compound's utility for your experiment may be compromised. The degradation products could interfere with your assay or have unintended biological activity.

    • Prevention: Always store the solid compound in an amber vial to protect it from light. For long-term storage, place the vial in a desiccator and store it refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize both oxidation and hydrolysis.

Question 3: I'm conducting a forced degradation study. What conditions should I use, and what should I expect?

Answer: Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[9][10][11] Based on the structure of this compound, the primary degradation pathways to investigate are hydrolysis, oxidation, and thermal stress.

  • Causality and Protocol: The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.

    Stress Condition Typical Protocol Expected Degradation Pathway
    Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursCleavage of the lactone ring to form the corresponding hydroxy carboxylic acid.
    Base Hydrolysis 0.1 M NaOH at room temperature for 1-4 hoursRapid cleavage of the lactone ring. This reaction is typically much faster than acid hydrolysis.
    Oxidation 3% H₂O₂ at room temperature for 12-24 hoursOxidation of the aromatic ring or other susceptible positions, potentially leading to hydroxylated derivatives or ring-opened products.
    Thermal Stress Solid compound at 80°C for 24-72 hoursCan accelerate oxidation and potentially lead to other decomposition pathways. The kinetics are highly temperature-dependent.[12]
    Photostability Expose solution to ICH Q1B-specified light conditionsPhotolytic cleavage or rearrangement. Benzofuran derivatives can be sensitive to light.[13]
  • Workflow for Troubleshooting Unexpected Results: This workflow can help diagnose issues when your experimental outcomes deviate from expectations, possibly due to compound degradation.

    Caption: Troubleshooting workflow for unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the solid compound should be stored at 2-8°C , desiccated , and protected from light . Storing in a sealed amber vial inside a desiccator in a refrigerator is the recommended best practice. This minimizes thermal degradation, hydrolysis, and photodegradation.

Q2: Can I store stock solutions of this compound? If so, how?

Yes, but with caution. It is always best to prepare solutions fresh. If storage is necessary, dissolve the compound in an anhydrous aprotic solvent (e.g., DMSO or acetonitrile), aliquot into single-use volumes, and store at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What are the primary chemical liabilities of the this compound structure?

The molecule has two main points of potential instability:

  • The Lactone Ring: This cyclic ester is prone to hydrolysis under both acidic and basic conditions.

  • The Benzofuran System: The electron-rich aromatic system can be susceptible to oxidation. The methoxy group (-OCH₃) is generally stable but can be demethylated under certain metabolic or harsh chemical conditions.

  • Primary Degradation Pathways Visualization:

    Caption: Primary degradation pathways for this compound.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for routine purity checks and stability monitoring.[7][14][15] For identifying unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide both separation and mass information, which is critical for structural elucidation.[8][10]

References

Technical Support Center: Navigating the Scale-Up of 6-Methoxy-3(2H)-benzofuranone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Methoxy-3(2H)-benzofuranone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the production of this valuable intermediate. We will explore the common synthetic routes, troubleshoot potential issues, and offer practical solutions to ensure a safe, efficient, and scalable process.

Introduction to Synthetic Strategies

The production of this compound on a larger scale typically proceeds through one of two primary synthetic routes. The choice between these pathways often depends on factors such as raw material availability, equipment, and desired purity profile.

Route 1: Friedel-Crafts Acylation of 4-Methoxyphenol

This classic approach involves the reaction of 4-methoxyphenol with an acylating agent, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The resulting intermediate undergoes an intramolecular cyclization to yield the desired product.

Route 2: Intramolecular Cyclization of 2-(4-Methoxyphenoxy)acetic Acid

In this route, 2-(4-methoxyphenoxy)acetic acid is synthesized and then cyclized using a dehydrating agent, most commonly polyphosphoric acid (PPA), to form the benzofuranone ring.

Below, we will delve into the specific challenges associated with each route and provide detailed troubleshooting guidance.

Part 1: Troubleshooting Guide for Scale-Up Production

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Route 1: Friedel-Crafts Acylation Troubleshooting

Q1: My Friedel-Crafts acylation is showing poor conversion and the formation of multiple byproducts. What are the likely causes and how can I improve the regioselectivity?

A1: Poor conversion and the formation of multiple products in the Friedel-Crafts acylation of 4-methoxyphenol are common challenges during scale-up. The primary culprits are often related to catalyst deactivation and lack of regioselectivity.

  • Causality: The hydroxyl group of 4-methoxyphenol can coordinate with the Lewis acid (e.g., AlCl₃), reducing its catalytic activity. Furthermore, acylation can occur at both the ortho and para positions relative to the hydroxyl group, leading to isomeric impurities. The methoxy group directs ortho and para, and while the hydroxyl group is also ortho, para directing, a mixture of products can still arise.

  • Troubleshooting & Optimization:

    • Protecting Group Strategy: Consider protecting the hydroxyl group of 4-methoxyphenol as an acetate or other suitable ester before acylation. This prevents coordination with the Lewis acid and can improve regioselectivity. The protecting group can be removed in a subsequent step.

    • Catalyst Stoichiometry: On a larger scale, it's crucial to use a stoichiometric amount of AlCl₃, as it complexes with the product ketone, rendering it catalytically inactive.[1] Ensure the AlCl₃ is of high purity and handled under strictly anhydrous conditions to prevent deactivation by moisture.[2][3]

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of reagents to minimize side reactions and improve selectivity.[4]

    • Solvent Choice: Less polar solvents can sometimes favor the kinetic product, potentially improving regioselectivity.[1]

Q2: I'm concerned about the highly exothermic nature of the Friedel-Crafts reaction during scale-up. How can I manage the thermal risk?

A2: Thermal runaway is a significant safety concern in large-scale Friedel-Crafts acylations.[5][6] The reaction is highly exothermic, and improper heat management can lead to dangerous pressure buildup and side reactions.

  • Causality: The reaction of the acylating agent with the Lewis acid to form the acylium ion, and the subsequent electrophilic aromatic substitution, are both highly exothermic processes. The decreasing surface-area-to-volume ratio on scale-up makes heat dissipation more challenging.[4]

  • Troubleshooting & Optimization:

    • Controlled Addition: Implement a slow, controlled addition of the acylating agent or the Lewis acid to the reaction mixture. This allows the cooling system to effectively remove the heat generated.[5]

    • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a powerful chiller).

    • Calorimetric Studies: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is critical for designing a safe process.[4]

    • Quenching Procedure: The quenching of the reaction with water is also highly exothermic and generates HCl gas.[7][8] Always add the reaction mixture to ice-cold water or a dilute acid solution slowly and with vigorous stirring in a well-ventilated area.[7][9]

Q3: The work-up of my large-scale Friedel-Crafts reaction is difficult, with the formation of emulsions and a sticky aluminum hydroxide precipitate. How can I improve the work-up?

A3: Work-up challenges are common with aluminum chloride-mediated reactions.

  • Causality: Quenching with water hydrolyzes AlCl₃ to form aluminum hydroxide (Al(OH)₃), which is a gelatinous solid that can be difficult to filter and can trap the product.

  • Troubleshooting & Optimization:

    • Acidic Quench: Quench the reaction mixture by slowly adding it to a stirred mixture of crushed ice and concentrated hydrochloric acid.[7] The acid will convert the aluminum hydroxides into soluble aluminum salts (AlCl₃), resulting in a biphasic mixture that is much easier to separate.[7]

    • Solvent Selection: Use a water-immiscible solvent for the reaction and extraction to facilitate phase separation.

    • Temperature Control during Quench: Keep the quenching mixture cold to control the exotherm and minimize the formation of undesirable byproducts.[10]

Route 2: PPA-Mediated Cyclization Troubleshooting

Q1: The viscosity of the polyphosphoric acid (PPA) makes stirring and handling difficult on a larger scale. Are there any solutions for this?

A1: The high viscosity of PPA at room temperature is a well-known handling challenge in industrial settings.[11]

  • Causality: PPA is a polymeric mixture of phosphoric acids, and its viscosity increases with the degree of polymerization and decreases with temperature.

  • Troubleshooting & Optimization:

    • Elevated Temperature: Perform the reaction at an elevated temperature (typically 80-120 °C). At these temperatures, the viscosity of PPA is significantly lower, allowing for efficient stirring.[11]

    • Co-solvents: The addition of a high-boiling, inert co-solvent like xylene or toluene can help to reduce the viscosity of the reaction mixture and simplify the work-up.[11]

    • Mechanical Stirring: Use a robust overhead mechanical stirrer instead of a magnetic stir bar for large-scale reactions to ensure proper mixing.

Q2: My PPA-mediated cyclization is giving a low yield and some charring. What could be the cause?

A2: Low yields and charring in PPA-mediated cyclizations often point to excessive reaction temperature or time.

  • Causality: PPA is a strong dehydrating agent and a moderately strong acid. At excessively high temperatures or with prolonged reaction times, it can cause decomposition and polymerization of the starting material or product, leading to charring and reduced yield.[12]

  • Troubleshooting & Optimization:

    • Temperature and Time Optimization: Carefully optimize the reaction temperature and time. Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.

    • PPA Grade: The concentration of P₂O₅ in PPA can affect its reactivity. Ensure you are using a consistent grade of PPA for reproducible results. Commercial PPA typically contains 82-85% P₂O₅.[11]

Q3: The work-up of the PPA reaction is problematic, involving a highly exothermic quench and difficult product isolation. How can I improve this process?

A3: The work-up of PPA reactions requires careful planning to manage the exotherm and efficiently isolate the product.

  • Causality: The hydrolysis of PPA upon addition of water is a highly exothermic process. The product may also be entrapped in the viscous, cooled reaction mixture.

  • Troubleshooting & Optimization:

    • Controlled Quenching: Cool the reaction mixture to a manageable temperature (e.g., below 60 °C) before slowly pouring it onto a large amount of crushed ice with vigorous stirring.[11][13] This will help to dissipate the heat of hydrolysis safely.

    • Extraction: After quenching, the product can be extracted with a suitable organic solvent. Neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) may be necessary to ensure the product is in a neutral form for efficient extraction.[13]

    • Co-solvent Use: If a co-solvent like xylene was used in the reaction, it can simplify the work-up by keeping the mixture less viscous and facilitating the extraction.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of this compound?

A1: The impurity profile will depend on the synthetic route chosen.

  • Friedel-Crafts Route:

    • Isomeric Products: Acylation at the ortho-position to the hydroxyl group of 4-methoxyphenol can lead to the formation of 7-methoxy-3(2H)-benzofuranone.

    • Polysubstitution: Although less common in acylation than alkylation, some di-acylated products might form under forcing conditions.

    • Unreacted Starting Materials: Incomplete reaction can leave residual 4-methoxyphenol and chloroacetyl chloride (or its hydrolysis products).

  • PPA Cyclization Route:

    • Unreacted Starting Material: Incomplete cyclization will result in the presence of 2-(4-methoxyphenoxy)acetic acid.

    • Decomposition Products: As mentioned earlier, excessive heat or reaction time can lead to charred, polymeric byproducts.

    • Byproducts from Starting Material Synthesis: Impurities from the synthesis of 2-(4-methoxyphenoxy)acetic acid (e.g., from the reaction of 4-methoxyphenol with chloroacetic acid) may carry over.

Q2: What are the best practices for the final purification and crystallization of this compound on a large scale?

A2: Crystallization is a critical step for achieving high purity.

  • Solvent Selection: Conduct a thorough solvent screen to identify a solvent system that provides good solubility at elevated temperatures and low solubility at room temperature or below.

  • Cooling Profile: Implement a controlled cooling profile. Rapid cooling can lead to the formation of small crystals and the inclusion of impurities.[14] A slower, controlled cooling rate generally yields larger, purer crystals.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystal size and morphology and prevent oiling out, which can be an issue for compounds with relatively low melting points.[3]

  • Fouling Prevention: Fouling or scaling on the crystallizer surfaces can reduce heat transfer and impact crystal quality. Ensure the crystallizer surfaces are clean and consider using anti-fouling technologies if necessary.[15]

Q3: What are the key safety considerations when scaling up the production of this compound?

A3: Both synthetic routes involve hazardous reagents and conditions that require strict safety protocols.

  • Reagent Handling:

    • Aluminum Chloride (Anhydrous): This is a water-reactive solid that releases HCl gas upon contact with moisture. It should be handled in a dry, inert atmosphere.[2][3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

    • Chloroacetyl Chloride: This is a toxic, corrosive, and lachrymatory liquid that reacts violently with water.[2][17][18] It should be handled in a well-ventilated fume hood with appropriate PPE.

    • Polyphosphoric Acid: PPA is corrosive and can cause severe burns.[19] Its reaction with water is highly exothermic. Handle with care, wearing appropriate PPE.

  • Exothermic Reactions: As discussed in the troubleshooting section, both the Friedel-Crafts acylation and the quenching of both reactions are highly exothermic and require careful thermal management.

  • Pressure Management: The generation of HCl gas during the Friedel-Crafts reaction and its quench requires a properly vented reactor system to prevent pressure buildup.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Scale-Up Synthesis of this compound via Friedel-Crafts Acylation

Materials:

ReagentFormulaMolar Mass ( g/mol )Notes
4-MethoxyphenolC₇H₈O₂124.14Ensure dryness
Chloroacetyl chlorideC₂H₂Cl₂O112.94Highly toxic and corrosive; handle with extreme care[17][18]
Anhydrous Aluminum ChlorideAlCl₃133.34Water-reactive; handle in a dry environment[2][3]
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Hydrochloric Acid (conc.)HCl36.46Corrosive
Crushed IceH₂O18.02

Procedure:

  • Reaction Setup: In a properly sized, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a dropping funnel, a temperature probe, and a nitrogen inlet/outlet connected to a scrubber, charge anhydrous aluminum chloride (1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the reactor and begin stirring. Cool the suspension to 0-5 °C using the reactor's cooling system.

  • Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 eq) to the cold AlCl₃ suspension via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Substrate Addition: In a separate vessel, dissolve 4-methoxyphenol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid (1:1 v/v). Once the reaction is complete, slowly transfer the reaction mixture into the vigorously stirred ice/HCl mixture. This should be done in a well-ventilated area to manage the evolution of HCl gas.

  • Work-up: After the addition is complete, continue stirring until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Protocol 2: Scale-Up Synthesis of this compound via PPA Cyclization

Materials:

ReagentFormulaMolar Mass ( g/mol )Notes
2-(4-Methoxyphenoxy)acetic acidC₉H₁₀O₄182.17Ensure dryness
Polyphosphoric Acid (PPA)(HPO₃)nVariableCorrosive[19]
TolueneC₇H₈92.14
Crushed IceH₂O18.02
Sodium BicarbonateNaHCO₃84.01

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, charge polyphosphoric acid (10-15 wt. eq. relative to the starting acid).

  • Heating: Heat the PPA to 80-90 °C with stirring to reduce its viscosity.

  • Substrate Addition: Slowly add 2-(4-methoxyphenoxy)acetic acid (1.0 eq) to the hot PPA in portions, maintaining the temperature between 90-100 °C.

  • Reaction Monitoring: Stir the reaction mixture at 95-105 °C for 1-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture to below 60 °C. In a separate large vessel, place a large amount of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Work-up: After the exotherm has subsided, extract the aqueous mixture with toluene. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted starting acid, and then brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system.

Mandatory Visualizations

Diagram 1: Synthetic Routes to this compound

G cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: PPA Cyclization 4-Methoxyphenol 4-Methoxyphenol Intermediate_1 Acylated Intermediate 4-Methoxyphenol->Intermediate_1 1. Chloroacetyl Chloride, AlCl3 2. Intramolecular Cyclization 6-Methoxy-3(2H)-benzofuranone_1 This compound Intermediate_1->6-Methoxy-3(2H)-benzofuranone_1 Work-up 4-Methoxyphenol_2 4-Methoxyphenol Phenoxyacetic_Acid 2-(4-Methoxyphenoxy)acetic acid 4-Methoxyphenol_2->Phenoxyacetic_Acid Chloroacetic Acid, Base 6-Methoxy-3(2H)-benzofuranone_2 This compound Phenoxyacetic_Acid->6-Methoxy-3(2H)-benzofuranone_2 PPA, Heat

Caption: Overview of the two primary synthetic routes for this compound.

Diagram 2: Troubleshooting Workflow for Friedel-Crafts Acylation

G start Problem: Low Yield / Impurities q1 Check Reaction Conditions Anhydrous? Temperature Control? start->q1 q2 q2 q1->q2 Yes sol1 Solution: Improve drying of reagents/glassware. q1:f1->sol1 No sol2 Solution: Ensure slow addition & efficient cooling. q1:f2->sol2 No q3 Consider Side Reactions Regioisomers? q2->q3 Yes sol3 Solution: Use stoichiometric AlCl3. q2:f1->sol3 No sol4 Solution: Use protecting group on phenol. q3:f1->sol4 Yes

Caption: A decision tree for troubleshooting common issues in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 3(2H)-Benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Preventing Dimerization

Welcome to the Technical Support Center for the synthesis of 3(2H)-benzofuranone and its derivatives. As Senior Application Scientists, we understand the challenges that can arise during complex organic syntheses. This guide is designed to provide you with in-depth technical assistance, focusing on a common and often frustrating side reaction: the dimerization of the 3(2H)-benzofuranone product.

Here, you will find a comprehensive collection of troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, prevent, and resolve issues related to dimerization, ensuring a higher yield and purity of your desired monomeric product.

Understanding the Dimerization Problem

The 3(2H)-benzofuranone core, while a valuable scaffold in medicinal chemistry and drug development, possesses inherent reactivity that can lead to self-condensation, forming a dimeric byproduct. This dimerization is essentially an aldol-type reaction, which can be catalyzed by both acidic and basic conditions, often present during the synthesis or workup stages. The formation of this dimer not only reduces the yield of the desired monomer but also complicates the purification process.

This guide will walk you through the mechanisms of dimerization, provide strategies to minimize its formation, and offer solutions for removing it from your product mixture.

Frequently Asked Questions (FAQs)

Q1: I've obtained a complex mixture in my 3(2H)-benzofuranone synthesis, with unexpected peaks in my NMR spectrum. How can I tell if I have a dimerization problem?

A1: Dimerization is a strong possibility if your reaction mixture shows signs of higher molecular weight byproducts. Here’s how to investigate:

  • Mass Spectrometry (MS): This is the most direct method. Look for a peak corresponding to double the molecular weight of your expected product. For the parent 3(2H)-benzofuranone (MW: 134.13 g/mol ), the dimer would have a molecular weight of 268.26 g/mol , minus the loss of a water molecule (18.02 g/mol ) if a condensation reaction has occurred, resulting in a dehydrated dimer with a MW of 250.24 g/mol .

  • NMR Spectroscopy: The NMR spectrum of the dimer will be significantly more complex than that of the monomer.

    • ¹H NMR: You will likely observe a greater number of aromatic and aliphatic signals than expected for the monomer. The integration of these signals may also be inconsistent with a single desired product.

    • ¹³C NMR: The dimer will exhibit more than the eight expected carbon signals for the parent 3(2H)-benzofuranone.

  • Thin Layer Chromatography (TLC): The dimer is a larger, more non-polar molecule than the monomer (especially after dehydration). It will typically have a higher Rf value than the more polar aldol addition dimer and a different Rf from the monomer. You might observe a new spot that was not present at the beginning of the reaction.

Q2: What are the primary causes of dimerization during 3(2H)-benzofuranone synthesis?

A2: Dimerization is primarily driven by the presence of acidic or basic catalysts and can be exacerbated by elevated temperatures. The key reactive species is the enol or enolate of the 3(2H)-benzofuranone, which acts as a nucleophile and attacks the carbonyl group of another monomer molecule.

  • Acid Catalysis: Protic or Lewis acids can catalyze the formation of the enol tautomer of the 3(2H)-benzofuranone. This enol is nucleophilic enough to attack a protonated carbonyl of another monomer molecule.

  • Base Catalysis: Bases, even weak ones, can deprotonate the α-carbon of the 3(2H)-benzofuranone to form an enolate. This enolate is a potent nucleophile that readily attacks the carbonyl of another monomer molecule.

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy for the dimerization reaction to occur and can also favor the dehydration of the initial aldol adduct to form a more stable, conjugated dimer.

Q3: Can I reverse the dimerization reaction to recover my monomer?

A3: In theory, the initial aldol addition is reversible (a retro-aldol reaction). However, if the dimer has undergone dehydration to form the more stable conjugated system, this step is generally irreversible under typical laboratory conditions. Therefore, it is far more effective to prevent the formation of the dimer in the first place or to separate it from the desired monomer.

Troubleshooting Guide: Minimizing Dimerization

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to disfavor the formation of the dimeric byproduct.

Observation Potential Cause Suggested Solution & Scientific Rationale
Significant dimer formation observed by TLC/MS during the reaction. Reaction temperature is too high. Lower the reaction temperature. The dimerization, being an equilibrium-driven process, is often disfavored at lower temperatures. Running the reaction at 0°C or even lower may significantly reduce the rate of the side reaction.
Catalyst is too harsh (strongly acidic or basic). Use a milder catalyst. For acid-catalyzed cyclizations, consider weaker acids. For base-mediated reactions, a non-nucleophilic, sterically hindered base might be preferable to minimize enolate formation. The acidity of the catalyst has been shown to increase the dimer to monomer ratio[1].
Prolonged reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed. Extended exposure to catalytic conditions can promote the formation of byproducts.
Dimer formation primarily during acidic or basic workup. Harsh pH conditions during extraction/purification. Perform a neutral workup if possible. If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Consider using a buffered wash.
Difficulty in separating the monomer from the dimer by column chromatography. Similar polarities of the monomer and dimer. Optimize your chromatography conditions. A shallower solvent gradient and the use of a different solvent system may improve separation. Alternatively, consider recrystallization.

Mechanisms of Dimerization

Understanding the chemical pathways that lead to the formation of the dimer is crucial for designing effective preventative strategies. The dimerization of 3(2H)-benzofuranone proceeds via an aldol-type self-condensation, which can be catalyzed by both acids and bases.

Acid-Catalyzed Dimerization

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the formation of the enol tautomer. The enol then acts as a nucleophile, attacking the protonated carbonyl of a second molecule. Subsequent dehydration leads to the stable, conjugated dimer.

Acid-Catalyzed Dimerization cluster_0 Enol Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Monomer1 3(2H)-Benzofuranone Enol Enol Tautomer Monomer1->Enol H+ Adduct Aldol Adduct Enol->Adduct Monomer2 Protonated Monomer Monomer2->Adduct Dimer Dehydrated Dimer Adduct->Dimer -H2O

Caption: Acid-catalyzed dimerization of 3(2H)-benzofuranone.

Base-Catalyzed Dimerization

In the presence of a base, an α-proton is abstracted from the 3(2H)-benzofuranone to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of another monomer molecule. The resulting alkoxide is protonated to give the aldol adduct, which can then dehydrate.

Base-Catalyzed Dimerization cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Monomer1_base 3(2H)-Benzofuranone Enolate Enolate Monomer1_base->Enolate Base Alkoxide Alkoxide Intermediate Enolate->Alkoxide Monomer2_base Monomer Monomer2_base->Alkoxide Aldol_Adduct_base Aldol Adduct Alkoxide->Aldol_Adduct_base H+ Dimer_base Dehydrated Dimer Aldol_Adduct_base->Dimer_base -H2O

Caption: Base-catalyzed dimerization of 3(2H)-benzofuranone.

Experimental Protocols

Protocol 1: Recommended Synthesis of 3(2H)-Benzofuranone with Minimized Dimerization

This protocol is adapted from methods that favor the formation of the monomeric product, such as the cyclization of a phenoxyacetic acid precursor under relatively mild conditions.

Materials:

  • 2-Chlorophenoxyacetic acid

  • 8-Hydroxyquinoline copper (catalyst)

  • Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • Autoclave or sealed reaction vessel

Procedure:

  • Combine 2-chlorophenoxyacetic acid, a catalytic amount of 8-hydroxyquinoline copper, and an aqueous solution of sodium hydroxide in a high-pressure reactor.[2]

  • Seal the reactor and heat the mixture to approximately 170°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 7.

  • Filter the mixture to recover the catalyst.

  • Further acidify the filtrate to a pH of 1 with concentrated hydrochloric acid to precipitate the crude 2-hydroxyphenylacetic acid.

  • Isolate the crude 2-hydroxyphenylacetic acid by filtration.

  • The crude 2-hydroxyphenylacetic acid can then be cyclized to 3(2H)-benzofuranone by heating in a suitable solvent with a water-removing apparatus (e.g., Dean-Stark trap) and a mild acid catalyst.

Rationale: This two-step approach separates the harsh conditions required for the initial substitution from the more delicate cyclization step, thereby reducing the opportunity for dimerization.

Protocol 2: Purification of 3(2H)-Benzofuranone by Recrystallization

If dimerization has occurred, recrystallization can be an effective method for purification.

Materials:

  • Crude 3(2H)-benzofuranone containing the dimer

  • A suitable solvent system (e.g., ethanol-water, hexane-ethyl acetate)

Procedure:

  • Solvent Selection: The ideal recrystallization solvent is one in which the 3(2H)-benzofuranone is soluble at elevated temperatures but sparingly soluble at room temperature, while the dimer has different solubility characteristics. A solvent system, such as a mixture of ethanol and water, can be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystals of the purified 3(2H)-benzofuranone should form. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water solution.

  • Drying: Dry the purified crystals under vacuum.

Rationale: The difference in solubility between the monomer and the dimer in a given solvent system allows for their separation upon cooling. Slow cooling promotes the formation of pure crystals.

Reference Spectral Data

For accurate identification of your product and any byproducts, please refer to the following spectral data for the parent 3(2H)-benzofuranone.

3(2H)-Benzofuranone (Monomer)

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons and a characteristic singlet for the methylene protons at the 2-position.

  • ¹³C NMR: The spectrum should display eight distinct signals, including a carbonyl carbon at the 3-position.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl group (C=O) stretch is expected around 1700-1720 cm⁻¹.[3]

Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and the specific instrument used.

References

Technical Support Center: Refining Column Chromatography Methods for 6-Methoxy-3(2H)-benzofuranone Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 6-Methoxy-3(2H)-benzofuranone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of benzofuranone derivatives can present unique challenges due to their structural characteristics.[1] This resource aims to equip you with the knowledge to overcome these hurdles and achieve high-purity product.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Poor Separation of this compound from Impurities

You observe co-elution of your target compound with impurities, resulting in broad or overlapping peaks in your fractions.

Potential Causes:

  • Inappropriate Mobile Phase Polarity: The solvent system may not have the optimal polarity to effectively differentiate between the target compound and impurities.

  • Incorrect Stationary Phase: Standard silica gel might not be the ideal stationary phase, especially if impurities have very similar polarity to the product.[1]

  • Column Overloading: Exceeding the binding capacity of the column leads to poor separation.

  • Column Channeling: Uneven packing of the stationary phase can create channels, leading to a non-uniform flow of the mobile phase and poor separation.

Solutions:

  • Optimize the Mobile Phase:

    • Systematic Solvent Screening: Begin with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[2][3] Use Thin Layer Chromatography (TLC) to test various solvent ratios to find the one that provides the best separation (ideally, a ΔRf of >0.2 between the product and major impurities).

    • Introduce a Third Solvent: For challenging separations, adding a small percentage of a third solvent with a different polarity (e.g., dichloromethane or methanol) can sometimes improve resolution.

  • Consider Alternative Stationary Phases:

    • If separation on silica gel is poor, consider using alumina (for less acidic compounds) or reverse-phase silica (C18) for more polar compounds.[4]

    • For highly polar compounds that are difficult to retain on traditional C18 columns, consider polar-embedded phase columns or Hydrophilic Interaction Chromatography (HILIC).[5][6]

  • Proper Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase solvent and load it onto the column.[7]

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica to the top of the column.[7]

  • Ensure Proper Column Packing:

    • Pack the column using a slurry method to ensure a homogenous and densely packed bed.

    • Add a layer of sand on top of the stationary phase to prevent disturbance when adding the mobile phase.[7]

Problem 2: Low Yield of Purified this compound

After purification, the amount of recovered product is significantly lower than expected.

Potential Causes:

  • Compound Instability on Silica Gel: Some benzofuranone derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[4][8]

  • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and binds irreversibly to the stationary phase.

  • Product Tailing: The compound elutes very slowly and over many fractions, leading to loss during fraction collection and solvent evaporation.[4]

  • Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely from the column.

Solutions:

  • Assess Compound Stability:

    • Perform a stability test by spotting a solution of your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.[4]

    • If instability is suspected, consider deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase, or switch to a less acidic stationary phase like neutral alumina.

  • Adjust Mobile Phase Strength:

    • If the compound is not eluting, gradually increase the polarity of the mobile phase. For normal phase chromatography, this means increasing the percentage of the more polar solvent.

    • If significant tailing is observed, a step-gradient or a continuous gradient elution might be more effective than an isocratic elution.[4]

  • Optimize Fraction Collection:

    • Monitor the elution closely using TLC to identify all fractions containing the desired product.

    • Combine fractions of similar purity before solvent evaporation to minimize losses.[9]

Problem 3: Product Crystallizes on the Column

The purified compound is observed to crystallize within the column, obstructing the solvent flow.

Potential Causes:

  • Poor Solubility in the Mobile Phase: The chosen eluent may not be a good solvent for the purified compound at the concentration it reaches within the column band.[4]

  • Temperature Effects: A decrease in lab temperature can sometimes cause less soluble compounds to precipitate.

Solutions:

  • Change the Solvent System:

    • Select a mobile phase in which your compound has better solubility. This might require re-optimizing the separation.[4]

    • Consider solvent systems like dichloromethane/hexane or acetone/hexane if solubility in ethyl acetate/hexane is an issue.[4]

  • Modify the Elution Method:

    • A gradient elution, which gradually increases the solvent strength, can help keep the compound dissolved as it moves through the column.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial solvent system for purifying this compound?

A1: The selection of the mobile phase is crucial for successful separation.[10][11] A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Begin with a relatively non-polar mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate. This generally translates to a good elution profile on a column.

Q2: What is the recommended ratio of stationary phase to crude sample?

A2: A general rule of thumb for flash column chromatography is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio (e.g., 200:1) may be necessary. The exact ratio will depend on the difficulty of the separation.

Q3: My compound is very polar and doesn't move from the baseline on the TLC plate even with 100% ethyl acetate. What should I do?

A3: For very polar compounds, you will need to use a more polar mobile phase.[4] Consider adding a small amount of methanol (e.g., 1-5%) to your ethyl acetate. Be cautious, as methanol can sometimes cause issues with silica gel. Alternatively, you could switch to a reverse-phase chromatography setup.[12] In reverse-phase chromatography, the stationary phase is non-polar (like C18 silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[13]

Q4: Can I reuse my chromatography column?

A4: While it is possible to regenerate and reuse silica gel columns, it is generally not recommended for high-purity applications in a research or drug development setting. Impurities from previous runs can be difficult to remove completely and may co-elute with your product in a subsequent purification. For routine purifications where the same compound is isolated repeatedly, column reuse may be feasible if a rigorous cleaning protocol is validated.

Q5: How can I confirm the purity of my final product?

A5: After purification, it is essential to assess the purity of your this compound. A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good initial indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity.[14] A single sharp peak in the chromatogram indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, further confirming its identity.[14]

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 200-300 mesh)Good for moderately polar compounds like this compound.[9][15]
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Mobile Phase (Reverse Phase) Water/Acetonitrile or Water/MethanolEffective for more polar compounds that are not well-retained on normal phase.[16]
Sample Loading Dry loading for poorly soluble samplesPrevents band broadening and improves separation.[7]
Detection UV visualization (254 nm) for TLCBenzofuranone derivatives typically have a UV chromophore.[14]
Experimental Workflow
Protocol: Column Chromatography Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

    • Identify the solvent system that gives the best separation of the desired product from impurities.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Drain the excess solvent until it is just level with the top of the silica.

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to dryness.

    • Carefully add the dried, impregnated silica to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the least polar solvent system identified in the TLC analysis.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by periodically collecting small aliquots from the column outlet and analyzing them by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds.

  • Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC TLC Analysis (Solvent System Optimization) ColumnPacking Column Packing (Slurry Method) TLC->ColumnPacking Determines Starting Eluent SamplePrep Sample Preparation (Dry Loading) ColumnPacking->SamplePrep Elution Gradient Elution SamplePrep->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC_Monitoring TLC Monitoring of Fractions FractionCollection->TLC_Monitoring TLC_Monitoring->Elution Adjust Gradient CombineFractions Combine Pure Fractions TLC_Monitoring->CombineFractions SolventEvaporation Solvent Evaporation CombineFractions->SolventEvaporation PurityAnalysis Purity & Identity Confirmation (HPLC, NMR, MS) SolventEvaporation->PurityAnalysis

References

managing reaction intermediates in multi-step benzofuranone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for multi-step benzofuranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of managing reaction intermediates and optimizing your synthetic outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more robust results.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles encountered during benzofuranone synthesis.

Q1: My overall yield is consistently low in a multi-step synthesis. Where should I start troubleshooting?

A1: Low overall yield in a multi-step synthesis is often a cumulative problem. The first step is to analyze each step individually.

  • Intermediate Isolation and Characterization: Attempt to isolate and characterize the intermediate at each stage (e.g., via ¹H NMR, LC-MS). This will help you pinpoint the specific transformation that is underperforming.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction.[1][2] This will tell you if the reaction has gone to completion, if starting material remains, or if significant side products are being formed.

  • Stability of Intermediates: Some intermediates in benzofuranone synthesis can be unstable. Assess the stability of your isolated intermediates under the reaction and workup conditions. Degradation of an intermediate between steps is a common source of yield loss.

Q2: I'm observing the formation of multiple products, leading to difficult purification. What are the likely causes?

A2: The formation of multiple products often points to issues with regioselectivity or competing side reactions.

  • Regioisomers: In syntheses involving intramolecular cyclization, such as Friedel-Crafts reactions, the formation of regioisomers is a common challenge.[3] The position of cyclization is governed by the electronic and steric nature of your starting materials. Consider redesigning your substrate with strongly directing groups to favor the desired isomer.[3]

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in acid-catalyzed cyclizations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric materials.[3]

Q3: The final cyclization step to form the benzofuranone ring is not proceeding efficiently. What factors should I investigate?

A3: The cyclization step is often the most challenging. Several factors can impede this crucial transformation:

  • Choice of Acid/Catalyst: In acid-catalyzed cyclizations, the strength and type of acid are critical. If a weak acid is not effective, a stronger acid like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) might be necessary.[4] The choice of Lewis acid in Friedel-Crafts type reactions can also significantly influence the outcome.[4]

  • Reaction Temperature: Some cyclizations require elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition and the formation of tar-like substances.[3] A systematic study of the reaction temperature is recommended.

  • Steric Hindrance: Bulky substituents near the reaction centers can sterically hinder the intramolecular cyclization.

Section 2: Troubleshooting Guide - Managing Key Intermediates

This section provides detailed guidance on managing specific intermediates commonly encountered in multi-step benzofuranone syntheses.

Case Study 1: The α-Phenoxyacetic Acid Intermediate in Acid-Catalyzed Cyclization

A prevalent method for synthesizing benzofuran-3(2H)-ones involves the acid-catalyzed cyclization of an α-phenoxyacetic acid. The management of this key intermediate is crucial for a successful outcome.

Problem: Low yield of benzofuranone with significant recovery of the starting α-phenoxyacetic acid or formation of a phenolic byproduct.

Causality: The formation of the phenol intermediate can be faster than its subsequent conversion to the benzofuranone.[4] This indicates that the conditions are suitable for the initial reaction (e.g., a Diels-Alder cascade to form a substituted phenol bearing an ester), but not optimal for the final ring-closing step.[4]

Troubleshooting Protocol:

  • Isolate and Verify the Intermediate: If possible, isolate the phenolic intermediate and confirm its structure. This confirms the success of the preceding steps.

  • Optimize the Cyclization Conditions Separately: Subject the isolated phenol intermediate to various cyclization conditions. This decouples the optimization of the cyclization from the preceding steps.

  • Acid Catalyst Screening:

    • Brønsted Acids: If weaker acids fail, stronger acids like trifluoroacetic acid (TFA) or methanesulfonic acid can be more effective at promoting the intramolecular acylation.[4]

    • Lewis Acids: For Friedel-Crafts type cyclizations, screen a panel of Lewis acids such as AlCl₃, BF₃·OEt₂, or FeCl₃.[4][5]

  • Temperature Adjustment: Gradually increase the reaction temperature. For some substrates, heating to 120 °C may be necessary to drive the cyclization to completion.[4]

  • Solvent Effects: The choice of solvent can influence the reaction rate. High-boiling, non-coordinating solvents like dichlorobenzene (DCB) can be effective.[4]

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Acid Catalyst Weak organic acid20 mol% TFA[4]Stronger acid promotes the intramolecular electrophilic aromatic substitution.
Temperature Room Temperature120 °C[4]Provides sufficient energy to overcome the activation barrier for cyclization.
Solvent DichloromethaneDichlorobenzene (DCB)[4]Higher boiling point allows for increased reaction temperatures.

Workflow for Optimizing Acid-Catalyzed Cyclization:

cluster_start Initial Reaction cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Step cluster_troubleshooting Troubleshooting Loop start Starting Materials (e.g., 3-hydroxy-2-pyrone + nitroalkene) intermediate Phenol Intermediate (e.g., phenol with tethered ester) start->intermediate Initial Cascade (e.g., Diels-Alder) product Benzofuranone Product intermediate->product Inefficient Cyclization optimize Optimize Cyclization: - Stronger Acid (TFA) - Higher Temperature - Different Solvent intermediate->optimize Isolate & Test optimize->product Optimized Conditions

Caption: Troubleshooting workflow for inefficient cyclization of a phenol intermediate.

Case Study 2: The α-Phenoxyacetophenone Intermediate

In another common route, an α-phenoxyacetophenone is cyclized to form a 2-substituted benzofuranone. The stability and reactivity of this intermediate are key to a high-yielding synthesis.

Problem: Formation of tar-like substances and a complex mixture of byproducts during the cyclization of α-phenoxyacetophenone, leading to low yields and difficult purification.

Causality: α-Phenoxyacetophenones can be susceptible to polymerization or decomposition under harsh acidic conditions and high temperatures.[3] The desired intramolecular cyclization competes with intermolecular side reactions.

Troubleshooting Protocol:

  • Confirm Intermediate Purity: Before proceeding to the cyclization, ensure the α-phenoxyacetophenone intermediate is pure. Impurities can catalyze decomposition pathways. Recrystallization or column chromatography may be necessary.

  • Milder Cyclization Reagents:

    • Instead of strong mineral acids, consider using solid-supported acid catalysts like Amberlyst 15.[6] These can be easily filtered off, simplifying the workup and potentially reducing side reactions.

    • For some substrates, milder Lewis acids may be effective and less prone to causing decomposition.

  • Control of Reaction Temperature: Start the cyclization at a lower temperature and slowly increase it while monitoring the reaction by TLC. The goal is to find the minimum temperature required for cyclization without significant byproduct formation.

  • High Dilution Conditions: To favor the intramolecular reaction over intermolecular polymerization, the reaction can be performed under high dilution conditions. This is achieved by slowly adding a solution of the α-phenoxyacetophenone to a larger volume of the heated cyclizing agent.

Logical Relationship of Side Product Formation:

cluster_main Reaction Pathway cluster_side Competing Side Reactions intermediate α-Phenoxyacetophenone Intermediate product Desired Benzofuranone intermediate->product Intramolecular Cyclization (Desired) polymer Polymeric Byproducts intermediate->polymer Intermolecular Reaction (Favored at high concentration) decomposition Decomposition Products intermediate->decomposition Degradation (Favored by harsh conditions)

Caption: Competing reaction pathways for the α-phenoxyacetophenone intermediate.

Section 3: Purification Strategies for Benzofuranone Intermediates and Products

Q: I am struggling to separate my desired benzofuranone from a regioisomeric byproduct. What purification strategies can I employ?

A: Separating regioisomers can be challenging due to their similar physical properties. Here are some advanced purification techniques:

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems. A shallow gradient of a polar modifier in a non-polar solvent is often effective.[7][8]

    • Alternative Sorbents: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel.

  • Recrystallization: This can be a highly effective method for separating isomers if a suitable solvent system can be found. Experiment with a range of solvents to find one in which the desired isomer has significantly lower solubility than the undesired isomer, especially at reduced temperatures.[7]

  • Preparative HPLC: For small quantities of valuable material, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of isomers.

Q: My benzofuranone product appears to be decomposing during purification on a silica gel column. How can I mitigate this?

A: Some benzofuranone derivatives can be sensitive to the acidic nature of silica gel.

  • Neutralize the Silica Gel: You can prepare a slurry of silica gel in your non-polar solvent and add a small amount of a non-polar base like triethylamine (typically 1% v/v). The solvent is then removed under reduced pressure to yield a neutralized silica gel for chromatography.

  • Use an Alternative Stationary Phase: Alumina (neutral) is a good alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: Perform the chromatography as quickly as possible and avoid letting the compound sit on the column for an extended period.

References

Validation & Comparative

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-3(2H)-benzofuranone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-methoxy-3(2H)-benzofuranone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, with a particular focus on their potential as monoamine oxidase (MAO) inhibitors and agents for Alzheimer's disease. We will delve into the nuances of how subtle molecular modifications can dramatically influence biological activity, offering insights to guide future drug discovery efforts.

The Benzofuranone Core: A Versatile Pharmacophore

Benzofuran derivatives are heterocyclic compounds composed of fused benzene and furan rings, found in both natural products and synthetic molecules.[1][2] These compounds have garnered significant interest from medicinal chemists due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] The 3(2H)-benzofuranone core, in particular, has been identified as a key pharmacophore in the development of potent and selective enzyme inhibitors.

Structure-Activity Relationship of this compound Analogs as Monoamine Oxidase Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate the levels of neurotransmitters in the brain.[4] Dysregulation of MAO activity has been implicated in various neurological disorders, including depression and Parkinson's disease.[4] Consequently, the development of selective MAO inhibitors is a significant therapeutic strategy.

A series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives have been synthesized and evaluated for their MAO inhibitory activities. The 6-methoxy substitution on the benzofuranone ring plays a important role in the potency and selectivity of these compounds.

Key SAR Insights for MAO Inhibition:
  • Substitution at the 2-position: The introduction of an azolylmethylene group at the C2 position of the this compound core is a critical determinant of MAO inhibitory activity.[5]

  • Nature of the Azole Ring: The type of azole ring significantly influences both potency and selectivity. For instance, certain indole and pyrrole derivatives exhibit potent and selective inhibition of MAO-A.[5]

  • Substitution on the Benzofuranone Ring: Modifications to the benzofuranone ring, such as the position of the methoxy group, can modulate activity. While the 6-methoxy substitution is common, other patterns can alter the inhibitory profile.[5] For example, the presence of methoxy groups at both the 5 and 6 positions has been shown to decrease inhibitory activity against both MAO-A and MAO-B.[5]

Table 1: Comparative MAO-A and MAO-B Inhibitory Activities of 2-Azolylmethylene-3-(2H)-benzofuranone Analogs [5]

CompoundR1R2Azole RingMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
1b HH2-Indole21>1000>48
3b 6-OMeH2-Indole21>1000>48
4c 6-OMeH2-Pyrrole>100045<0.045
6b 6-OMeH3-Indole35>1000>28
7b 6-OMeH4-Indole42>1000>23
9d 5,6-diOMeH2-Indole>1000>1000-
10b 6-OMeH5-Indole28>1000>35

IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

Mechanism of Action: MAO Inhibition

The 2-azolylmethylene-3-(2H)-benzofuranone derivatives are believed to exert their inhibitory effect by binding to the active site of the MAO enzyme. Computational docking studies suggest that these compounds can fit snugly into the enzyme's active site, forming key interactions with amino acid residues that are crucial for catalysis.[5] The planar benzofuranone ring system and the azole moiety likely contribute to these binding interactions.

MAO_Inhibition cluster_0 MAO Enzyme Active Site cluster_1 Inhibitor Interaction Substrate Substrate MAO MAO Substrate->MAO Binds to Product Product MAO->Product Metabolizes Inhibitor 6-Methoxy-3(2H)- benzofuranone Analog Inhibitor->MAO Binds to active site

Figure 1: Simplified schematic of competitive MAO inhibition.

This compound Analogs in the Context of Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cognitive decline and memory loss.[6] One of the key therapeutic strategies for AD is the inhibition of cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine.[6][7]

Several studies have explored benzofuranone derivatives as potential anti-Alzheimer's agents. The this compound scaffold has been functionalized with various aryl groups at the 3-position to create potent cholinesterase inhibitors.

Key SAR Insights for Cholinesterase Inhibition:
  • Aryl Substitution at C3: The nature and substitution pattern of the aryl ring at the C3 position are critical for anticholinesterase activity.

  • Methoxy Substituents on the Aryl Ring: The presence and position of methoxy groups on the C3-aryl substituent significantly impact inhibitory potency. For instance, 3-arylbenzofuranone derivatives with multiple methoxy groups on the phenyl ring have shown promising activity.[3]

  • Dual Inhibition: Some 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl pyridinium moiety have been identified as potent dual inhibitors of both AChE and BuChE, suggesting a potential for broader therapeutic efficacy in AD.[8][9][10]

Table 2: Cholinesterase Inhibitory Activity of Selected 3-Aryl-6-methoxy-3(2H)-benzofuranone Analogs [3]

CompoundC3-Aryl SubstituentAChE IC50 (µM)BuChE IC50 (µM)
3 4'-methoxyphenyl--
9 3',4'-dimethoxyphenyl--
16 3',4',5'-trimethoxyphenyl--
18 2',3',4'-trimethoxyphenyl--

(Note: Specific IC50 values for these particular 6-methoxy analogs were not provided in the cited abstract, but their synthesis and characterization were detailed, indicating their importance in the study.)

Experimental Protocols

General Synthesis of this compound

A common synthetic route to this compound involves the methylation of 6-hydroxy-3(2H)-benzofuranone.[5]

Step-by-Step Protocol:

  • Starting Material: 6-hydroxy-3(2H)-benzofuranone.

  • Reagents: Iodomethane (CH3I) and potassium carbonate (K2CO3).

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure: a. A mixture of 6-hydroxy-3(2H)-benzofuranone, iodomethane, and K2CO3 in DMF is stirred at 80°C for 3 hours. b. The reaction mixture is then extracted with chloroform (CHCl3). c. The organic layer is dried over sodium sulfate (Na2SO4) and the solvent is evaporated under reduced pressure. d. The resulting residue is purified by silica gel column chromatography to yield this compound.[5]

Synthesis_Workflow Start 6-hydroxy-3(2H)-benzofuranone Reaction Methylation with CH3I, K2CO3 in DMF at 80°C Start->Reaction Extraction Extraction with CHCl3 Reaction->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Silica Gel Chromatography Evaporation->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a standard fluorometric assay.

Step-by-Step Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.

  • Assay Buffer: Potassium phosphate buffer.

  • Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound. b. The reaction is initiated by the addition of the substrate. c. The formation of the fluorescent product (4-hydroxyquinoline for MAO-A or benzaldehyde for MAO-B, which is further reacted to a fluorescent product) is monitored over time using a fluorescence plate reader. d. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile platform for the development of potent and selective inhibitors of various enzymes, particularly monoamine oxidases and cholinesterases. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at various positions of the benzofuranone ring to further refine the SAR.

  • Utilizing computational modeling and quantitative structure-activity relationship (QSAR) studies to rationalize the observed activities and guide the design of new, more potent analogs.[2]

  • Investigating the in vivo efficacy and pharmacokinetic properties of the most promising compounds to assess their potential as therapeutic agents.

By leveraging the insights gained from these SAR studies, researchers can continue to develop novel and effective drugs based on the this compound scaffold for the treatment of a wide range of diseases.

References

A Comparative Guide to the Bioactivity of Benzofuranone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzofuranone scaffold represents a privileged structure in medicinal chemistry. Its derivatives are ubiquitous in nature and have been synthesized for a wide range of therapeutic applications, including anticancer, antioxidant, and antimicrobial agents.[1][2] However, the biological activity of these compounds is not solely dependent on their substituent groups; the core isomeric structure of the benzofuranone ring system plays a pivotal role in defining their pharmacological profile.

This guide provides an in-depth comparison of the bioactivities of the two primary benzofuranone isomers: 2(3H)-benzofuranones (also known as 2-coumaranones) and 3(2H)-benzofuranones . While direct comparisons of the unsubstituted parent molecules are scarce in the literature, a robust body of evidence allows for a detailed comparative analysis of their most prominent and biologically active derivatives. We will focus on the highly studied 3,3-disubstituted-2(3H)-benzofuranones and the potent 2-benzylidenebenzofuran-3(2H)-ones , a class of compounds commonly known as aurones .[3][4]

Through an examination of key experimental data, this guide will elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of each isomeric class, providing a critical resource for designing next-generation therapeutic agents.

The Isomeric Scaffolds: A Structural Overview

The fundamental difference between the two isomers lies in the position of the carbonyl group within the furanone ring. This seemingly minor structural alteration dramatically influences the molecule's geometry, electronic properties, and, consequently, its interaction with biological targets.

  • 2(3H)-Benzofuranone (2-Coumaranone): Features the carbonyl group at position 2. This scaffold is often derivatized at position 3, leading to a class of compounds with notable antioxidant properties.[4]

  • 3(2H)-Benzofuranone: Features the carbonyl group at position 3. Its most significant derivatives are the aurones , which are 2-benzylidenebenzofuran-3(2H)-ones. Aurones are structural isomers of flavones and are recognized for their brilliant yellow color and exceptionally broad range of biological activities.[3][5]

The distinct placement of the carbonyl and the resulting opportunities for derivatization are central to the divergent bioactivities of these two isomeric families.

isomers cluster_0 2(3H)-Benzofuranone Scaffold cluster_1 3(2H)-Benzofuranone Scaffold 2_benzofuranone derivative_2 Key Derivatives: 3,3-disubstituted analogs 3_benzofuranone derivative_3 Key Derivatives: Aurones (2-benzylidene analogs)

Caption: Core structures of the two primary benzofuranone isomers.

Comparative Bioactivity Analysis

Antioxidant Activity

Oxidative stress is a key pathological factor in numerous diseases, making the development of potent antioxidants a critical therapeutic goal. Both benzofuranone isomer classes have demonstrated significant antioxidant potential, but their efficacy and mechanisms are influenced by their distinct structural features.

3,3-Disubstituted-2(3H)-Benzofuranones: This class of compounds has been specifically synthesized to create a new generation of antioxidants.[6] Their activity often stems from the presence of one or more hydroxyl groups on the aromatic ring, which can readily donate a hydrogen atom to neutralize free radicals. Studies on these derivatives have shown a remarkable ability to reduce intracellular reactive oxygen species (ROS) in cellular models of neurodegeneration.[6][7]

Aurones (2-Benzylidenebenzofuran-3(2H)-ones): Aurones are powerful antioxidants, a property attributed to their poly-hydroxylated nature.[3] The primary antioxidant mechanism involves the transfer of a hydrogen atom from their hydroxyl groups to ROS.[8] Quantum chemical studies have highlighted that the substitution pattern on the pendant benzylidene ring is crucial, with 3',4'-dihydroxy and 3',4',5'-trihydroxy patterns conferring exceptionally high ROS scavenging activity.[8]

Causality and Field Insights: While both classes are effective, the extended conjugation and planar structure of the aurone scaffold, provided by the exocyclic double bond, enhance the stability of the resulting radical species after hydrogen donation. This structural feature, combined with the strategic placement of hydroxyl groups on the benzylidene ring, often makes aurones exceptionally potent antioxidants compared to other flavonoids.[5][9]

Quantitative Comparison of Antioxidant Activity
Isomer ClassRepresentative CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)Source
AuroneArC (4-hydroxybenzylidene)DPPH8 ± 2Ascorbic Acid5 ± 1[9]
AuroneArD (3,4-dihydroxybenzylidene)DPPH12 ± 2Ascorbic Acid5 ± 1[9]
AuroneArB (3-hydroxybenzylidene)DPPH13 ± 2Ascorbic Acid5 ± 1[9]
2(3H)-BenzofuranoneCompound 9 (3,3-disubstituted)DPPHrIC50 = 0.58TroloxrIC50 = 1.00[10]

Note: rIC50 is the relative IC50 value compared to Trolox. A lower value indicates higher activity.

Anticancer Activity

The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[11][12] The isomeric form of the benzofuranone core significantly impacts the resulting compound's cytotoxicity and mechanism of action.

2(3H)-Benzofuranone Derivatives: While less explored specifically for anticancer activity compared to aurones, general benzofuran derivatives substituted at the C-2 position have been shown to be crucial for cytotoxic activity.[13] For instance, certain 2-carboxy amide derivatives of benzofuran have demonstrated significant growth inhibitory activity against a range of cancer cell lines.[2]

Aurones: The anticancer properties of aurones are well-documented and extensive.[1] Their planar structure allows them to act as effective enzyme inhibitors and intercalating agents. Structure-activity relationship analyses have shown that halogenation or the inclusion of amino groups at positions 4 and 6 of the benzofuranone ring can enhance antimalarial and, by extension, cytotoxic efficacy.[3] Furthermore, specific aurone derivatives have been identified as potent, nanomolar inhibitors of human protein kinase CK2, a key target in cancer therapy.[14]

Causality and Field Insights: The rigid, planar structure of aurones, which is related to that of flavones, makes them ideal candidates for interacting with the flat binding sites of many kinases and the planar structures of DNA. This structural advantage, which is not as pronounced in the more flexible 3,3-disubstituted-2(3H)-benzofuranones, likely underlies the superior and more widely reported anticancer activity of the aurone isomer class.

Quantitative Comparison of Anticancer & Enzyme Inhibitory Activity
Isomer ClassCompoundTarget/Cell LineIC50 Value (µM)Source
AuroneCompound 20 Alkaline Phosphatase1.055 ± 0.029[15][16]
AuroneCompound 18 Alkaline Phosphatase1.154 ± 0.043[15][16]
AuroneCompound 12m (BFO13)Protein Kinase CK20.0036[14]
AuroneCompound 16 Alkaline Phosphatase2.132 ± 0.034[15][16]
Benzofuran DerivativeCompound 35 ACHN (Renal Cancer)2.74[2]
Benzofuran DerivativeCompound 38 SGC7901 (Gastric Cancer)2.75[2]
Benzofuran DerivativeCompound 38 A549 (Lung Cancer)0.12[2]

Experimental Protocols & Methodologies

The trustworthiness of comparative bioactivity data hinges on the robustness and standardization of the experimental protocols used. The following are detailed, self-validating methodologies for assessing the key bioactivities discussed in this guide.

General Workflow for Bioactivity Screening

The path from synthesis to identifying a lead compound follows a logical, multi-stage screening process. This ensures that resources are focused on the most promising candidates.

workflow synthesis Synthesis of Isomer Library purification Purification & Structural Characterization (NMR, MS) synthesis->purification primary_screening Primary Bioactivity Screening (e.g., DPPH, Single-Dose Cell Viability) purification->primary_screening hit_id Hit Identification (Compounds meeting activity threshold) primary_screening->hit_id secondary_screening Secondary Screening (Dose-Response, IC50 Determination) hit_id->secondary_screening sar Structure-Activity Relationship (SAR) Analysis secondary_screening->sar sar->synthesis Iterative Optimization lead_selection Lead Compound Selection sar->lead_selection

Caption: A generalized workflow for screening novel benzofuranone isomers.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a cornerstone of in vitro anticancer drug screening.[11]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuranone isomer test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity

This assay is a rapid and simple method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[10]

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the antioxidant capacity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Also, prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is crucial to prevent photo-degradation of DPPH.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the log of the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion and Future Directions

The comparative analysis between derivatives of 2(3H)-benzofuranone and 3(2H)-benzofuranone isomers reveals a clear divergence in their biological activities, driven by their fundamental structural differences.

  • Aurones (from the 3(2H)-benzofuranone scaffold) emerge as a "golden" resource, demonstrating superior and more extensively documented activity as anticancer agents and enzyme inhibitors.[3] Their rigid, planar structure and the synthetic accessibility of the benzylidene ring for substitution make them exceptionally versatile for therapeutic design.[14][16]

  • 3,3-disubstituted-2(3H)-benzofuranones show significant promise as potent antioxidants, offering a valuable scaffold for developing therapeutics against oxidative stress-related diseases like neurodegeneration.[6]

For drug development professionals, this guide underscores a critical principle: isomeric scaffolds are not interchangeable. The choice between a 2(3H)- or 3(2H)-benzofuranone core should be a deliberate decision based on the desired therapeutic target. Future research should aim for more direct, head-to-head comparisons of similarly substituted isomers to further refine our understanding and unlock the full potential of this remarkable heterocyclic family.

References

A Senior Application Scientist's Guide to the In Vivo Validation of 6-Methoxy-3(2H)-benzofuranone's Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the antimicrobial properties of 6-Methoxy-3(2H)-benzofuranone. Drawing from established principles of antimicrobial drug development, this document outlines a scientifically rigorous pathway from preliminary in vitro findings to robust animal efficacy models. We will explore the causal logic behind experimental design, compare the potential of this molecule against a clinically relevant antibiotic, and provide detailed protocols to ensure the generation of trustworthy and reproducible data.

While extensive in vivo efficacy data for this compound is not yet broadly published, promising in vitro activity has been observed in related benzofuranone structures. For instance, a synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, has demonstrated selective bactericidal and bacteriostatic effects against clinically significant pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Such findings provide a strong rationale for advancing this compound into preclinical animal models to ascertain its therapeutic potential.

This guide will therefore proceed with a proposed validation strategy, offering a direct comparison with Vancomycin, a standard-of-care antibiotic for MRSA infections.

Part 1: The Preclinical Journey: From Benchtop to In Vivo Model

The transition from a promising in vitro profile to a viable in vivo candidate is a critical juncture in drug discovery.[3] It necessitates a systematic evaluation of the compound's behavior within a complex biological system.[4][5] Before assessing antimicrobial efficacy, two fundamental preclinical studies are non-negotiable: Pharmacokinetics (PK) and Toxicology.

Foundational Pharmacokinetic & Toxicology Profiling

A thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for designing an effective dosing regimen in efficacy studies.[6] Concurrently, determining the Maximum Tolerated Dose (MTD) is essential for ensuring animal welfare and identifying a safe therapeutic window.

Experimental Protocol: Rapid Pharmacokinetic and MTD Assessment in Mice

  • Animal Model: Healthy, 8-week-old female BALB/c mice.

  • Compound Preparation: Prepare a sterile, clear solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline).[6]

  • MTD Determination (Dose Escalation Study):

    • Administer single intraperitoneal (IP) or intravenous (IV) injections of this compound at escalating doses (e.g., 10, 25, 50, 100 mg/kg) to separate groups of mice (n=3 per group).

    • Monitor animals for 7 days, observing for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and mortality.

    • The MTD is defined as the highest dose that does not cause significant adverse effects or mortality.

  • Pharmacokinetic Profiling (Single-Dose Study):

    • Administer a single, non-toxic dose of this compound (e.g., 25 mg/kg) via the intended therapeutic route (IP or IV).

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration).[6]

    • Process blood to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Proposed Mechanism of Action: Insights from the Benzofuranone Class

While the precise antimicrobial mechanism of this compound is yet to be fully elucidated, related benzofuranone derivatives have been suggested to interfere with essential bacterial processes. Some studies on similar structures point towards the inhibition of chorismate synthase, a key enzyme in the shikimate pathway responsible for the synthesis of aromatic amino acids in bacteria.[7] This pathway is absent in mammals, making it an attractive target for selective antimicrobial therapy.

Proposed_Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Shikimate_Pathway Shikimate Pathway Chorismate_Synthase Chorismate Synthase Shikimate_Pathway->Chorismate_Synthase Essential Step Aromatic_Amino_Acids Aromatic Amino Acids (e.g., Tryptophan, Tyrosine) Chorismate_Synthase->Aromatic_Amino_Acids Protein_Synthesis Protein Synthesis & Bacterial Growth Aromatic_Amino_Acids->Protein_Synthesis Benzofuranone This compound Benzofuranone->Chorismate_Synthase Inhibition

Caption: Hypothesized mechanism of this compound.

Part 2: Comparative In Vivo Efficacy Validation: A Murine Thigh Infection Model

The neutropenic mouse thigh infection model is a gold-standard for evaluating the in vivo efficacy of antimicrobial agents against specific pathogens.[6] It allows for a quantitative assessment of bacterial burden reduction following treatment. Here, we propose a head-to-head comparison of this compound and Vancomycin against a clinical isolate of MRSA.

Experimental Workflow: MRSA Thigh Infection Model

The following protocol outlines a robust workflow for this comparative study. The design emphasizes ethical considerations and the inclusion of necessary controls to ensure data integrity.

In_Vivo_Efficacy_Workflow Induce_Neutropenia 1. Induce Neutropenia (Cyclophosphamide IP, Day -4 and -1) Inoculation 2. Inoculate Thigh Muscle (10^6 CFU MRSA, Day 0) Induce_Neutropenia->Inoculation Treatment_Initiation 3. Initiate Treatment (2h post-infection) Inoculation->Treatment_Initiation Group_A Group A: Vehicle Control (IP) Treatment_Initiation->Group_A Group_B Group B: this compound (IP) Treatment_Initiation->Group_B Group_C Group C: Vancomycin (IP) Treatment_Initiation->Group_C Endpoint 4. Euthanize & Harvest Thigh (24h post-treatment) Group_A->Endpoint Group_B->Endpoint Group_C->Endpoint Analysis 5. Homogenize Tissue & Plate for CFU Count Endpoint->Analysis Data 6. Analyze Data (Log10 CFU/gram reduction) Analysis->Data

References

A Comparative Efficacy Analysis of Novel vs. Known 6-Methoxy-3(2H)-benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuranone scaffold represents a privileged structure, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 6-Methoxy-3(2H)-benzofuranone derivatives have garnered significant attention for their therapeutic potential, ranging from antimicrobial and anti-inflammatory to anticancer applications. This guide provides a comparative efficacy analysis of a novel, synthetically derived this compound, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), against the broader, well-established class of known 6-methoxy-benzofuranone derivatives.

This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships, mechanistic insights, and experimental considerations that underpin the evaluation of these compounds.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The this compound core is a key pharmacophore found in a variety of naturally occurring and synthetic compounds. The methoxy group at the 6th position has been shown to be crucial for the antiproliferative activity of some derivatives. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Comparative Efficacy Analysis: A Tale of Two Derivatives

For the purpose of this guide, we will compare the efficacy of a novel synthetic aurone derivative, AU-23, with the established class of 6-methoxy-benzofuranone derivatives, focusing on their antimicrobial and anti-inflammatory properties.

Known Derivatives: 6-Methoxy-benzofuranone Analogs

A substantial body of research has highlighted the antimicrobial and anti-inflammatory potential of various 6-methoxy-benzofuranone derivatives. These compounds often exert their effects through mechanisms such as the inhibition of pro-inflammatory cytokines and the disruption of microbial growth. The general structure-activity relationship suggests that the nature and position of substituents on the benzofuranone ring significantly influence their biological activity.

A Novel Contender: (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)

AU-23 is a novel synthetic aurone, a subclass of flavonoids, that has been investigated for its dual antibacterial and anti-inflammatory properties. Its synthesis involves the oxidative cyclization of 2'-hydroxychalcones. The introduction of a naphthalen-1-ylmethylene moiety at the 2-position of the 6-methoxy-benzofuran-3(2H)-one core represents a structural novelty that may contribute to its distinct biological activity profile.

Head-to-Head Comparison: Antimicrobial and Anti-inflammatory Efficacy

The following sections provide a detailed comparison of the antimicrobial and anti-inflammatory efficacy of AU-23 and other known 6-methoxy-benzofuranone derivatives, supported by experimental data.

Antimicrobial Activity

Experimental Rationale: The antimicrobial efficacy of novel compounds is a critical parameter in the search for new antibiotics. The agar well diffusion and broth microdilution methods are standard in vitro assays to determine the susceptibility of various bacterial strains to a test compound. The minimum inhibitory concentration (MIC) provides a quantitative measure of the compound's potency.

Comparative Data:

Compound/Derivative ClassBacterial StrainMIC (µg/mL)ActivityReference
AU-23 P. aeruginosa ATCC 9027Not specified, but showed bactericidal effectBactericidal
MRSA ATCC 33591Not specified, but showed bacteriostatic effectBacteriostatic
MSSA ATCC 25923Not specified, but showed bactericidal effectBactericidal
MRSA ATCC 43300Not specified, but showed bacteriostatic effectBacteriostatic
Known 6-Methoxy Derivatives Gram-positive bacteria50 - 200Active
S. aureus12.5Moderate
E. coli25Weak

Analysis: AU-23 demonstrates selective and potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. Notably, it exhibits a bactericidal effect against sensitive strains and a bacteriostatic effect against methicillin-resistant strains of S. aureus (MRSA). In comparison, other known 6-methoxy-benzofuranone derivatives have shown a range of antimicrobial activities, with some exhibiting moderate to good efficacy, particularly against Gram-positive bacteria. The unique structural feature of the naphthalen-1-ylmethylene group in AU-23 may contribute to its potent and selective antibacterial profile.

Anti-inflammatory Activity

Experimental Rationale: The anti-inflammatory potential of a compound is often assessed by its ability to modulate the production of inflammatory mediators in response to a stimulus, such as lipopolysaccharide (LPS). The measurement of nitric oxide (NO) production and the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cell lines like RAW 264.7 are standard methods to quantify anti-inflammatory effects.

Comparative Data:

Compound/Derivative ClassAssayKey FindingsReference
AU-23 LPS-stimulated RAW 264.7 cellsDownregulates IL-6, IL-1β, iNOS, and TNF-α expression. Binds to TLR4/MD-2 complex.
Known 6-Methoxy Derivatives LPS-stimulated RAW 264.7 cellsInhibit NO release (IC50 = 16.5 - 17.3 µM)
U937 cellsInhibit NF-κB pathway, restore normal ROS and NO levels.

Analysis: AU-23 demonstrates significant anti-inflammatory activity by downregulating the expression of key pro-inflammatory cytokines and mediators in LPS-stimulated macrophages. Molecular docking studies suggest that its mechanism of action may involve binding to the TLR4/MD-2 complex, a critical component of the LPS signaling pathway. Other known 6-methoxy-benzofuranone derivatives also exhibit potent anti-inflammatory effects by inhibiting nitric oxide production and modulating the NF-κB signaling pathway. The dual action of AU-23 as both an antimicrobial and anti-inflammatory agent makes it a particularly interesting candidate for further development.

Experimental Protocols

Synthesis of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)

The synthesis of AU-23 is achieved through a multi-step process involving the oxidative cyclization of 2'-hydroxychalcones. A detailed protocol would typically involve:

  • Chalcone Synthesis: Condensation of an appropriate acetophenone with a naphthaldehyde in the presence of a base.

  • Oxidative Cyclization: Treatment of the resulting chalcone with an oxidizing agent to facilitate the formation of the benzofuranone ring.

Antimicrobial Susceptibility Testing

Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Compound Stock (e.g., AU-23) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Assay: Nitric Oxide (NO) Measurement

Workflow for Measuring NO Production in Macrophages

A Comparative Guide to Osteogenesis Promoters: 6-Methoxy-3(2H)-benzofuranone in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of bone regeneration, the identification of potent and reliable osteogenesis promoters is paramount. This guide provides an in-depth, objective comparison of 6-Methoxy-3(2H)-benzofuranone against other established osteogenic agents. We will dissect their mechanisms of action, present supporting experimental data, and offer detailed protocols to empower your own investigations.

The Critical Quest for Bone Anabolism

Pathological conditions such as senile osteoporosis are characterized by a significant deficiency in bone mass. Traditional anti-resorptive therapies, like bisphosphonates, show limited efficacy in these cases because they primarily slow bone loss rather than actively rebuilding it[1]. This has intensified the search for small-molecule drugs that can directly stimulate osteoblasts—the body's bone-building cells—to promote new bone formation, a process known as osteogenesis.

Featured Compound: this compound and Its Derivatives

Recent investigations have highlighted a class of benzofuran derivatives as promising small-molecule osteogenesis promoters. These compounds have demonstrated therapeutic effects in various animal models of osteoporosis[1].

Mechanism of Action

The primary mechanism through which benzofuran derivatives like this compound exert their pro-osteogenic effects is by upregulating Bone Morphogenetic Protein-2 (BMP-2)[1]. BMP-2 is a powerful growth factor that plays a crucial role in the differentiation of mesenchymal stem cells into osteoblasts[2][3]. Single-cell RNA sequencing analysis has confirmed that this BMP-2 upregulation accelerates bone turnover and increases the proportion of functional osteoblasts[1]. Other related benzofuran compounds have also been shown to positively modulate the canonical Wnt/β-catenin signaling pathway, another critical regulator of bone formation[4].

The signaling cascade initiated by this compound can be visualized as follows:

G MBF 6-Methoxy-3(2H)- benzofuranone BMP2 BMP-2 Upregulation MBF->BMP2 BMPR BMP Receptors (Type I/II) BMP2->BMPR Smads Smad 1/5/8 Phosphorylation BMPR->Smads Runx2 Runx2 Activation Smads->Runx2 Nuclear Translocation Osteogenesis Osteogenic Gene Expression (e.g., ALP, OCN) Runx2->Osteogenesis G cluster_membrane Cell Membrane PTCH Patched (PTCH) SMO Smoothened (SMO) PTCH->SMO Inhibition Gli Gli Transcription Factor Activation SMO->Gli Purmorphamine Purmorphamine Purmorphamine->SMO Agonist Runx2 Runx2 & BMPs Upregulation Gli->Runx2 Nuclear Translocation Osteogenesis Osteoblast Differentiation Runx2->Osteogenesis G cluster_culture Cell Culture & Induction cluster_assays Osteogenic Assays Seed Seed MSCs or Pre-osteoblasts Induce Apply Osteogenic Media + Test Compounds Seed->Induce 24h ALP Early Marker: ALP Assay (Day 7-10) Induce->ALP Genes Gene Expression: qRT-PCR (Day 7-14) Induce->Genes Mineral Late Marker: Alizarin Red Staining (Day 14-21) Induce->Mineral

References

In Vivo Validation of 6-Methoxy-3(2H)-benzofuranone: A Comparative Guide to Assessing Neurotherapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Methoxy-3(2H)-benzofuranone, a promising therapeutic candidate from the benzofuranone class of compounds. While direct in vivo studies on this specific molecule are emerging, a substantial body of evidence from related benzofuran derivatives suggests significant potential, particularly in the realm of neuroinflammation and neurodegeneration. This document synthesizes current knowledge to propose a robust, multi-faceted validation strategy, comparing its potential efficacy against established and experimental therapies.

Our approach is grounded in the principle of self-validating protocols, ensuring that each experimental step is designed to yield clear, interpretable, and scientifically rigorous data. We will explore the causality behind experimental choices, from model selection to endpoint analysis, providing researchers with the necessary insights to critically evaluate this compound's therapeutic promise.

The Scientific Rationale: Why Investigate this compound for Neuroinflammation?

Neuroinflammation is a critical underlying factor in a host of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] This complex process involves the activation of glial cells, the brain's resident immune cells, leading to the release of pro-inflammatory mediators that can cause neuronal damage.[4][5] The benzofuranone scaffold has garnered significant interest due to its demonstrated anti-inflammatory properties in various contexts.[6] Derivatives have been shown to modulate key inflammatory pathways such as NF-κB and PI3K/Akt, which are central to the neuroinflammatory response.[3] Furthermore, studies on related 6-methoxy benzofuran derivatives have indicated their potential in promoting bone formation through BMP-2 upregulation, suggesting a capacity to influence cellular signaling pathways relevant to tissue repair and regeneration.[7]

This guide will focus on a proposed in vivo validation pipeline for this compound in a well-established model of neuroinflammation, comparing its performance against a standard non-steroidal anti-inflammatory drug (NSAID) and a natural compound with known neuroprotective effects.

Comparative Framework: Selecting the Right Benchmarks

To rigorously assess the therapeutic potential of this compound, a direct comparison with both a standard-of-care and an alternative therapeutic is essential.

Compound Class Primary Mechanism of Action (Presumed or Known) Rationale for Inclusion
This compound BenzofuranonePutative inhibitor of pro-inflammatory cytokine production and microglial activation.[3][6]Test candidate with a novel scaffold.
Ibuprofen NSAIDNon-selective COX-1/COX-2 inhibitor, reducing prostaglandin synthesis.[8][9]Gold-standard anti-inflammatory for comparison.
Curcumin Natural PolyphenolPleiotropic agent; inhibits microglial activation, reduces oxidative stress, and modulates multiple inflammatory pathways.[5][10]Represents a natural product-based alternative with established neuroprotective properties.

Experimental Design: A Step-by-Step In Vivo Validation Workflow

The following workflow outlines a comprehensive approach to evaluating the anti-neuroinflammatory effects of this compound.

G cluster_0 Phase 1: Model Induction & Dosing cluster_1 Phase 2: Post-Treatment Evaluation cluster_2 Phase 3: Ex Vivo & Biochemical Analysis A Animal Acclimatization (C57BL/6 mice, 8-10 weeks old) B Baseline Behavioral Testing (e.g., Y-maze, Morris water maze) A->B C Induction of Neuroinflammation (Single intraperitoneal LPS injection) B->C D Compound Administration (Vehicle, this compound, Ibuprofen, Curcumin) C->D E Behavioral Assessments (Cognitive function, motor activity) D->E F Tissue Collection (Brain - hippocampus, cortex) E->F G Immunohistochemistry (Iba1 for microglia, GFAP for astrocytes) F->G H Cytokine Profiling (ELISA/Multiplex) (TNF-α, IL-1β, IL-6) G->H I Western Blot Analysis (p-NF-κB, COX-2, iNOS) H->I J Pharmacokinetic Analysis (Blood and brain tissue concentrations) I->J G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Cytokines activates transcription of Benzofuranone 6-Methoxy-3(2H)- benzofuranone Benzofuranone->IKK Inhibits

References

A Technical Guide to the Cross-Reactivity Profiling of 6-Methoxy-3(2H)-benzofuranone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuranone Scaffold and the Imperative of Selectivity

The 6-methoxy-3(2H)-benzofuranone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] As with any promising chemical series, the journey from a hit compound to a viable clinical candidate is contingent not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unforeseen toxicities or undesirable side effects, derailing an otherwise promising development program.[4]

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity profile of this compound-based compounds. We will delve into the known selectivity of related benzofuran derivatives, provide detailed experimental protocols for assessing off-target liabilities, and offer insights into the structural determinants of selectivity. Our objective is to equip researchers with the knowledge and methodologies to build a robust, self-validating preclinical data package.

Comparative Selectivity of Benzofuran Derivatives: A Look at the Kinome and Beyond

Kinase Selectivity: A Mixed Picture

The benzofuran scaffold has been explored as a source of inhibitors for several protein kinases, with varying degrees of selectivity. This highlights the plasticity of the scaffold and the critical role of substitutions in determining the target profile.

A study on benzofuran-based compounds as inhibitors of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) revealed that a C6-methoxy substitution on the benzofuran ring was preferred for selective inhibition of the parasite enzyme over its human homolog, HsGSK-3β.[7] Several compounds in this series exhibited sub-micromolar IC50 values against PfGSK-3, demonstrating that targeted modifications can achieve a high degree of selectivity even between closely related enzymes.[7]

Conversely, other research has identified benzofuran-pyrazole hybrids with multi-kinase inhibitory activity.[8] For instance, certain derivatives have shown potent, non-selective antiproliferative activity across a wide range of cancer cell lines, suggesting a broader kinase inhibition profile.[8] This underscores the importance of comprehensive profiling to distinguish between selective and multi-targeted inhibitors.

The following table summarizes the reported kinase activities for several benzofuran derivatives, offering a glimpse into the potential targets and off-targets for this scaffold.

Derivative ClassPrimary Target(s)Selectivity ProfileReference(s)
Benzofuran-chalconesPfGSK-3Selective over HsGSK-3β[7]
Benzofuran-pyrazolesMultiple kinasesNon-selective, broad-spectrum[8]
3-(Piperazinylmethyl)benzofuranCDK2Selective over normal cells[9]
Benzofuran-basedAurora B KinasePotent inhibition, selectivity not fully detailed[10]
Spiro[benzofuran-3,3'-pyrroles]FLT3Good selectivity profile reported[11]

Key Insight: The substitution pattern on the benzofuran ring is a critical determinant of kinase selectivity. The data suggests that while the core scaffold can be adapted for selective inhibitors, it can also give rise to multi-kinase inhibitors. Therefore, early and comprehensive kinase profiling is essential.

Interactions with Other Target Classes

Beyond kinases, benzofuran derivatives have been reported to interact with other target families, including G-protein coupled receptors (GPCRs) and ion channels. For example, a series of heterocyclic-substituted benzofurans were identified as potent histamine H3 receptor antagonists with high selectivity over other receptors and the hERG potassium channel.[12] Additionally, some benzofuran derivatives have been investigated as KATP channel openers.[13]

The cross-reactivity of certain benzofuran derivatives with amphetamine and ecstasy immunoassays also points to potential interactions with monoamine transporters, a key class of off-targets for CNS-active drugs.[14]

Experimental Protocols for Comprehensive Cross-Reactivity Profiling

To build a complete picture of a compound's selectivity, a tiered approach employing a battery of standardized in vitro assays is the industry standard.[4][15][16] Below are detailed protocols for three fundamental techniques used to assess cross-reactivity.

Radioligand Binding Assays for Off-Target Receptors, Ion Channels, and Transporters

Causality: Radioligand binding assays are a direct measure of the affinity of a test compound for a specific target. By competing with a radiolabeled ligand of known high affinity, we can determine the test compound's equilibrium dissociation constant (Ki), a fundamental parameter of its binding potency. This is a crucial first step in identifying potential off-target liabilities.[15]

Methodology:

  • Target Preparation: Membranes from cells expressing the target receptor, ion channel, or transporter are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-dopamine for the dopamine transporter), and a range of concentrations of the test compound.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation time and temperature are target-dependent.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The assay includes controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known, unlabeled ligand for the target). Specific binding is calculated by subtracting non-specific from total binding. A well-behaved assay will show a clear sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Target Membranes combine Combine in 96-well plate prep_membranes->combine prep_ligand Prepare Radioligand prep_ligand->combine prep_compound Prepare Test Compound Dilutions prep_compound->combine incubate Incubate to Equilibrium combine->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count plot Plot Dose-Response Curve count->plot calculate Calculate IC50 and Ki plot->calculate

In Vitro Kinase Inhibition Assays

Causality: Kinase assays measure the ability of a compound to inhibit the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate. This provides a functional readout of inhibition, which is complementary to binding data. Profiling against a large panel of kinases is essential due to the high degree of structural conservation in the ATP-binding site.[5][6]

Methodology (using ADP-Glo™ as an example):

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate peptide, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a set period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into ATP, which then drives a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control. Determine the IC50 value from the dose-response curve.

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no enzyme) to define the assay window. A known potent inhibitor of the kinase can also be used as a reference compound.

G cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis setup_plate Add Kinase, Substrate, and Compound to Plate add_atp Add ATP to Initiate setup_plate->add_atp incubate_reaction Incubate add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence calculate_inhibition Calculate % Inhibition and IC50 read_luminescence->calculate_inhibition

Cellular Thermal Shift Assay (CETSA®) for Target Engagement in a Cellular Context

Causality: CETSA® measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. This provides evidence of target engagement in a more physiologically relevant setting than biochemical assays. It can be used to confirm on-target activity and to identify off-targets in an unbiased manner.

Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control.

  • Heat Challenge: Heat the samples across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization. An isothermal dose-response experiment can be performed at a fixed temperature to determine the compound's potency (EC50) for target engagement.

Self-Validation: The inclusion of a vehicle control is essential to establish the baseline melting curve of the target protein. The magnitude of the thermal shift should be dose-dependent.

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis treat_cells Treat Cells with Compound heat_samples Heat Samples Across Temperature Gradient treat_cells->heat_samples lyse_cells Lyse Cells heat_samples->lyse_cells centrifuge Separate Soluble and Aggregated Proteins lyse_cells->centrifuge quantify_protein Quantify Soluble Target Protein centrifuge->quantify_protein plot_curve Plot Melting Curve and Determine Shift quantify_protein->plot_curve

Conclusion: Building a Comprehensive Selectivity Profile

The this compound scaffold represents a versatile starting point for the development of novel therapeutics. However, its inherent potential for interacting with multiple biological targets necessitates a thorough and early assessment of its cross-reactivity profile. While the publicly available data is fragmented, it provides valuable clues about potential on- and off-targets, particularly within the kinome.

By employing a systematic approach that combines broad panel screening using radioligand binding and kinase inhibition assays with target engagement confirmation in a cellular context via CETSA®, researchers can build a robust understanding of a compound's selectivity. This data-driven approach is fundamental to mitigating risks, understanding potential mechanisms of toxicity, and ultimately, developing safer and more effective medicines.

References

A Comparative Guide to the Synthetic Routes of 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Methoxy-3(2H)-benzofuranone is a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmaceuticals and biologically active compounds. Its structure is a core component in various natural products and drug candidates, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of different synthetic strategies to produce this compound, focusing on the underlying chemical principles, experimental feasibility, and overall efficiency. We will explore classical methods, such as intramolecular Friedel-Crafts acylation and base-catalyzed cyclization, alongside modern catalytic approaches, offering field-proven insights to guide your selection of the optimal synthetic route.

Overview of Synthetic Strategies

The construction of the this compound core can be approached through several distinct strategies. The choice of route often depends on factors like the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The most common approaches involve the formation of the five-membered furanone ring onto a pre-functionalized benzene ring.

This guide will compare three primary pathways:

  • Route 1: Intramolecular Friedel-Crafts Acylation: A classic and robust method involving the acid-catalyzed cyclization of a phenoxyacetyl chloride intermediate.

  • Route 2: Base-Catalyzed Intramolecular Cyclization: A Dieckmann-like condensation approach that utilizes a strong base to induce ring formation from a phenoxyacetate ester.

  • Route 3: Rhodium-Catalyzed C-H Activation and Annulation: A modern, multicomponent approach that leverages transition metal catalysis to construct the ring system with high efficiency.

Below is a logical workflow for selecting a suitable synthetic route based on common research and development priorities.

Synthetic_Route_Selection start Project Goal: Synthesize this compound decision1 Primary Driver? start->decision1 node_reliability Reliability & Scalability decision1->node_reliability  Established Protocol node_speed Speed & Atom Economy (Methodology Development) decision1->node_speed  Efficiency node_conditions Mild Conditions & Functional Group Tolerance decision1->node_conditions  Substrate Complexity route1 Route 1: Intramolecular Friedel-Crafts (Well-established, scalable) node_reliability->route1 route2 Route 2: Base-Catalyzed Cyclization (Avoids strong acids) node_reliability->route2 route3 Route 3: Rhodium-Catalyzed Annulation (High efficiency, novel) node_speed->route3 node_conditions->route2 node_conditions->route3

Caption: Workflow for selecting a synthetic route for this compound.

Route 1: Intramolecular Friedel-Crafts Acylation

This route is a dependable, multi-step synthesis that relies on the classic intramolecular Friedel-Crafts acylation to form the five-membered ketone ring.[1][2] It is particularly useful for producing material on a larger scale due to its use of relatively inexpensive starting materials and well-understood reaction mechanisms.

Overall Scheme

Route_1_Scheme A 4-Methoxyphenol B 2-(4-Methoxyphenoxy)acetic acid A->B 1. NaOH 2. ClCH₂COOH C 2-(4-Methoxyphenoxy)acetyl chloride B->C SOCl₂ or (COCl)₂ D This compound C->D AlCl₃, CS₂ or DCM (Intramolecular FC Acylation)

Caption: Synthetic pathway via Intramolecular Friedel-Crafts Acylation.

Mechanistic Rationale & Expertise

The success of this route hinges on two key transformations: the Williamson ether synthesis to form the phenoxyacetic acid intermediate and the subsequent intramolecular Friedel-Crafts acylation.

  • Williamson Ether Synthesis: 4-methoxyphenol is first deprotonated with a base like sodium hydroxide to form the more nucleophilic phenoxide. This phenoxide then displaces the chloride from chloroacetic acid via an SN2 reaction to form the ether linkage. This is a robust and high-yielding reaction.

  • Intramolecular Friedel-Crafts Acylation: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride. In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), the acyl chloride generates a highly electrophilic acylium ion.[3] The electron-rich aromatic ring, activated by the ether oxygen, then acts as a nucleophile. The cyclization occurs ortho to the ether linkage, which is a powerful ortho-, para-director. Due to the steric hindrance at the position between the two oxygen substituents, the acylation proceeds regioselectively at the less hindered position to yield the desired 6-methoxy product. The proximity of the reacting groups in the same molecule makes this intramolecular reaction highly efficient for forming the stable five-membered ring.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Methoxyphenoxy)acetic acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq, 3 M).

  • To this solution, add a solution of chloroacetic acid (1.1 eq) in water.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is ~1-2.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Step 2: Synthesis of 2-(4-Methoxyphenoxy)acetyl chloride

  • In a flask under an inert atmosphere (N₂ or Ar), suspend the 2-(4-methoxyphenoxy)acetic acid (1.0 eq) in a minimal amount of dry dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of dry DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO₂ and CO) will be observed.

  • Once the reaction is complete (cessation of gas evolution), remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Step 3: Intramolecular Friedel-Crafts Cyclization

  • In a flask under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.2 eq) in dry carbon disulfide (CS₂) or DCM.

  • Cool the suspension to 0 °C and add a solution of the crude 2-(4-methoxyphenoxy)acetyl chloride in the same solvent dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Route 2: Base-Catalyzed Intramolecular Cyclization (Dieckmann-like)

This pathway offers an alternative to the strongly acidic conditions of the Friedel-Crafts reaction. It relies on an intramolecular condensation, analogous to the Dieckmann condensation, which is well-suited for forming cyclic β-keto esters.[4][5][6]

Overall Scheme

Route_2_Scheme A 4-Methoxyphenol B Ethyl 2-(4-methoxyphenoxy)acetate A->B 1. NaH, THF 2. Ethyl bromoacetate C This compound B->C NaH or KHMDS, THF (Intramolecular Cyclization)

Caption: Synthetic pathway via Base-Catalyzed Intramolecular Cyclization.

Mechanistic Rationale & Expertise

This route is conceptually similar to the Claisen condensation, but occurs intramolecularly.[7]

  • Esterification: 4-methoxyphenol is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the sodium phenoxide. This is then reacted with an α-halo ester, such as ethyl bromoacetate, to form the phenoxyacetate ester intermediate.

  • Intramolecular Cyclization: A strong base (e.g., NaH, KHMDS) is used to deprotonate the α-carbon of the ester, generating an enolate. This enolate is a potent nucleophile. The key step is the intramolecular nucleophilic attack of this enolate onto the aromatic ring. While aromatic rings are generally poor electrophiles, this reaction proceeds via a nucleophilic aromatic substitution (SNAr) type mechanism, which is typically facilitated by strong electron-withdrawing groups. In this case, the reaction is better described as a directed ortho-metalation followed by cyclization, or a benzyne-type mechanism depending on the exact conditions and substrate, ultimately leading to the cyclized product. The driving force is the formation of the stable five-membered ring. The reaction is typically performed in an anhydrous aprotic solvent like THF to prevent quenching of the strong base and reactive intermediates.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 4-methoxyphenol (1.0 eq) in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate).

Step 2: Base-Catalyzed Intramolecular Cyclization

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 2-(4-methoxyphenoxy)acetate (1.0 eq) in THF dropwise.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield this compound.

Route 3: Rhodium(III)-Catalyzed Three-Component Synthesis

Modern synthetic chemistry often turns to transition-metal catalysis to achieve transformations that are difficult or inefficient using classical methods. Rhodium-catalyzed C-H activation has emerged as a powerful tool for building complex molecules. A novel three-component synthesis of benzofuran-3(2H)-ones has been developed, which could be adapted for this target.[8]

Overall Scheme

Route_3_Scheme A 4-Methoxysalicylaldehyde D This compound A->D [RhCp*Cl₂]₂, AgSbF₆ Cu(OAc)₂, Solvent (MeOH) (C-H/C-C Activation Cascade) B Cyclopropanol B->D [RhCp*Cl₂]₂, AgSbF₆ Cu(OAc)₂, Solvent (MeOH) (C-H/C-C Activation Cascade) C Methanol C->D [RhCp*Cl₂]₂, AgSbF₆ Cu(OAc)₂, Solvent (MeOH) (C-H/C-C Activation Cascade)

Caption: Modern Rh(III)-Catalyzed Three-Component Annulation Pathway.

Mechanistic Rationale & Expertise

This advanced route capitalizes on a cascade reaction initiated by C-H activation.[8]

  • C-H Activation/Annulation: The reaction begins with the ortho-hydroxy group of 4-methoxysalicylaldehyde directing the Rh(III) catalyst to activate the adjacent aldehydic C-H bond, forming a five-membered rhodacycle intermediate.

  • Ring Opening/Insertion: This intermediate coordinates with a cyclopropanol, which undergoes ring-opening via C-C bond cleavage. The resulting fragment inserts into the rhodium-carbon bond.

  • Cyclization and Esterification: The newly formed intermediate undergoes a cascade of cyclization and reaction with the alcohol solvent (methanol in this case), which acts as a nucleophile.

  • Reductive Elimination: The final step is reductive elimination, which releases the benzofuranone product and regenerates the active Rh(III) catalyst. The copper acetate co-catalyst likely facilitates the regeneration of the catalyst.

This method is highly convergent and atom-economical, constructing a complex core from three simple components in a single pot. The choice of catalyst, ligand (Cp*), and additives is crucial for directing the reaction cascade effectively.

Conceptual Experimental Protocol

Note: This is a generalized protocol based on published methodologies for similar structures.[8]

  • To an oven-dried reaction vessel, add 4-methoxysalicylaldehyde (1.0 eq), the cyclopropanol derivative (1.5 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

  • Add anhydrous methanol as the solvent.

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to isolate the this compound product.

Comparison of Synthetic Routes

The optimal choice of synthesis depends heavily on the specific goals of the researcher. The following table provides a comparative summary of the three routes discussed.

FeatureRoute 1: Friedel-CraftsRoute 2: Base-CatalyzedRoute 3: Rhodium-Catalyzed
Starting Materials 4-methoxyphenol, chloroacetic acid4-methoxyphenol, ethyl bromoacetate4-methoxysalicylaldehyde, cyclopropanol
Key Reagents SOCl₂, AlCl₃NaH, KHMDS[RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂
Number of Steps 321 (from aldehyde)
Typical Overall Yield Moderate to Good (40-60%)Moderate (35-55%)Good to Excellent (60-80%)
Scalability High; well-established for large scaleModerate; handling NaH can be challengingLow; catalyst cost is a major factor
Safety Concerns Corrosive reagents (SOCl₂, AlCl₃), harsh quenchPyrophoric base (NaH), anhydrous conditionsExpensive/toxic heavy metals, high pressure/temp
Green Chemistry Poor; stoichiometric Lewis acid wastePoor; stoichiometric base, salt wasteGood; catalytic, high atom economy
Advantages Robust, reliable, inexpensive materialsAvoids strong acids, alternative pathwayHighly efficient, convergent, novel
Disadvantages Harsh acidic conditions, waste generationRequires strictly anhydrous conditions, strong baseHigh catalyst cost, specialized conditions

Conclusion and Recommendations

Each synthetic route to this compound offers a unique set of advantages and challenges.

  • Route 1 (Intramolecular Friedel-Crafts Acylation) remains the workhorse for large-scale and process chemistry applications. Its reliability, use of cheap starting materials, and well-understood mechanism make it the most practical choice when scalability and cost are the primary drivers.

  • Route 2 (Base-Catalyzed Intramolecular Cyclization) serves as an excellent alternative when the substrate or subsequent products are sensitive to strong acids. While it requires careful handling of pyrophoric bases and anhydrous conditions, it provides a valuable orthogonal strategy to the Friedel-Crafts approach.

  • Route 3 (Rhodium-Catalyzed Annulation) represents the cutting edge of synthetic efficiency. For medicinal chemistry programs focused on rapid analog synthesis (library generation) or when atom economy and step-count are paramount, this method is superior. However, its high catalyst cost and specialized conditions currently limit its applicability for bulk manufacturing.

For most academic and early-stage drug discovery labs, Route 1 offers the best balance of practicality, cost, and reliability. For methodology development or synthesis of complex analogs where functional group tolerance is key, exploring Route 3 would be a worthwhile endeavor.

References

A Head-to-Head Comparison of Benzofuranone-Based Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, the benzofuranone scaffold has emerged as a promising chemotype. Its inherent structural versatility allows for the development of compounds with diverse mechanisms of action, offering potential solutions to the challenges of drug resistance and toxicity associated with current antifungal arsenals. This guide provides a head-to-head comparison of prominent benzofuranone-based antifungal agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available experimental data.

Introduction: The Benzofuranone Scaffold in Antifungal Drug Discovery

The benzofuranone core, a heterocyclic compound consisting of a fused benzene and furanone ring system, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] In the realm of antifungal research, derivatives of this scaffold have demonstrated potent activity against a spectrum of clinically relevant fungal pathogens. This guide will focus on two primary classes of benzofuranone-based antifungals, distinguished by their distinct mechanisms of action: the N-myristoyltransferase inhibitors and the disruptors of calcium homeostasis.

Comparative Analysis of Antifungal Performance

A direct comparison of the in vitro potency of various antifungal agents is most effectively achieved through the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC represents the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death. The following table summarizes available MIC data for representative benzofuranone-based agents and established antifungal drugs against key fungal pathogens. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Benzofuranone-Based Agents and Comparators

Compound ClassCompoundMechanism of ActionCandida albicansAspergillus fumigatusCryptococcus neoformansReference(s)
Benzofuranone (NMT Inhibitor) RO-09-4879N-myristoyltransferase inhibitionPotent in vivo activity reportedData not availableMIC: ~6.9 µM (~3.2 µg/mL)[3]
Benzofuranone (Ca2+ Homeostasis Disruptor) AmiodaroneDisruption of calcium homeostasisMIC: 16-32MIC: >16MIC: 1-4[4][5]
Benzofuran-5-ols Compound 26, 27, 28Not fully elucidatedMIC: 1.6Data not availableMIC: 1.6[3]
Azole FluconazoleLanosterol 14α-demethylase inhibition0.25 - 2Intrinsically resistant2 - 16[1][6]
Polyene Amphotericin BErgosterol binding0.25 - 10.12 - 20.125 - 1[7][8]
Echinocandin Caspofunginβ-(1,3)-D-glucan synthase inhibition0.03 - 0.50.008 - 0.06Not typically active[9][10]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are representative ranges from the cited literature.

Mechanisms of Action: A Tale of Two Pathways

The antifungal efficacy of the benzofuranone derivatives highlighted in this guide stems from their ability to interfere with essential fungal cellular processes. The two primary mechanisms explored are the inhibition of N-myristoyltransferase and the disruption of calcium homeostasis.

N-myristoyltransferase (NMT) Inhibition

Fungal N-myristoyltransferase is an essential enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins.[11][12] This post-translational modification is critical for protein localization, stability, and function, playing a vital role in signal transduction, membrane anchoring, and virulence.[12]

Benzofuranone-based inhibitors, such as RO-09-4879 , have been designed to selectively target fungal NMT over its human counterpart, offering a promising therapeutic window.[11][13] By blocking the action of NMT, these compounds prevent the proper functioning of numerous essential proteins, ultimately leading to fungal cell death.[14]

Signaling Pathway: Inhibition of Fungal N-myristoyltransferase

NMT_Inhibition cluster_fungal_cell Fungal Cell Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Cell_Death Fungal Cell Death NMT->Cell_Death Essential for viability Benzofuranone Benzofuranone Inhibitor (e.g., RO-09-4879) Benzofuranone->NMT Inhibits Target_Protein N-terminal Glycine containing protein Target_Protein->NMT Cell_Membrane Cell Membrane Myristoylated_Protein->Cell_Membrane Localization Virulence_Signaling Virulence & Signaling Cell_Membrane->Virulence_Signaling Virulence_Signaling->Cell_Death Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Isolate (e.g., Candida albicans) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Yeast_Culture->Inoculum_Prep Inoculation Inoculation of 96-well plate Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution in 96-well plate Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Reading Incubation->MIC_Reading Data_Analysis Data Analysis and Comparison MIC_Reading->Data_Analysis

References

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities of Benzofuranone-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide offers a deep dive into this interplay, focusing on a potent derivative of 6-Methoxy-3(2H)-benzofuranone, namely 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan, and its interaction with the onco-protein target, tubulin. For researchers and scientists in drug development, understanding the correlations and discrepancies between in silico predictions and in vitro results is critical for accelerating the journey from lead compound to clinical candidate.

The Central Role of Tubulin in Cancer Therapy

Tubulin proteins are the fundamental building blocks of microtubules, dynamic cytoskeletal filaments essential for cell division, structure, and intracellular transport. Their critical role in mitosis makes them a well-established and highly validated target for anticancer drugs.[1] Compounds that interfere with tubulin polymerization can halt the cell cycle, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells. These agents typically bind to one of three main sites on the αβ-tubulin heterodimer: the colchicine, vinca, or taxane binding sites. The benzofuranone scaffold has emerged as a promising core for novel inhibitors that target the colchicine binding site.[2]

Experimental Validation: From Cellular Effects to Direct Target Engagement

The journey to confirm a compound's biological activity and its direct interaction with the intended target involves a multi-tiered experimental approach. Here, we outline the key assays used to characterize the benzofuranone derivative, 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan.

Antiproliferative Activity Assay

The initial assessment of a potential anticancer compound is its ability to inhibit the growth of cancer cells.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, a breast cancer cell line) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Direct Target Inhibition: Tubulin Polymerization Assay

To confirm that the observed antiproliferative activity is due to direct interaction with tubulin, an in vitro tubulin polymerization assay is performed.

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Mixture: A reaction mixture is prepared containing purified tubulin protein, GTP (which is required for polymerization), and a fluorescence-enhancing reporter in a suitable buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) are used as positive and negative controls, respectively.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which promotes tubulin polymerization.

  • Fluorescence Monitoring: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in fluorescence.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls. The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.

The Computational Approach: Predicting Binding with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is a powerful tool for understanding the molecular basis of ligand-target interactions and for virtual screening of potential drug candidates.

Molecular Docking Workflow

The following workflow outlines the typical steps involved in docking a small molecule, such as our benzofuranone derivative, into its protein target, tubulin.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Crystal Structure (e.g., PDB ID: 1SA0 for tubulin) ProcessP Prepared Protein PDB->ProcessP Remove water, add hydrogens Ligand Ligand Structure (2D to 3D conversion) ProcessL Prepared Ligand Ligand->ProcessL Energy minimization Dock Docking Algorithm (e.g., AutoDock, Glide) ProcessP->Dock ProcessL->Dock Poses Generate Binding Poses Dock->Poses Scoring Score and Rank Poses (Binding Energy Estimation) Poses->Scoring BestPose Identify Best Pose (Lowest Binding Energy) Scoring->BestPose Visualization Visualization & Interpretation BestPose->Visualization Analyze Interactions (H-bonds, hydrophobic) caption Molecular Docking Workflow for Ligand-Protein Interaction.

Caption: A generalized workflow for molecular docking studies.

Comparing the Data: Where Prediction Meets Reality

The true value of integrating computational and experimental approaches lies in the direct comparison of their outputs. For our lead compound, 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan, we can summarize the findings as follows:

Parameter Experimental Result Computational Prediction
Biological Activity Potent antiproliferative activity against cancer cell lines (nanomolar IC50 values).[2][4]Not directly predicted, but the strong predicted binding affinity is consistent with high biological activity.
Mechanism of Action Inhibition of tubulin polymerization.[2]The compound is predicted to bind to the colchicine site of tubulin, which is known to inhibit polymerization.
Binding Site Inferred to be the colchicine binding site through competitive assays and structural similarity to known colchicine site inhibitors.[2]Molecular docking places the compound firmly within the colchicine binding site of tubulin.
Key Interactions Not directly observed, but structure-activity relationships suggest the importance of the methoxy groups.[2]The docking pose predicts specific hydrogen bonds between the methoxy group on the benzofuran ring and key amino acid residues, such as Lys352 and Val181 of β-tubulin.[2]

The remarkable congruence between the experimental findings and the computational predictions for this benzofuranone derivative underscores the predictive power of modern molecular modeling techniques. The docking study not only confirmed the binding site but also provided a structural hypothesis for the observed high potency, highlighting the specific interactions that anchor the molecule in its binding pocket.

G cluster_exp Experimental Validation cluster_comp Computational Prediction CellAssay Antiproliferative Activity (IC50 in nM range) TubulinAssay Tubulin Polymerization Inhibition CellAssay->TubulinAssay Suggests MoA Synergy Synergistic Conclusion: Potent Colchicine Site Inhibitor TubulinAssay->Synergy Confirms Target Docking Molecular Docking BindingSite Prediction of Colchicine Binding Site Docking->BindingSite Interactions Identification of Key Amino Acid Interactions BindingSite->Interactions Interactions->Synergy Explains Potency caption Synergy between experimental and computational findings.

Caption: The convergence of experimental and computational data.

Discussion and Future Perspectives

The case of 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan serves as an excellent example of how computational chemistry can guide and rationalize experimental findings. The molecular docking study provided a structural basis for the high affinity of the compound, suggesting that the methoxy group on the benzofuran ring plays a crucial role in binding.[2] This insight is invaluable for the design of next-generation inhibitors with improved potency and selectivity.

It is important to acknowledge the limitations of computational predictions. Docking scores are estimations of binding affinity and do not always perfectly correlate with experimental values. The static picture provided by docking does not capture the dynamic nature of protein-ligand interactions. Therefore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to further refine the binding model.

References

A Comparative Analysis of 5-Nitroimidazole and 4-Nitroimidazole Benzofuranones as Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Leishmaniasis, a parasitic disease transmitted by sandflies, continues to pose a significant global health threat, with current treatments hampered by toxicity, high cost, and emerging drug resistance.[1][2] This guide provides a detailed comparative analysis of two promising classes of compounds, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, specifically comparing the antileishmanial efficacy of derivatives bearing a 5-nitroimidazole moiety versus those with a 4-nitroimidazole moiety. We will delve into their synthesis, in vitro activity, mechanism of action, and structure-activity relationships, supported by experimental data to guide future drug development efforts.

Chemical Synthesis and Structural Framework

The core structure of the compounds under investigation is a hybrid of a nitroimidazole and a 3(2H)-benzofuranone moiety. The synthesis of these derivatives, specifically the (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones and their 4-nitroimidazole counterparts, is achieved through a condensation reaction. This involves reacting the appropriate 3(2H)-benzofuranones with either 1-methyl-5-nitroimidazole-2-carbaldehyde or 1-methyl-4-nitroimidazole-5-carbaldehyde in an acidic medium.[3] This reaction consistently yields the thermodynamically more stable Z isomer.[3]

The fundamental difference between the two series lies in the position of the nitro group on the imidazole ring, a seemingly minor structural change that, as we will demonstrate, has profound implications for their biological activity.

Comparative In Vitro Antileishmanial Activity

A direct comparison reveals a striking difference in the efficacy of the two isomers against Leishmania parasites. The 5-nitroimidazole derivatives demonstrate significantly more potent and broad-spectrum antileishmanial activity than their 4-nitroimidazole analogs.

Activity against Leishmania major Promastigotes

Initial screenings against the promastigote stage of L. major, the causative agent of cutaneous leishmaniasis, showed that the 5-nitroimidazole subgroup (compounds 5a-5o in the source study) exhibited moderate to prominent activity, with IC₅₀ values ranging from 1.18 to 66.33 μM.[3][4] In contrast, most of the 4-nitroimidazole derivatives (compounds 7a-7m) were largely inactive or showed only moderate activity.[3][4] For instance, the unsubstituted 5-nitroimidazole benzofuranone (5a) displayed an IC₅₀ of 1.29 μM, which is notably more potent than the standard drug nifurtimox (IC₅₀ of 14.11 μM).[3][4]

Activity against Leishmania donovani Amastigotes

The difference in potency is even more pronounced against the clinically relevant axenic amastigote stage of L. donovani, the parasite responsible for the fatal visceral leishmaniasis. The most active compounds from the L. major screen were further tested against L. donovani amastigotes. Here, the 5-nitroimidazole derivatives showed a dramatic increase in potency, exhibiting 17- to 88-fold greater activity against L. donovani amastigotes compared to L. major promastigotes.[1][3][4]

The standout compound, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (designated 5n) , emerged from the 5-nitroimidazole series with an exceptionally low IC₅₀ of 0.016 μM against L. donovani amastigotes.[1][4][5] This level of activity is significantly greater than that of standard antileishmanial agents.[5] The most active compound from the 4-nitroimidazole series (7c) also showed considerable activity, but its IC₅₀ of 2.70 μM was substantially higher than that of the top 5-nitroimidazole candidates.[4][5]

Data Summary: In Vitro Activity
Compound IDNitroimidazole PositionSubstitution on BenzofuranoneIC₅₀ vs L. major Promastigotes (μM)IC₅₀ vs L. donovani Amastigotes (μM)
5a 5-nitroUnsubstituted1.29 ± 1.100.435 ± 0.021
5e 5-nitro5-Methoxy7.44 ± 0.100.280 ± 0.014
5n 5-nitro7-Methoxy1.18 ± 0.90.016 ± 0.001
7c 4-nitro5-Bromo13.03 ± 0.532.70 ± 0.42
Amphotericin BN/AReference Drug0.29 ± 0.05N/A
PentamidineN/AReference Drug5.09 ± 0.04N/A
NifurtimoxN/AReference Drug14.11 ± 0.06N/A
(Data synthesized from Navidpour et al., 2022)[3][4]

Mechanism of Action: The Critical Role of Nitroreductases

Nitroimidazoles are prodrugs that require reductive activation within the target cell to exert their cytotoxic effects.[6] In Leishmania, this bioactivation is catalyzed by specific nitroreductases (NTRs).[7] The disparity in activity between the 5- and 4-nitro isomers is directly linked to their differential activation by two key enzymes: a type 1 mitochondrial NTR (NTR1) and a cytosolic type 2 NTR (NTR2).[3][8]

  • 5-Nitroimidazole Derivatives: These compounds are predominantly bioactivated by NTR1 .[1][9]

  • 4-Nitroimidazole Derivatives: These compounds can be activated by both NTR1 and NTR2 .[1][9]

The activation process involves the reduction of the nitro group to form highly reactive and cytotoxic nitroso and hydroxylamine metabolites.[1][9] These metabolites are believed to cause widespread damage to parasitic DNA and proteins, leading to cell death.[6] The superior activity of the 5-nitroimidazole series, particularly against L. donovani, suggests that activation via NTR1 is a more efficient pathway for generating the cytotoxic species required to kill the parasite.

Visualization: Differential Bioactivation Pathway

G cluster_5nitro 5-Nitroimidazole Benzofuranone cluster_4nitro 4-Nitroimidazole Benzofuranone Compound5 5-Nitro Prodrug NTR1_5 NTR1 (Mitochondrial) Compound5->NTR1_5 Metabolites5 Cytotoxic Metabolites (Nitroso, Hydroxylamine) NTR1_5->Metabolites5 Death5 Parasite Death Metabolites5->Death5 Compound4 4-Nitro Prodrug NTR1_4 NTR1 (Mitochondrial) Compound4->NTR1_4 NTR2_4 NTR2 (Cytosolic) Compound4->NTR2_4 Metabolites4 Cytotoxic Metabolites NTR1_4->Metabolites4 NTR2_4->Metabolites4 Death4 Parasite Death Metabolites4->Death4

Caption: Differential bioactivation of 5-nitro and 4-nitroimidazole benzofuranones by Leishmania nitroreductases.

Cytotoxicity and Selectivity Index

A critical parameter for any potential drug candidate is its selectivity: it must be toxic to the pathogen while remaining safe for host cells. The cytotoxicity of these compounds was evaluated against mammalian cells, including peritoneal mouse macrophages (PMM) and human leukemia monocytic cells (THP-1).

The results were highly encouraging. The potent 5-nitroimidazole derivatives displayed high selectivity indices (SI), which is the ratio of host cell toxicity to parasite toxicity (CC₅₀/IC₅₀). The SI values for the anti-amastigote effect ranged from 26 to 431, indicating that these compounds are significantly more toxic to the Leishmania parasite than to mammalian cells.[1][9] This high degree of selectivity is a promising feature for their potential development as therapeutic agents.

Data Summary: Cytotoxicity and Selectivity
Compound IDIC₅₀ vs L. donovani Amastigotes (μM)CC₅₀ vs PMM Cells (μM)Selectivity Index (SI)
5a 0.435>100>230
5d 0.288>100>347
5e 0.280>100>357
5n 0.016 6.9431
7c 2.7070.326
(Data synthesized from Navidpour et al., 2022)[1]

Experimental Protocols and Workflow

To ensure the reproducibility and validation of these findings, a standardized experimental approach is essential.

Protocol: In Vitro Antileishmanial Activity Assay (Axenic Amastigotes)
  • Parasite Culture: Leishmania donovani axenic amastigotes are cultured at 37°C in a 5% CO₂ environment in specialized amastigote culture medium (e.g., MAA/20) supplemented with fetal bovine serum.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.

  • Assay Plate Setup: In a 96-well microtiter plate, 100 μL of parasite suspension (e.g., 2 x 10⁵ amastigotes/well) is added to each well.

  • Compound Addition: 100 μL of the diluted compound solutions are added to the wells in triplicate. Control wells containing medium only (negative control) and a reference drug (positive control) are included.

  • Incubation: The plates are incubated for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment: After incubation, resazurin solution is added to each well, and the plate is incubated for another 4-6 hours. The fluorescence (or absorbance) is measured using a plate reader. The reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization: Drug Discovery and Evaluation Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_safety Safety & Selectivity cluster_lead Lead Identification Synth5 Synthesize 5-Nitro Series NMR Structural Confirmation (NMR) Synth5->NMR Synth4 Synthesize 4-Nitro Series Synth4->NMR Promastigote L. major Promastigote Assay NMR->Promastigote Amastigote L. donovani Amastigote Assay Promastigote->Amastigote Active Compounds Cytotox Mammalian Cell Cytotoxicity (PMM, THP-1) Amastigote->Cytotox SI Calculate Selectivity Index (SI) Cytotox->SI Lead Identify Lead Candidates SI->Lead

References

Safety Operating Guide

Understanding the Compound: Hazard Profile of 6-Methoxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to provide you with comprehensive, clear, and actionable guidance that extends beyond the product itself. Proper disposal of chemical reagents is not merely a procedural task; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide for 6-Methoxy-3(2H)-benzofuranone is structured to provide not just the "what," but the "why," ensuring that these procedures become an integral part of your laboratory's safety culture.

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an organic compound that requires careful handling.

GHS Hazard Classification:

According to available safety data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

This hazard profile dictates the minimum personal protective equipment (PPE) required and informs the subsequent disposal steps.

Physical and Chemical Properties Summary:

PropertyValueSource
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Appearance Solid[2]
Storage Temperature 2-8°C, Desiccated[3]

The Core Directive: Segregation and Containment

The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to exothermic reactions, the release of toxic gases, or even explosions. Therefore, waste containing this compound must be handled as a distinct waste stream.

Step 1: Immediate Waste Collection

All materials contaminated with this compound should be considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).

Collect this waste at the point of generation in a designated, compatible waste container.

Step 2: Selecting the Appropriate Waste Container

Container integrity is non-negotiable. The choice of container must be based on chemical compatibility to prevent degradation, leaks, or permeation.

  • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container should be clearly labeled for solid chemical waste.

  • For Liquid Waste (Solutions): Use a borosilicate glass or HDPE container with a screw cap. Ensure the container material is compatible with the solvent used. Never use metal containers for acidic or basic solutions.

Important: Do not fill any waste container to more than 90% of its capacity to allow for vapor expansion.

Operational Protocol for Disposal

This step-by-step protocol is designed to ensure a safe and compliant disposal process from the lab bench to final pickup.

Experimental Protocol: Waste Accumulation and Labeling
  • Designate a Satellite Accumulation Area (SAA): This is a designated area in your laboratory where hazardous waste is collected. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Prepare the Waste Container: Before adding any waste, ensure the container is clean, dry, and in good condition.

  • Labeling: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the major hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date (the date the first waste is added).

  • Waste Addition:

    • Always wear appropriate PPE: safety goggles, chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for the specific solvents you are using), and a lab coat.

    • Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.

    • Keep the waste container closed at all times, except when adding waste.

  • Segregation within the SAA: Store the this compound waste container away from incompatible chemicals.

Chemical Incompatibility Considerations:

Chemical ClassPotential Hazard
Strong Oxidizing Agents May lead to vigorous or explosive reactions.
Strong Acids Can catalyze decomposition or other reactions.
Strong Bases May induce hydrolysis or other degradation pathways.
Reducing Agents Potential for exothermic reactions.
Diagram: Disposal Workflow

The following diagram illustrates the logical flow of the disposal process.

DisposalWorkflow Disposal Workflow for this compound cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_EHS EHS / Waste Management A Generation of Waste (e.g., unused chemical, contaminated items) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Collect in Designated, Compatible Waste Container B->C D Properly Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D Before first use E Store in SAA, Segregated from Incompatibles D->E F Keep Container Securely Closed E->F G Arrange for Waste Pickup (Contact Institutional EHS) F->G When container is full or per institutional schedule H Transfer to Licensed Hazardous Waste Vendor G->H I Final Compliant Disposal (e.g., Incineration) H->I

Caption: Workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Experimental Protocol: Spill Decontamination
  • Alert Personnel: Immediately notify others in the area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before addressing the spill, put on appropriate PPE, including respiratory protection if the compound is a dust and there is a risk of inhalation.

  • Containment: For a solid spill, gently cover it with a plastic-backed absorbent pad to prevent it from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Cleanup:

    • Carefully scoop the absorbent material and spilled substance into your designated hazardous waste container.

    • Avoid creating dust. If necessary, lightly moisten the spilled solid with a non-reactive solvent (e.g., isopropanol) to minimize dust generation during cleanup.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a soap and water solution.

    • Follow with a clean water rinse.

    • All cleaning materials (cloths, wipes) must be disposed of as hazardous waste in the same container.

  • Reporting: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department, following their specific reporting procedures.

Final Disposal Pathway

On-site treatment or neutralization of this compound waste is not recommended for a typical laboratory setting. The most reliable and compliant method of disposal is through your institution's EHS-managed hazardous waste program.

  • Waste Pickup: Once your waste container is full (or as per your institution's guidelines), contact your EHS department to arrange for a pickup.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste management vendor to transport and dispose of the material in accordance with all local, state, and federal regulations. The likely final disposal method for this type of organic waste is high-temperature incineration.

By adhering to these detailed procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.